Nirogacestat Hydrobromide
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYYZYDWLAIPW-KBVFCZPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Br2F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1962925-29-6 | |
| Record name | Nirogacestat hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIROGACESTAT HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nirogacestat Hydrobromide: A Technical Guide to its Mechanisms of Action Beyond Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nirogacestat, an orally bioavailable small molecule inhibitor of gamma-secretase, has garnered significant attention for its clinical efficacy in desmoid tumors, primarily attributed to its potent inhibition of the Notch signaling pathway. However, the therapeutic potential of Nirogacestat extends beyond this canonical mechanism. As a modulator of gamma-secretase, an intramembrane protease with a broad range of substrates, Nirogacestat influences various other signaling pathways and cellular processes. This technical guide provides an in-depth exploration of these non-Notch mechanisms, with a particular focus on the well-documented modulation of B-cell maturation antigen (BCMA) and its implications for cancer therapy. We will delve into the quantitative data from preclinical and clinical studies, detail key experimental protocols, and visualize the intricate molecular interactions and experimental workflows.
The Central Role of Gamma-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of a multitude of type I transmembrane proteins.[1] This cleavage event is a critical step in regulated intramembrane proteolysis (RIP), a process that releases intracellular domains (ICDs) from the membrane, allowing them to translocate to the nucleus and regulate gene expression, or leads to the shedding of extracellular domains (ECDs). While Notch receptors are the most studied substrates of gamma-secretase, numerous other proteins involved in cell adhesion, receptor signaling, and cell fate decisions are also processed by this enzyme.[2][3][4]
Nirogacestat (formerly PF-03084014) is a selective and reversible non-competitive inhibitor of gamma-secretase.[5] Its mechanism of action is centered on binding to the presenilin subunit, the catalytic core of the gamma-secretase complex, thereby preventing the cleavage of its substrates.[1] This inhibitory action is the foundation for its effects on both Notch and non-Notch pathways.
Beyond Notch: The Modulation of B-Cell Maturation Antigen (BCMA)
The most significant and clinically relevant non-Notch mechanism of Nirogacestat is its impact on B-cell maturation antigen (BCMA), a key therapeutic target in multiple myeloma.[6]
The BCMA Shedding Process
BCMA, a member of the tumor necrosis factor receptor superfamily, is highly expressed on the surface of mature B lymphocytes and plasma cells, including malignant multiple myeloma cells. It plays a crucial role in the survival and proliferation of these cells. A key feature of BCMA biology is the shedding of its extracellular domain from the cell surface by gamma-secretase.[6] This process has two important consequences for BCMA-targeted therapies:
-
Reduced Target Density: The cleavage of BCMA reduces the number of intact receptors on the cell surface, thereby diminishing the target available for therapeutic agents like antibody-drug conjugates (ADCs), CAR-T cells, and bispecific antibodies.
-
Generation of Soluble BCMA (sBCMA): The shed ECD circulates in the blood as soluble BCMA (sBCMA). sBCMA can act as a decoy receptor, binding to and neutralizing BCMA-targeted therapies before they can reach the tumor cells, thus limiting their efficacy.[6]
Nirogacestat's Impact on BCMA
By inhibiting gamma-secretase, Nirogacestat prevents the cleavage of BCMA, leading to a dual benefit for BCMA-targeted cancer therapies:[6]
-
Increased Membrane-Bound BCMA (mbBCMA): Inhibition of shedding leads to an accumulation of full-length BCMA on the surface of myeloma cells, significantly increasing the target density for BCMA-directed treatments.
-
Decreased Soluble BCMA (sBCMA): Consequently, the levels of decoy sBCMA in the tumor microenvironment and systemic circulation are reduced.
This mechanism provides a strong rationale for combining Nirogacestat with various BCMA-targeted modalities to enhance their anti-myeloma activity.
Quantitative Data on BCMA Modulation
Preclinical and clinical studies have provided robust quantitative data on the effects of Nirogacestat on BCMA expression.
| Parameter | Cell Line/System | Value | Reference |
| IC50 for γ-secretase (cell-free) | HeLa cell membranes | 6.2 nM | [5] |
| IC50 for Notch cleavage (cellular) | HPB-ALL cells | 13.3 nM | [7] |
| Effect on mbBCMA | Multiple Myeloma Cell Lines | Up to 20-fold increase | [8] |
| Effect on sBCMA | Multiple Myeloma Cell Lines | Significant decrease | [8] |
| Time to Max mbBCMA Increase | Multiple Myeloma Cell Lines | 4-8 hours | [8] |
| Time to Max mbBCMA Increase | Healthy Volunteer Plasma Cells | 4-8 hours | [8] |
Experimental Protocols
-
Cell Preparation: Multiple myeloma cell lines or primary plasma cells are treated with varying concentrations of Nirogacestat or vehicle control for specified durations.
-
Staining: Cells are washed and stained with a fluorochrome-conjugated anti-BCMA antibody. A viability dye is included to exclude dead cells.
-
Data Acquisition: Samples are analyzed on a flow cytometer.
-
Analysis: The geometric mean fluorescence intensity (gMFI) of the BCMA signal on viable cells is quantified. The fold change in gMFI relative to the vehicle control is calculated to determine the increase in mbBCMA expression.
-
Sample Collection: Supernatants from cell cultures treated with Nirogacestat or vehicle control are collected.
-
ELISA Procedure: A commercially available human BCMA ELISA kit is used according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Quantification: The concentration of sBCMA in the supernatants is determined by comparing the optical density of the samples to a standard curve of recombinant human BCMA.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nirogacestat inhibits gamma-secretase, increasing membrane BCMA and reducing soluble BCMA.
Caption: Workflow for assessing Nirogacestat's effect on BCMA expression.
Other Potential Non-Notch Mechanisms of Nirogacestat
Given the extensive list of gamma-secretase substrates, Nirogacestat has the potential to influence a wide array of biological processes beyond Notch and BCMA modulation. While the direct effects of Nirogacestat on these substrates are less characterized, understanding the landscape of gamma-secretase targets provides a framework for future research and potential therapeutic applications.
Substrates in Cell Adhesion and Migration
Gamma-secretase cleaves several proteins involved in cell-cell and cell-matrix interactions, including:
-
Cadherins (E-cadherin and N-cadherin): Cleavage of cadherins can release intracellular fragments that participate in signaling. Inhibition of this process could alter cell adhesion properties.[4]
-
CD44: This cell surface glycoprotein is involved in cell adhesion, migration, and signaling. Its processing by gamma-secretase is implicated in cancer progression.[9]
Substrates in Receptor Tyrosine Kinase (RTK) Signaling
-
ErbB4: A member of the epidermal growth factor receptor (EGFR) family, ErbB4's intracellular domain is released by gamma-secretase and can translocate to the nucleus to regulate gene expression.[10] Interference with this process could impact ErbB4-mediated signaling.
Emerging Areas of Investigation
-
Ovarian Granulosa Cell Tumors: Nirogacestat is in clinical development for this indication. While the mechanism is thought to involve Notch, potential off-target effects contributing to its efficacy are an area of active investigation.[6]
-
Cholangiocarcinoma and the TAZ Pathway: Preclinical evidence suggests a link between Notch signaling and the Hippo pathway effector TAZ in cholangiocarcinoma. As Nirogacestat inhibits Notch, it may indirectly affect TAZ-mediated oncogenic signaling. However, direct experimental validation of Nirogacestat's impact on the TAZ pathway is still needed.[11]
Clinical Implications and Future Directions
The understanding of Nirogacestat's mechanism of action beyond Notch has significant clinical implications. The robust preclinical and emerging clinical data on its ability to potentiate BCMA-targeted therapies has paved the way for combination trials in multiple myeloma.[6] The DeFi trial, which led to the approval of Nirogacestat for desmoid tumors, demonstrated its clinical benefit and manageable safety profile, providing a foundation for exploring its use in other indications where gamma-secretase substrates play a pathogenic role.[12][13][14][15][16][17][18][19][20][21]
Future research should focus on:
-
Comprehensive Off-Target Profiling: Unbiased proteomic studies to identify the full spectrum of gamma-secretase substrates affected by clinically relevant concentrations of Nirogacestat.
-
Functional Characterization of Non-Notch Effects: Elucidating the downstream functional consequences of inhibiting the cleavage of other key gamma-secretase substrates in various disease contexts.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from Nirogacestat, either as a monotherapy or in combination, based on the expression and activity of relevant gamma-secretase substrates.
Conclusion
Nirogacestat is a paradigm of a targeted therapy with a broader mechanism of action than initially appreciated. While its inhibition of Notch signaling is central to its efficacy in desmoid tumors, its profound impact on BCMA biology has opened up new therapeutic avenues in multiple myeloma. The continued exploration of its effects on the broader landscape of gamma-secretase substrates will undoubtedly uncover new biological insights and potentially expand its clinical utility to a wider range of diseases. This technical guide serves as a comprehensive resource for understanding the multifaceted pharmacology of Nirogacestat and for guiding future research and drug development efforts.
References
- 1. Gamma secretase - Wikipedia [en.wikipedia.org]
- 2. Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements | PLOS Biology [journals.plos.org]
- 3. The Many Substrates of Presenilin/γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. springworkstx.com [springworkstx.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In Vivo Modeling of Patient Genetic Heterogeneity Identifies New Ways to Target Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma-secretase: substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Hippo pathway effector TAZ induces intrahepatic cholangiocarcinoma in mice and is ubiquitously activated in the human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Clinical Activity of the γ-Secretase Inhibitor PF-03084014 in Adults With Desmoid Tumors (Aggressive Fibromatosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nirogacestat Shrinks Desmoid Tumors - NCI [cancer.gov]
- 17. Efficacy and Safety of Long-Term Continuous Nirogacestat Treatment in Adults With Desmoid Tumors: Results From the DeFi Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. fda.gov [fda.gov]
Investigating Nirogacestat's effect on the Wnt/β-catenin pathway
An In-depth Technical Guide to the Effects of Nirogacestat on the Wnt/β-catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat, sold under the brand name Ogsiveo, is a first-in-class, oral, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme.[1][2][3][4] It is the first medication approved by the US Food and Drug Administration (FDA) for the treatment of desmoid tumors, which are rare and locally aggressive soft tissue neoplasms.[1][4] The pathogenesis of desmoid tumors is frequently linked to dysregulation of the Wnt/β-catenin signaling pathway, often due to mutations in the CTNNB1 or APC genes.[4][5][6]
While nirogacestat directly targets the gamma-secretase enzyme, a key component of the Notch signaling pathway, its therapeutic efficacy in desmoid tumors is also attributed to its modulatory effects on the Wnt/β-catenin pathway.[3][7] This is due to the significant crosstalk that exists between the Notch and Wnt/β-catenin signaling cascades.[7][8][9][10] This technical guide provides a detailed overview of the mechanism of action of nirogacestat, its impact on the Wnt/β-catenin pathway, quantitative data from relevant studies, and detailed experimental protocols for investigating these effects.
Mechanism of Action: An Interplay of Notch and Wnt/β-catenin Signaling
Nirogacestat's primary mechanism of action is the inhibition of gamma-secretase, a multi-subunit protease complex.[2] Gamma-secretase is responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptor.[2][5]
The Canonical Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, the binding of a Wnt ligand to its Frizzled (Fzd) and LRP5/6 co-receptors leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes such as c-Myc and Axin2.[10][11]
Nirogacestat's Primary Target: The Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate decisions. Upon ligand binding, the Notch receptor undergoes proteolytic cleavages, with the final cut being mediated by gamma-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and activates the transcription of target genes, such as Hes1.[2][5] Nirogacestat inhibits this final cleavage step, thereby blocking Notch signaling.[2]
Crosstalk and Indirect Modulation of Wnt/β-catenin
The therapeutic effect of nirogacestat in Wnt-driven desmoid tumors is explained by the intricate crosstalk between the Notch and Wnt/β-catenin pathways.[7][8][10] This interplay can occur at multiple levels:
-
Cooperative Transcriptional Mechanisms: Both pathways can regulate a common set of downstream target genes.
-
Reciprocal Regulation: The activity of one pathway can influence the expression of components of the other.
-
Direct Molecular Crosstalk: Proteins from one pathway can directly interact with and modulate the activity of proteins in the other.
By inhibiting Notch signaling, nirogacestat can indirectly lead to a downregulation of the Wnt/β-catenin pathway.[7] For instance, studies with other gamma-secretase inhibitors have shown that inhibiting Notch signaling can lead to a decrease in the levels of β-catenin and its downstream targets like c-Myc and Axin2.[12] This suggests that Notch activity may be required to maintain a high level of Wnt/β-catenin signaling in certain cellular contexts, such as in desmoid tumors.[7]
References
- 1. Nirogacestat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nirogacestat? [synapse.patsnap.com]
- 3. Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ogsiveo.com [ogsiveo.com]
- 6. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gamma-Secretase Inhibitor IX (GSI) Impairs Concomitant Activation of Notch and Wnt-Beta-Catenin Pathways in CD44+ Gastric Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide: Nirogacestat as a Chemical Probe for Gamma-Secretase Activity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The gamma-secretase (γ-secretase) complex, a multi-subunit intramembrane protease, is a critical mediator of cell signaling and a high-value therapeutic target. Its dysregulation is implicated in pathologies ranging from cancer to Alzheimer's disease. Understanding its function requires precise molecular tools. Nirogacestat (Ogsiveo®) has emerged as a potent, selective, and reversible inhibitor of γ-secretase, making it an invaluable chemical probe for elucidating the enzyme's biological roles. This technical guide details the mechanism of action of nirogacestat, provides a quantitative summary of its activity, and presents detailed experimental protocols for its use in interrogating γ-secretase function, with a primary focus on the canonical Notch signaling pathway.
The Gamma-Secretase Complex: A Protease Within the Membrane
Gamma-secretase is a unique enzyme complex responsible for regulated intramembrane proteolysis (RIP), a process of cleaving type I transmembrane proteins within their membrane-spanning domains.[1] This cleavage releases intracellular domains (ICDs) that can translocate to the nucleus and modulate gene transcription.[1] The active complex is composed of four essential protein subunits:
-
Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartate residues. Nirogacestat directly binds to the presenilin-1 subunit.[1][2]
-
Nicastrin (NCT): A large glycoprotein that functions as a receptor for substrate docking.[1][3]
-
Anterior pharynx-defective 1 (APH-1): A scaffold protein crucial for the stability and assembly of the complex.[1][3]
-
Presenilin enhancer 2 (PEN-2): A small protein required for the final maturation and activation of the complex.[1]
This complex processes over 90 known substrates, including the Amyloid Precursor Protein (APP) and the Notch family of receptors, highlighting its central role in cellular signaling.[1][4]
Nirogacestat: A Profile of a Selective Chemical Probe
Nirogacestat (formerly PF-03084014) is an orally bioavailable, non-competitive, and selective small-molecule inhibitor of γ-secretase.[5][6] Cryogenic electron microscopy has revealed that nirogacestat binds within the catalytic presenilin 1 subunit, obstructing the substrate cleavage site through hydrogen bonds with lysine (K380) and leucine (L432) residues.[2] This mechanism effectively and reversibly blocks the proteolytic function of the enzyme.[6] Its development was initially explored for Alzheimer's disease due to γ-secretase's role in producing amyloid-β peptides, but it has found its primary application in diseases driven by aberrant Notch signaling, such as desmoid tumors.[7][8]
Quantitative Data: Potency and Activity of Nirogacestat
The potency of nirogacestat has been quantified across various assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its effectiveness as a chemical probe.
| Target / Assay Type | Cell Line / Condition | IC50 (nM) | Reference |
| γ-Secretase (cell-free) | HeLa cell membranes (Aβ production) | 6.2 | [2][6][9] |
| γ-Secretase (cell-free) | (Amyloid β-40 production) | 6.2 | [2] |
| γ-Secretase (whole-cell) | (Amyloid β1-x production) | 1.2 | [2] |
| Notch1 Cleavage | HPB-ALL cells | 13.3 | [9] |
| Notch1 (NICD) | Cellular Assay | 30.6 | [2] |
| Notch2 (NICD) | Cellular Assay | 27.8 | [2] |
| Notch3 (NICD) | Cellular Assay | 11.5 | [2] |
| Notch4 (NICD) | Cellular Assay | 42.6 | [2] |
| APP (Intracellular Domain) | Cellular Assay | 19.3 | [2] |
| Amyloid β-40 | Cellular Assay | 25.8 | [2] |
Probing the Notch Signaling Pathway with Nirogacestat
The Notch signaling pathway is a highly conserved system that regulates cell fate, proliferation, and differentiation.[10][11] Its activation is critically dependent on γ-secretase activity.
The canonical pathway is initiated when a ligand (e.g., Delta-like or Jagged) on a "signal-sending" cell binds to a Notch receptor on an adjacent "signal-receiving" cell.[12][13] This binding triggers two sequential proteolytic cleavages:
-
S2 Cleavage: An ADAM family metalloprotease cleaves the extracellular domain of the Notch receptor.[12]
-
S3 Cleavage: The remaining membrane-tethered portion is then cleaved by the γ-secretase complex.[12][14]
This S3 cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus.[10][15] In the nucleus, NICD forms a complex with the transcription factor CSL, converting it from a repressor to an activator and initiating the transcription of target genes like those in the HES and HEY families.[15]
Nirogacestat blocks the S3 cleavage step, preventing the release of NICD and thereby inhibiting downstream gene transcription.[10][16] This makes it an ideal tool for studying the physiological and pathological consequences of Notch pathway inhibition.
Experimental Protocols for Investigating Gamma-Secretase Activity
Nirogacestat can be used in a variety of assays to probe γ-secretase function. The following are representative protocols for key experiments.
In Vitro Gamma-Secretase Activity Assay (Fluorometric)
This assay provides a direct measure of γ-secretase enzymatic activity in a cell-free system.
Principle: The assay utilizes a synthetic peptide substrate mimicking the γ-secretase cleavage site of a protein like APP. The peptide is flanked by a fluorescent reporter (e.g., EDANS) and a quencher molecule (e.g., DABCYL). In the intact peptide, fluorescence is suppressed. Upon cleavage by γ-secretase, the reporter is separated from the quencher, resulting in a quantifiable increase in fluorescence.[1][17]
Methodology:
-
Enzyme Preparation: Prepare detergent-solubilized γ-secretase from cell membranes (e.g., from HeLa or IMR-32 cells) via fractionation.[1]
-
Reaction Setup: In a black 96-well microplate, add the enzyme preparation diluted in a suitable reaction buffer.
-
Compound Addition: Add nirogacestat at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Cover the plate to protect it from light and incubate at 37°C for 1-4 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate fluorimeter (e.g., excitation at 355 nm and emission at 510 nm).[17]
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the log of nirogacestat concentration to determine the IC50 value.
Cell-Based Assay: Western Blot for Notch Activation
This method assesses the effect of nirogacestat on γ-secretase activity within a cellular context by measuring the levels of cleaved Notch (NICD).
Principle: Cells are treated with nirogacestat, and the level of NICD is quantified by Western blotting. A reduction in NICD levels relative to a loading control indicates inhibition of γ-secretase.[18]
Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., HPB-ALL, a T-cell leukemia line with activating Notch1 mutations) and allow them to adhere or reach a desired confluency. Treat the cells with varying concentrations of nirogacestat for a specified time (e.g., 24-72 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Also probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[18]
-
Analysis: Quantify band intensity using densitometry software. Normalize NICD levels to the loading control to determine the effect of nirogacestat.
Cell Proliferation/Viability Assay
This assay determines the downstream functional effect of γ-secretase inhibition on cell growth, particularly in cell lines dependent on Notch signaling.
Principle: A metabolic indicator dye (e.g., Resazurin) is added to cells following treatment with nirogacestat. Viable, metabolically active cells reduce the blue Resazurin to the pink, highly fluorescent Resorufin. The fluorescent signal is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[9]
-
Compound Addition: Add serial dilutions of nirogacestat to the wells and incubate for a desired period (e.g., 72 hours to 7 days).[9]
-
Reagent Addition: Add Resazurin solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Fluorescence Reading: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.
Applications and Considerations
Nirogacestat's utility as a chemical probe extends to various research areas:
-
Oncology: It is a powerful tool for studying cancers with dysregulated Notch signaling, such as desmoid tumors, T-cell acute lymphoblastic leukemia (T-ALL), and ovarian granulosa cell tumors.[16][19]
-
Multiple Myeloma: γ-secretase also cleaves B-cell maturation antigen (BCMA), a key therapeutic target in multiple myeloma. Nirogacestat can be used to study how inhibiting this cleavage increases BCMA density on the cell surface, potentially enhancing the efficacy of BCMA-targeted therapies.[20][21]
-
Neuroscience: While clinical development for Alzheimer's disease was halted, nirogacestat remains a useful tool for laboratory research into the processing of APP and the generation of amyloid-β peptides.[2][11]
Considerations: When using nirogacestat, researchers should be aware that it will inhibit the processing of all γ-secretase substrates. Therefore, observed phenotypes may result from the inhibition of multiple signaling pathways. Appropriate controls and complementary experiments, such as genetic knockdown of specific substrates, are recommended to dissect the precise mechanisms of action.
Conclusion
Nirogacestat is a well-characterized, potent, and selective chemical probe for the study of γ-secretase. Its ability to specifically inhibit the catalytic activity of the complex allows researchers to dissect the roles of γ-secretase-dependent signaling pathways in health and disease. The quantitative data and detailed protocols provided in this guide offer a robust framework for scientists and drug developers to effectively utilize nirogacestat in their research endeavors, ultimately advancing our understanding of this critical intramembrane protease.
References
- 1. benchchem.com [benchchem.com]
- 2. Nirogacestat - Wikipedia [en.wikipedia.org]
- 3. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of γ-secretase substrate selection, processing and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nirogacestat | C27H41F2N5O | CID 46224413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. dtrf.org [dtrf.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. What is the mechanism of Nirogacestat? [synapse.patsnap.com]
- 11. What is Nirogacestat used for? [synapse.patsnap.com]
- 12. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 13. cusabio.com [cusabio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. springworkstx.com [springworkstx.com]
- 21. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evidence for Nirogacestat's Anti-Angiogenic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (Ogsiveo™) is an orally bioavailable, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme complex.[1][2] While clinically approved for the treatment of progressing desmoid tumors, a growing body of preclinical evidence suggests that Nirogacestat may also possess anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. This technical guide summarizes the available in vitro evidence for the anti-angiogenic effects of Nirogacestat and other gamma-secretase inhibitors, providing detailed experimental protocols and elucidating the underlying signaling pathways.
Mechanism of Action: Targeting Gamma-Secretase in the Angiogenic Cascade
Nirogacestat's primary molecular target is gamma-secretase, a multi-subunit protease complex.[3] This enzyme plays a crucial role in the processing of several transmembrane proteins involved in angiogenesis, most notably Notch receptors and Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1).[4][5] By inhibiting gamma-secretase, Nirogacestat can modulate these key signaling pathways, thereby interfering with the complex process of new blood vessel formation.
The Notch signaling pathway is a critical regulator of cell fate decisions in endothelial cells, influencing vessel sprouting and branching.[4][6] Similarly, the VEGF signaling pathway is a potent driver of angiogenesis.[5] The interplay between these two pathways, and the role of gamma-secretase in their regulation, forms the basis for the hypothesized anti-angiogenic effects of Nirogacestat.
Signaling Pathways
The following diagram illustrates the central role of gamma-secretase in the Notch and VEGF signaling pathways and the putative mechanism of action for Nirogacestat in an endothelial cell.
Caption: Nirogacestat's Mechanism in Endothelial Cells.
In Vitro Angiogenesis Assays: Experimental Protocols and Data
While specific in vitro angiogenesis data for Nirogacestat is limited in publicly available literature, we can infer its potential effects and outline the standard experimental protocols used to evaluate anti-angiogenic compounds. The following sections describe key assays and present surrogate data from studies on other gamma-secretase inhibitors.
Endothelial Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of endothelial cells, a fundamental process in angiogenesis.
Experimental Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium.
-
Compound Treatment: After cell attachment (typically 24 hours), the medium is replaced with a basal medium containing varying concentrations of Nirogacestat or a vehicle control. In some experiments, a pro-angiogenic factor like VEGF (e.g., 20 ng/mL) is added to stimulate proliferation.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is quantified using a colorimetric assay such as MTS or WST-1, or by direct cell counting. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value (the concentration at which 50% of proliferation is inhibited) is determined.
Endothelial Cell Migration Assay (Wound Healing & Transwell)
Cell migration is essential for endothelial cells to move into and populate the area of new vessel formation.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the Wound Healing Migration Assay.
Experimental Protocol: Transwell Assay
-
Chamber Setup: Transwell inserts with an 8 µm pore size membrane are placed in a 24-well plate.
-
Chemoattractant: The lower chamber is filled with endothelial basal medium containing a chemoattractant (e.g., VEGF or 10% FBS).
-
Cell Seeding: HUVECs are resuspended in a serum-free medium with various concentrations of Nirogacestat and seeded into the upper chamber.
-
Incubation: The plate is incubated for 4-24 hours to allow cell migration through the pores.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Surrogate Data for Gamma-Secretase Inhibitors:
| Assay Type | Compound | Cell Line | Effect on Migration | Reference |
| Transwell & Wound Healing | Nirogacestat | 92.1 Uveal Melanoma | Repressed Migration | [7] |
Note: This study was conducted on melanoma cells, not endothelial cells, but demonstrates the potential anti-migratory effects of Nirogacestat.
Endothelial Cell Tube Formation Assay
This assay is a hallmark of in vitro angiogenesis research, as it assesses the ability of endothelial cells to differentiate and form capillary-like structures.
Experimental Protocol:
-
Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Suspension: HUVECs are harvested and resuspended in a basal medium containing the desired concentrations of Nirogacestat and any pro-angiogenic stimuli.
-
Seeding: The cell suspension is seeded onto the solidified matrix.
-
Incubation: The plate is incubated for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Surrogate Data for a Gamma-Secretase Inhibitor ("Compound X"):
| Assay Type | Compound | Cell Line | Effect on Angiogenic Sprouting | Concentration (EC₅₀) | Reference |
| 3D Collagen Sprouting | Compound X | HUVEC | Promoted Sprouting | 8.8 µM | [4][6] |
Note: Interestingly, this study on a different gamma-secretase inhibitor showed a pro-angiogenic effect, highlighting the complexity of targeting this enzyme and the need for direct experimental validation with Nirogacestat.
Discussion and Future Directions
The available in vitro data, primarily from studies on other gamma-secretase inhibitors, suggests that Nirogacestat has the potential to modulate angiogenesis. Its mechanism of action through the inhibition of Notch and VEGFR-1 processing provides a strong rationale for its anti-angiogenic activity. However, the conflicting results from different gamma-secretase inhibitors underscore the necessity for direct and comprehensive in vitro studies on Nirogacestat's effects on endothelial cells.
Future research should focus on:
-
Conducting the described in vitro angiogenesis assays (proliferation, migration, and tube formation) with Nirogacestat using relevant endothelial cell lines (e.g., HUVECs, HMVECs).
-
Investigating the effect of Nirogacestat on VEGF-induced angiogenesis in vitro.
-
Elucidating the specific downstream effects of Nirogacestat on gene expression in endothelial cells.
Such studies will be crucial in fully characterizing the anti-angiogenic profile of Nirogacestat and exploring its potential therapeutic applications in angiogenesis-dependent diseases.
References
- 1. Nirogacestat - Wikipedia [en.wikipedia.org]
- 2. springworkstx.com [springworkstx.com]
- 3. Nirogacestat - NCI [dctd.cancer.gov]
- 4. Gamma-Secretase Inhibitor Treatment Promotes VEGF-A-Driven Blood Vessel Growth and Vascular Leakage but Disrupts Neovascular Perfusion | PLOS One [journals.plos.org]
- 5. γ-Secretase: a multifaceted regulator of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-Secretase Inhibitor Treatment Promotes VEGF-A-Driven Blood Vessel Growth and Vascular Leakage but Disrupts Neovascular Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of Nirogacestat on Cancer Stem Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nirogacestat (Ogsiveo™), an oral, selective, small-molecule inhibitor of gamma-secretase (γ-secretase), has emerged as a promising therapeutic agent, initially gaining approval for the treatment of desmoid tumors.[1] Its mechanism of action, centered on the inhibition of the Notch signaling pathway, holds significant implications for the targeting of cancer stem cells (CSCs). CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered key drivers of tumor initiation, metastasis, and therapeutic resistance. This technical guide provides an in-depth analysis of nirogacestat's impact on CSC signaling pathways, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition of Gamma-Secretase and the Notch Signaling Pathway
Nirogacestat functions as a reversible and non-competitive inhibitor of the γ-secretase enzyme complex.[2] This enzyme is crucial for the intramembranous cleavage of several transmembrane proteins, most notably the Notch receptors (Notch1-4).
The canonical Notch signaling cascade is initiated upon the binding of a Notch ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages, culminating in the γ-secretase-mediated release of the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF-1/Suppressor of Hairless/LAG-1) and co-activators, such as Mastermind-like (MAML). This transcriptional complex activates the expression of downstream target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. These target genes are critical regulators of cell fate decisions, promoting proliferation and inhibiting differentiation, which are hallmark characteristics of CSCs.
By inhibiting γ-secretase, nirogacestat prevents the cleavage of the Notch receptor and the subsequent release of NICD. This abrogation of Notch signaling leads to the downregulation of its target genes, thereby attenuating CSC self-renewal and promoting differentiation.
Quantitative Impact of Nirogacestat on Cancer Stem Cell Properties
Preclinical studies across various cancer models have demonstrated nirogacestat's ability to specifically target the CSC population. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of Nirogacestat on Cancer Stem Cell-like Properties
| Cancer Type | Cell Line(s) | Assay | Key Findings | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, DND-41, TALL-1, Sup-T1 | Cell Growth Inhibition | IC50 values of 30–100 nM | [2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | Gene Expression (Hes-1) | IC50 <1 nM | [2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | Gene Expression (cMyc) | IC50 of 10 nM | [2] |
| Breast Cancer | Not specified | Mammosphere Formation | Reduction in mammosphere formation | [3] |
| Prostate Cancer | Du145, PC3, and their docetaxel-resistant variants | Cell Viability | Dose-dependent inhibition of cell growth (0-10 µM) | [2] |
| Gastric Cancer | CD44+ CSCs | Tumorsphere Formation | Effective inhibition of tumorsphere formation by GSI IX | [4] |
Table 2: In Vivo Efficacy of Nirogacestat on Tumor Growth and CSC Populations
| Cancer Type | Model | Treatment | Key Quantitative Outcomes | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL Xenograft | Nirogacestat (150 mg/kg) | ~92% maximal tumor growth inhibition | [2] |
| Breast Cancer | HCC1599 Xenograft | Nirogacestat (120 mg/kg) | Reduction in tumor cell self-renewal ability | [2] |
| Prostate Cancer | Du145 Xenograft | Nirogacestat (PF-03084014) | 39.7% decrease in tumor volume | [2] |
| Prostate Cancer | PC3 Xenograft | Nirogacestat (PF-03084014) | 28.9% decrease in tumor volume | [2] |
| Prostate Cancer | Du145 Xenograft | Nirogacestat + Docetaxel | 64.1% decrease in tumor volume (additive effect) | [2] |
| Prostate Cancer | PC3 Xenograft | Nirogacestat + Docetaxel | 56.6% decrease in tumor volume (additive effect) | [2] |
Impact on Other Cancer Stem Cell Signaling Pathways
While the primary mechanism of nirogacestat is through Notch inhibition, there is emerging evidence of its impact on other critical CSC signaling pathways, primarily through pathway crosstalk.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is another fundamental signaling cascade in CSC biology. In the canonical pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. There is significant crosstalk between the Notch and Wnt pathways. In some contexts, Notch signaling can potentiate Wnt signaling. For instance, in gastric cancer, Notch1 has been shown to be important in mediating the crosstalk between the Notch and Wnt/β-catenin pathways in CD44+ CSCs.[4] Therefore, by inhibiting Notch, nirogacestat may indirectly downregulate Wnt/β-catenin signaling in certain cancer types, although direct effects of nirogacestat on Wnt pathway components require further investigation. In preclinical desmoid tumor models, sustained suppression of Notch signaling by nirogacestat correlated with decreased β-catenin nuclear localization.[5]
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is also implicated in the maintenance of CSCs in various cancers. While direct studies on the effect of nirogacestat on the Hh pathway are limited, some research suggests a potential link between γ-secretase activity and Hh signaling. For example, in a mouse model of Down syndrome, a γ-secretase inhibitor was found to restore Sonic Hedgehog (Shh) signaling.[6] However, the relevance of this finding to cancer stem cells and the specific effects of nirogacestat on the Hh pathway in this context remain to be elucidated.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of nirogacestat's impact on CSCs.
Western Blot Analysis for Notch Intracellular Domain (NICD)
Objective: To detect the levels of cleaved and active Notch1 (NICD) in cell lysates following treatment with nirogacestat.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of nirogacestat or vehicle control for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of Notch1 (NICD) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same or a parallel blot.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody corresponding to the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the NICD signal to the loading control.
Tumorsphere Formation Assay
Objective: To assess the self-renewal capacity of cancer stem cells in a non-adherent culture system following treatment with nirogacestat.
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Cell Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates containing serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add varying concentrations of nirogacestat or vehicle control to the wells at the time of seeding.
-
Incubation: Culture the cells for 7-14 days in a humidified incubator at 37°C and 5% CO2 to allow for tumorsphere formation.
-
Sphere Counting and Measurement: After the incubation period, count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) in each well using a microscope. The diameter of the spheres can also be measured.
-
Sphere-Forming Efficiency (SFE) Calculation: Calculate the SFE as: (Number of tumorspheres formed / Number of cells seeded) x 100%.
-
Serial Passaging (for self-renewal): Collect the primary tumorspheres, dissociate them into single cells, and re-plate them under the same conditions to assess secondary sphere formation, which is a more stringent measure of self-renewal.
ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity
Objective: To identify and quantify the population of cells with high ALDH activity, a common marker for cancer stem cells, after treatment with nirogacestat.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Staining: Resuspend the cells in ALDEFLUOR™ assay buffer. For each sample, prepare a "test" tube and a "control" tube.
-
DEAB Control: Add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube.
-
Substrate Addition: Add the activated ALDEFLUOR™ substrate to the "test" tube and immediately transfer half of this cell suspension to the "control" tube.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes.
-
Flow Cytometry Analysis: Analyze the cell suspensions using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.
-
Quantification: Determine the percentage of ALDH+ cells in the total viable cell population for each treatment condition.
Conclusion and Future Directions
Nirogacestat's primary mechanism of inhibiting the Notch signaling pathway provides a strong rationale for its use in targeting cancer stem cells. Preclinical data across multiple cancer types, including T-ALL, breast cancer, and prostate cancer, demonstrate its ability to reduce CSC populations and inhibit tumor growth, both as a single agent and in combination with chemotherapy. While its impact is most pronounced on the Notch pathway, potential indirect effects on other crucial CSC signaling cascades, such as Wnt/β-catenin, warrant further investigation.
Future research should focus on:
-
Elucidating the precise mechanisms of crosstalk between Notch inhibition by nirogacestat and other CSC pathways like Wnt and Hedgehog.
-
Conducting comprehensive preclinical studies to generate more quantitative data on nirogacestat's efficacy against CSCs in a wider range of solid and hematological malignancies.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from nirogacestat therapy based on the Notch dependency of their tumors' CSC population.
The continued exploration of nirogacestat and other γ-secretase inhibitors holds the potential to yield novel therapeutic strategies aimed at eradicating the root of cancer malignancy: the cancer stem cell.
References
- 1. Nirogacestat - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-Secretase Inhibitor IX (GSI) Impairs Concomitant Activation of Notch and Wnt-Beta-Catenin Pathways in CD44+ Gastric Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Mammosphere Formation in Breast Carcinoma Cell Lines Depends upon Expression of E-cadherin | PLOS One [journals.plos.org]
Foundational Research on Nirogacestat's Effect on T-cell Acute Lymphoblastic Leukemia (T-ALL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nirogacestat, an oral, selective gamma-secretase inhibitor (GSI), has demonstrated significant clinical activity in desmoid tumors by potently inhibiting the Notch signaling pathway. Given that over 50% of T-cell Acute Lymphoblastic Leukemia (T-ALL) cases are driven by activating mutations in the NOTCH1 gene, nirogacestat presents a compelling therapeutic candidate for this aggressive hematologic malignancy. This technical guide synthesizes the foundational preclinical and early clinical research on the effects of nirogacestat and other closely related GSIs on T-ALL. It provides an in-depth overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows. The evidence presented herein supports the rationale for further investigation of nirogacestat as a targeted therapy for T-ALL, particularly in combination with other standard-of-care agents.
Introduction: The Rationale for Targeting Notch in T-ALL with Nirogacestat
T-cell Acute Lymphoblastic Leukemia is an aggressive cancer of immature T-lymphoblasts. A significant breakthrough in understanding the molecular pathogenesis of T-ALL was the discovery of activating mutations in the NOTCH1 gene in more than half of all patients.[1][2] These mutations lead to the constitutive activation of the Notch1 signaling pathway, which is crucial for normal T-cell development but becomes a potent oncogenic driver in the context of T-ALL, promoting cell proliferation, survival, and metabolic reprogramming.[3][4]
The Notch1 receptor is a transmembrane protein that, upon ligand binding, undergoes a series of proteolytic cleavages. The final and critical cleavage is mediated by the gamma-secretase enzyme complex, which releases the active Notch1 intracellular domain (NICD).[2] NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate target genes such as HES1 and MYC, driving leukemogenesis.[4]
Nirogacestat (formerly known as PF-03084014) is a potent, selective, and orally bioavailable small molecule inhibitor of the gamma-secretase enzyme.[5] By blocking this enzyme, nirogacestat prevents the cleavage and activation of Notch1, thereby inhibiting downstream oncogenic signaling. This direct mechanism of action provides a strong rationale for its investigation as a targeted therapy in NOTCH1-mutated T-ALL.[6]
Mechanism of Action: Inhibition of the Notch Signaling Pathway
Nirogacestat functions by non-competitively and reversibly binding to the gamma-secretase complex, preventing the proteolytic processing of its substrates, including the Notch1 receptor.[5] This inhibition effectively halts the Notch signaling cascade.
Preclinical Data: In Vitro and In Vivo Efficacy
Preclinical studies utilizing nirogacestat (PF-03084014) and other GSIs have demonstrated anti-leukemic activity in T-ALL cell lines and animal models.
In Vitro Studies: Effects on Cell Viability, Apoptosis, and Cell Cycle
Treatment of NOTCH1-mutated T-ALL cell lines with GSIs leads to a dose-dependent reduction in cell proliferation and viability.[5][7] This is often accompanied by cell cycle arrest in the G0/G1 phase and, with prolonged exposure, induction of apoptosis.[7] A key finding from preclinical work is the synergistic anti-leukemic effect observed when nirogacestat is combined with glucocorticoids like dexamethasone, even in glucocorticoid-resistant T-ALL models.[5][6]
Table 1: In Vitro Effects of Gamma-Secretase Inhibitors on T-ALL Cell Lines
| Cell Line | GSI Used | Concentration (µM) | Duration (days) | Effect on Cell Viability (% reduction) | Effect on Apoptosis (% increase) | Reference |
| CUTLL1 | PF-03084014 | 1 | 3 | ~20% (monotherapy) | Not specified | [5] |
| CUTLL1 | PF-03084014 + Dexamethasone | 1 (PF-03084014) | 3 | ~70% (combination) | Not specified | [5] |
| RPMI-8402 | Compound E | 1 | 14 | Not specified | ~30% | [7] |
| DND-41 | YO01027 | Not specified | 7 | Not specified | Significant increase | [8] |
In Vivo Studies: Xenograft Models
In vivo studies using T-ALL xenograft models in immunodeficient mice have corroborated the anti-tumor activity of GSIs. Treatment with nirogacestat, particularly in combination with dexamethasone, has been shown to significantly reduce tumor burden and, in some cases, induce tumor regression.[5]
Table 2: In Vivo Efficacy of Nirogacestat in a T-ALL Xenograft Model
| Xenograft Model | Treatment Group | Dosing Regimen | Duration of Treatment | Change in Tumor Burden | Reference |
| CUTLL1 | Vehicle | Not specified | Not specified | 4- to 7-fold increase | [5] |
| CUTLL1 | Dexamethasone | Not specified | Not specified | 4- to 7-fold increase | [5] |
| CUTLL1 | PF-03084014 | Not specified | Not specified | 4- to 7-fold increase | [5] |
| CUTLL1 | PF-03084014 + Dexamethasone | Not specified | Not specified | Abrogated tumor growth; induced regression in 4/9 tumors | [5] |
Clinical Data: Phase I Trial in T-ALL/T-LBL
A Phase I clinical trial (NCT00878189) evaluated nirogacestat (PF-03084014) in patients with advanced solid tumors and relapsed/refractory T-ALL or T-cell lymphoblastic lymphoma (T-LBL).[9][10][11][12]
Table 3: Clinical Activity of Nirogacestat in T-ALL/T-LBL (NCT00878189)
| Number of T-ALL/T-LBL Patients | Dose and Schedule | Key Outcomes | Adverse Events | Reference |
| 8 | 150 mg twice daily | 1 T-ALL patient achieved a complete response lasting ~3 months. | Most common were nausea and vomiting (grades 1 and 2). | [9][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of GSIs in T-ALL.
Cell Viability Assay (MTT/XTT Assay)
This protocol is a generalized procedure for assessing the effect of nirogacestat on the viability of T-ALL cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The NOTCH signaling pathway: role in the pathogenesis of T-cell acute lymphoblastic leukemia and implication for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signalling in T cell lymphoblastic leukaemia/lymphoma and other haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro validation of γ-secretase inhibitors alone or in combination with other anti-cancer drugs for the treatment of T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 8. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
- 10. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances of target therapy on NOTCH1 signaling pathway in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Preclinical Pharmacodynamics of Nirogacestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (Ogsiveo™) is an orally bioavailable, selective, and reversible small molecule inhibitor of gamma-secretase.[1] This enzyme plays a crucial role in the proteolytic cleavage of multiple transmembrane proteins, most notably the Notch receptor and the B-cell maturation antigen (BCMA).[1] Dysregulation of the Notch signaling pathway is implicated in the pathogenesis of various malignancies, including desmoid tumors, by promoting cell proliferation and survival.[2] Additionally, the shedding of BCMA from the surface of multiple myeloma cells by gamma-secretase can limit the efficacy of BCMA-targeted therapies.[3] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of nirogacestat, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of Gamma-Secretase
Nirogacestat exerts its therapeutic effects by binding to and inhibiting the gamma-secretase complex, a multi-protein enzyme embedded in the cell membrane. This inhibition prevents the cleavage of its substrates, leading to two primary downstream effects with therapeutic relevance in oncology.
Inhibition of the Notch Signaling Pathway
The canonical Notch signaling pathway is a highly conserved signaling cascade that regulates cell fate decisions, proliferation, and apoptosis.[4] In desmoid tumors and other cancers, aberrant activation of this pathway can drive tumorigenesis.[2] Nirogacestat's inhibition of gamma-secretase blocks the final and critical step in Notch receptor processing, preventing the release of the Notch intracellular domain (NICD). The NICD is the active component of the pathway that translocates to the nucleus to activate the transcription of target genes. By preventing NICD formation, nirogacestat effectively silences this pro-proliferative signaling cascade.[2]
References
Nirogacestat's potential applications in studying recessive dystrophic epidermolysis bullosa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Recessive Dystrophic Epidermolysis Bullosa (RDEB) is a devastating rare genetic disorder characterized by severe skin fragility, chronic wounds, and progressive fibrosis.[1] The fibrotic processes in RDEB are a major source of morbidity and mortality, contributing to joint contractures and the development of aggressive squamous cell carcinomas.[2][3] Emerging research has highlighted the crucial role of the Notch signaling pathway in driving this fibrosis.[4] This technical guide explores the preclinical rationale for the use of nirogacestat, a gamma-secretase inhibitor, as a potential therapeutic agent to mitigate fibrosis in RDEB. We will delve into its mechanism of action, present the available preclinical data, detail relevant experimental protocols, and discuss the future outlook for its application in RDEB research and drug development.
The Pathophysiology of Fibrosis in RDEB and the Role of Notch Signaling
RDEB is caused by mutations in the COL7A1 gene, which encodes for type VII collagen. This protein is essential for the formation of anchoring fibrils that secure the epidermis to the dermis.[5] The absence of functional type VII collagen leads to recurrent blistering and a chronic wound-healing state characterized by inflammation and the excessive deposition of extracellular matrix, resulting in debilitating fibrosis.[2][3]
Recent studies have identified the Notch signaling pathway as a key driver of this profibrotic environment.[4] In RDEB fibroblasts, the ligand JAG1 and the activated form of its receptor, cleaved NOTCH1, are found to be upregulated.[6] This aberrant activation of the JAG1/NOTCH1 axis is further amplified by transforming growth factor-beta 1 (TGF-β1), a well-established profibrotic cytokine.[6] This sustained Notch signaling promotes the transition of fibroblasts into a profibrotic state, leading to increased contractility and excessive deposition of collagen and other extracellular matrix components.[6]
Nirogacestat: A Targeted Inhibitor of the Notch Signaling Pathway
Nirogacestat is an orally bioavailable small molecule that acts as a selective inhibitor of gamma-secretase, a multi-protein enzyme complex.[7] Gamma-secretase is responsible for the final proteolytic cleavage and activation of the Notch receptor.[8][9] By inhibiting this enzyme, nirogacestat effectively blocks the release of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and the subsequent transcription of Notch target genes that promote fibrosis.[4][7]
Preclinical Evidence of Nirogacestat in RDEB
A pivotal preclinical study investigated the effects of gamma-secretase inhibitors, including nirogacestat (PF-03084014), on primary fibroblasts derived from RDEB patients.[6] The findings from this study provide a strong rationale for the therapeutic potential of nirogacestat in RDEB.
Quantitative Data Summary
The following tables summarize the key findings from the preclinical evaluation of nirogacestat in RDEB fibroblasts and the clinical trial data for nirogacestat in desmoid tumors, a related fibrotic condition.
Table 1: Preclinical Efficacy of Nirogacestat in RDEB Fibroblasts
| Parameter | Observation | Significance | Reference |
| Fibroblast Contractility | Reduction in contractility of RDEB-derived fibroblasts. | Significant | [6] |
| TGF-β1 Secretion | Diminished secretion of TGF-β1. | Significant | [6] |
| Collagen Secretion | Diminished secretion of collagens. | Significant | [6] |
| Fibrotic Protein Expression | Downregulation of several fibrotic proteins. | Significant | [6] |
Table 2: Clinical Efficacy of Nirogacestat in Desmoid Tumors (DeFi Trial)
| Endpoint | Nirogacestat | Placebo | p-value | Reference |
| Progression-Free Survival | ||||
| Hazard Ratio for Progression or Death | 0.29 (95% CI, 0.15 to 0.55) | - | <0.001 | [10] |
| 2-Year Event-Free Rate | 76% | 44% | <0.001 | [10] |
| Objective Response Rate | 41% | 8% | <0.001 | [10] |
| Complete Response | 7% | 0% | - | [10] |
| Median Time to Response | 5.6 months | 11.1 months | - | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of nirogacestat's effects on RDEB fibroblasts.
Cell Culture and Treatment
Primary dermal fibroblasts are isolated from skin biopsies of RDEB patients and healthy donors and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are treated with nirogacestat (PF-03084014) at various concentrations. To mimic the profibrotic microenvironment, cells can be stimulated with recombinant human TGF-β1.
Collagen Gel Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen matrix, a key function of profibrotic cells.
Materials:
-
Rat tail collagen type I
-
5x DMEM
-
Sterile 1M NaOH
-
24-well culture plates
-
Fibroblast cell suspension
Procedure:
-
Prepare a neutralized collagen solution on ice by mixing collagen type I, 5x DMEM, and titrating with 1M NaOH to a neutral pH.
-
Resuspend fibroblasts in serum-free DMEM and mix with the neutralized collagen solution.
-
Pipette the cell-collagen mixture into 24-well plates and allow to polymerize at 37°C.
-
After polymerization, add culture medium with or without nirogacestat and/or TGF-β1 to each well.
-
Gently detach the collagen gels from the sides of the wells.
-
Image the gels at regular intervals and measure the area of the gel using image analysis software. The percentage of contraction is calculated relative to the initial gel area.
Western Blotting for Fibrotic Markers
This technique is used to quantify the expression of key fibrotic proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Collagen I, anti-α-SMA, anti-cleaved NOTCH1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated fibroblast monolayers with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and image the blot. Densitometry is used to quantify protein expression relative to a loading control like β-actin.
ELISA for TGF-β1 Secretion
This assay quantifies the amount of TGF-β1 secreted by fibroblasts into the culture medium.
Materials:
-
Commercially available human TGF-β1 ELISA kit
-
Cell culture supernatants
-
1N HCl and 1.2N NaOH/0.5M HEPES for sample activation
Procedure:
-
Collect cell culture supernatants from treated and untreated fibroblasts.
-
Activate latent TGF-β1 to its immunoreactive form by transient acidification with 1N HCl, followed by neutralization with 1.2N NaOH/0.5M HEPES.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at 450 nm and calculate the concentration of TGF-β1 based on a standard curve.
Clinical Landscape and Future Directions
To date, there are no registered clinical trials of nirogacestat specifically for RDEB. However, the robust preclinical data provide a strong impetus for initiating such studies. The successful Phase 3 DeFi trial of nirogacestat in desmoid tumors, which share a common feature of fibroblastic proliferation, demonstrates that the drug is generally well-tolerated and can produce significant clinical benefits in a fibrotic disease.[10]
Key considerations for future clinical trials in RDEB would include establishing optimal dosing, defining appropriate clinical endpoints to measure the impact on fibrosis (such as skin elasticity and wound healing), and long-term safety monitoring in this vulnerable patient population.
Conclusion
The inhibition of the Notch signaling pathway with nirogacestat represents a promising therapeutic strategy for mitigating the debilitating fibrosis associated with Recessive Dystrophic Epidermolysis Bullosa. The strong preclinical evidence demonstrating its ability to reduce the profibrotic phenotype of RDEB fibroblasts, coupled with its proven clinical efficacy and manageable safety profile in a related fibrotic disorder, underscores the urgent need to advance nirogacestat into clinical trials for RDEB. Such studies hold the potential to offer a much-needed treatment that addresses a core pathological driver of this devastating disease.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. ibl-international.com [ibl-international.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Gamma-Secretase Inhibitors Downregulate the Profibrotic NOTCH Signaling Pathway in Recessive Dystrophic Epidermolysis Bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 8. Collagen Gel Contraction Assay [protocols.io]
- 9. fn-test.com [fn-test.com]
- 10. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Nirogacestat for Ovarian Granulosa Cell Tumors: A Technical Overview for Researchers
Stamford, CT – [Current Date] – Nirogacestat, an investigational, oral, selective gamma-secretase inhibitor, is currently under evaluation for its therapeutic potential in patients with recurrent ovarian granulosa cell tumors (GCTs), a rare form of ovarian cancer with limited treatment options.[1][2] This document provides a technical guide for researchers, scientists, and drug development professionals on the preliminary investigation of nirogacestat in this indication, summarizing available preclinical data, outlining the design of an ongoing clinical trial, and detailing the hypothesized mechanism of action.
Introduction to Ovarian Granulosa Cell Tumors and Nirogacestat
Ovarian granulosa cell tumors account for approximately 5% of all ovarian malignancies and are the most common subtype of sex cord-stromal tumors.[1] A key characteristic of nearly all adult-type GCTs is a mutation in the FOXL2 gene.[1] Current treatment for recurrent disease often involves chemotherapy, which has shown only modest efficacy, highlighting a significant unmet medical need.[3]
Nirogacestat is a small molecule inhibitor of gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[4] Dysregulation of the Notch pathway is believed to play a role in the growth of GCTs.[3][4] Preclinical studies have indicated that ovarian granulosa cell tumor cell lines are susceptible to gamma-secretase inhibition.[1][2]
Mechanism of Action: Targeting the Notch Signaling Pathway
The proposed mechanism of action for nirogacestat in ovarian GCTs is the inhibition of the Notch signaling pathway.[1] In normal cellular processes, the binding of a Notch ligand to its receptor initiates a series of proteolytic cleavages, the final of which is mediated by gamma-secretase. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of target genes involved in cell proliferation, differentiation, and survival.
In GCTs, it is hypothesized that aberrant Notch signaling contributes to tumor growth.[3] By inhibiting gamma-secretase, nirogacestat prevents the release of NICD, thereby blocking the downstream signaling cascade and is expected to inhibit Notch-induced granulosa cell proliferation.[5][6]
Preclinical Evaluation
A preclinical study evaluated the effects of nirogacestat in vitro using the KGN GCT cell line, which harbors the characteristic FOXL2 C134W mutation.[5][7] The findings from this study are summarized below.
Quantitative Data
While specific quantitative data such as IC50 values are not yet publicly available in detail, the study reported the following key findings:
| Experimental Assay | Finding |
| Cell Proliferation (MTT Assay) | Nirogacestat significantly inhibited the proliferation of KGN cells in a dose-dependent manner.[5][7] |
| Clonogenic Survival | Clonogenic survival was significantly reduced after 10 days of treatment and correlated with the administered concentration of nirogacestat.[5] |
| Gene Expression (qPCR) | - Significant reduction in the expression of cell cycle markers TOP2A and CCNE2 after one week of treatment.[5]- Significant induction of the apoptotic marker CASP6 at high doses.[5][7]- Reduction in the expression of epithelial-to-mesenchymal transition (EMT) markers SNAI2 and MMP2 at high doses.[5][7] |
Experimental Protocols
Detailed experimental protocols from the preclinical studies are not yet fully published. However, based on the abstract, the following methodologies were employed:
-
Cell Line: The human ovarian granulosa cell tumor line, KGN, which is characterized by the FOXL2 C134W mutation, was used for in vitro experiments.[5][7]
-
Cell Proliferation Assay: The MTT assay was utilized to assess the impact of nirogacestat on the proliferation of KGN cells.[5][7]
-
Clonogenic Survival Assay: Crystal violet staining was used in a dose-response assay to determine the effect of nirogacestat on the long-term survival and proliferative capacity of KGN cells.[5][7]
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qPCR) was performed to measure changes in the expression of genes related to the cell cycle, apoptosis, and EMT.[5][7]
Clinical Investigation: Phase 2 Trial (NCT05348356)
Nirogacestat is being evaluated in a Phase 2, multi-center, single-arm, open-label clinical trial for adult patients with recurrent ovarian granulosa cell tumors.[1][2][8]
Trial Design and Objectives
The primary objective of this study is to determine the efficacy of nirogacestat in this patient population.[8] The key aspects of the trial design are summarized in the table below.
| Trial Parameter | Description |
| ClinicalTrials.gov ID | NCT05348356[1][8] |
| Phase | 2[1][8] |
| Study Design | Multi-center, single-arm, open-label[2][8] |
| Estimated Enrollment | Approximately 43 patients[8] |
| Intervention | 150 mg of open-label nirogacestat administered orally twice daily[2][8] |
| Primary Endpoint | Objective Response Rate (ORR) as measured by RECIST v1.1[2][8] |
| Secondary Endpoints | Progression-free survival, overall survival, duration of response, safety and tolerability, and quality of life assessments[2] |
Key Eligibility Criteria
Patients enrolled in this trial must have histologically confirmed recurrent adult-type granulosa cell tumor of the ovary and have received at least one prior systemic therapy.[8][9] They must also have measurable disease according to RECIST v1.1 criteria.[8][9]
Future Directions and Conclusion
The ongoing Phase 2 clinical trial will be critical in determining the clinical utility of nirogacestat for patients with recurrent ovarian granulosa cell tumors. The preliminary preclinical data suggests that by targeting the Notch signaling pathway, nirogacestat has the potential to inhibit tumor cell proliferation and survival. As more data becomes available from both preclinical and clinical studies, a more comprehensive understanding of nirogacestat's role in the treatment of this rare ovarian cancer will emerge. The scientific community awaits the results of the NCT05348356 trial, which has an estimated completion date of December 2027.[1]
References
- 1. targetedonc.com [targetedonc.com]
- 2. news.springworkstx.com [news.springworkstx.com]
- 3. springworkstx.com [springworkstx.com]
- 4. springworkstx.com [springworkstx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The Influence of Nirogacestat on Cholangiocarcinoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a generally poor prognosis and limited therapeutic options. The Notch signaling pathway has been identified as a critical driver of CCA pathogenesis, playing a significant role in tumor cell proliferation, survival, and migration. Nirogacestat, a potent, oral, selective, and reversible small-molecule inhibitor of gamma-secretase, an essential enzyme in the Notch signaling cascade, has emerged as a promising therapeutic agent. While approved for the treatment of desmoid tumors, its potential efficacy in cholangiocarcinoma is an area of active investigation. This technical guide provides an in-depth overview of the foundational research concerning Nirogacestat's influence on cholangiocarcinoma cell lines, including its mechanism of action, relevant experimental protocols, and a framework for data analysis.
Mechanism of Action: Targeting the Notch Pathway
Nirogacestat functions by inhibiting gamma-secretase, a multi-subunit protease complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptor.[1][2] In the canonical Notch signaling pathway, ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD).[3] NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate the expression of target genes that promote cell proliferation, differentiation, and survival.[3]
By blocking gamma-secretase activity, Nirogacestat prevents the release of NICD, thereby inhibiting the downstream signaling cascade.[1] In cholangiocarcinoma, where the Notch pathway is often aberrantly activated, this inhibition is hypothesized to lead to a reduction in tumor cell growth and survival.[4][5]
Quantitative Data on Gamma-Secretase Inhibitors in Cholangiocarcinoma Cell Lines
While specific quantitative data on the effects of Nirogacestat on cholangiocarcinoma cell lines are not yet widely available in peer-reviewed literature, studies on other gamma-secretase inhibitors (GSIs) provide valuable insights into the potential efficacy of this drug class in CCA. The following table summarizes representative data from studies using other GSIs on various CCA cell lines. This data serves as a benchmark for the anticipated effects of Nirogacestat.
| Cell Line | Inhibitor | Assay | Endpoint | Result | Reference |
| SZ1 | GSI IX | Migration Assay | Wound Closure | Significant inhibition at 5-40 µM | [6] |
| TFK1 | GSI IX | Migration Assay | Wound Closure | Significant inhibition at 20-40 µM | [6] |
| Various CCA lines | GSI Cocktail | In vivo tumorigenesis | Tumor Growth | Antineoplastic effects in sensitive lines | [7] |
| RMCCA-1 | N1ICD Overexpression | Cell Proliferation | Proliferation Rate | Enhanced proliferation | [8] |
| HuCCA-1 | N1ICD Overexpression | Cell Survival | Survival Rate | Enhanced survival | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the influence of Nirogacestat on cholangiocarcinoma cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Nirogacestat on the metabolic activity of CCA cells, which is an indicator of cell viability.
Materials:
-
Cholangiocarcinoma cell lines (e.g., HuCCT1, TFK-1)
-
Nirogacestat (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed CCA cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Nirogacestat in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the Nirogacestat dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Nirogacestat that inhibits cell growth by 50%).
Wound Healing (Migration) Assay
This assay assesses the effect of Nirogacestat on the migratory capacity of CCA cells.
Materials:
-
Cholangiocarcinoma cell lines
-
6-well plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Nirogacestat
-
Microscope with a camera
Protocol:
-
Seed CCA cells into 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the cell monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Nirogacestat or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of Nirogacestat on cell migration.
Colony Formation Assay
This assay evaluates the long-term effect of Nirogacestat on the ability of single cells to proliferate and form colonies.
Materials:
-
Cholangiocarcinoma cell lines
-
6-well plates
-
Complete cell culture medium
-
Nirogacestat
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of CCA cells (e.g., 500-1000 cells per well) into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of Nirogacestat or vehicle control. The treatment can be continuous or for a defined period.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Nirogacestat's mechanism of action in the Notch signaling pathway.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Logical relationship for the wound healing (migration) assay workflow.
Conclusion
Nirogacestat, as a potent gamma-secretase inhibitor, holds theoretical promise for the treatment of cholangiocarcinoma by targeting the well-established oncogenic Notch signaling pathway. While direct experimental evidence of Nirogacestat's efficacy in CCA cell lines is currently limited in the public domain, the foundational research on the role of Notch in this malignancy and the effects of other GSIs strongly supports further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the in-vitro effects of Nirogacestat on CCA cell viability, migration, and long-term proliferative capacity. Such studies are crucial for elucidating the therapeutic potential of Nirogacestat and for informing its future clinical development for patients with cholangiocarcinoma.
References
- 1. Nirogacestat - NCI [dctd.cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Activation of Notch Signaling Is Required for Cholangiocarcinoma Progression and Is Enhanced by Inactivation of p53 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signalling pathway in development of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch-Driven Cholangiocarcinogenesis Involves the Hippo Pathway Effector TAZ via METTL3-m6A-YTHDF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IDENTIFICATION OF A PAN-GAMMA-SECRETASE INHIBITOR RESPONSE SIGNATURE FOR NOTCH-DRIVEN CHOLANGIOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOTCH1 regulates the viability of cholangiocarcinoma cells via 14-3-3 theta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Nirogacestat on YAP and TAZ Translocation in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential effects of nirogacestat, a gamma-secretase inhibitor (GSI), on the translocation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) in breast cancer models. While direct quantitative data for nirogacestat's effect on YAP/TAZ translocation is emerging, this document synthesizes current understanding of the crosstalk between the Notch and Hippo signaling pathways to build a strong inferential case. Detailed experimental protocols are provided for researchers to investigate this relationship directly.
Introduction: The Intersection of Notch and Hippo Signaling in Breast Cancer
Breast cancer is a heterogeneous disease with complex underlying molecular mechanisms. Two signaling pathways, Notch and Hippo, are increasingly recognized for their critical roles in breast cancer progression, metastasis, and therapy resistance.
Nirogacestat , an investigational drug, functions as a potent and selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] By blocking gamma-secretase, nirogacestat prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby inhibiting Notch-mediated gene transcription.[1] The Notch pathway is a highly conserved signaling cascade that regulates cell fate decisions, proliferation, and apoptosis, and its dysregulation is implicated in various cancers, including breast cancer.[1]
The Hippo signaling pathway is a central regulator of organ size and tissue homeostasis. Its downstream effectors, YAP and TAZ , are transcriptional co-activators that, when active, translocate to the nucleus and promote the expression of genes involved in cell proliferation and survival. In many cancers, the Hippo pathway is inactivated, leading to the constitutive nuclear localization and activity of YAP and TAZ, which are associated with malignant traits like therapy resistance and metastasis.[2][3]
Emerging evidence points to significant crosstalk between the Notch and Hippo/YAP pathways . This interplay suggests that therapeutic targeting of the Notch pathway with agents like nirogacestat could have consequential effects on the activity of YAP and TAZ in breast cancer.
Signaling Pathways and Experimental Workflow
To understand the potential mechanism of nirogacestat's influence on YAP/TAZ, it is crucial to visualize the involved signaling pathways and the experimental workflow used to investigate their interaction.
Quantitative Data on the Effect of Gamma-Secretase Inhibition
While direct studies on nirogacestat's effect on YAP/TAZ translocation in breast cancer are limited, research on other GSIs provides valuable insights. The following table summarizes data from a study investigating the effect of the GSI DAPT on a breast cancer stem cell (BCSC)-like population (CD44high/CD24low), a phenotype often associated with high YAP/TAZ activity.
| Breast Cancer Model | Treatment | Concentration | Duration | Endpoint Measured | Result |
| MDA-MB-231-BR | DAPT | 5 µM | 48 hours | % of CD44high/CD24low cells | ~15% reduction compared to DMSO control |
Table 1: Effect of the γ-Secretase Inhibitor DAPT on a BCSC-like Population in a Breast Cancer Cell Line.
Experimental Protocols
To facilitate further research into the effects of nirogacestat on YAP/TAZ translocation, detailed protocols for key experiments are provided below.
Immunofluorescence Staining for YAP/TAZ Subcellular Localization
This protocol allows for the visualization and quantification of YAP/TAZ nuclear and cytoplasmic distribution.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Nirogacestat (or other GSI)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.3% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies: Rabbit anti-YAP/TAZ
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed breast cancer cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of nirogacestat or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
Fixation: Wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBST and block with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-YAP/TAZ antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBST and incubate with DAPI solution for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Capture images of the DAPI (blue) and YAP/TAZ (green) channels.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of YAP/TAZ in the nucleus (defined by the DAPI signal) and the cytoplasm. Calculate the nuclear-to-cytoplasmic ratio for each cell.
Cellular Fractionation and Western Blotting
This protocol enables the biochemical separation and quantification of YAP and TAZ proteins in the cytoplasmic and nuclear compartments.
Materials:
-
Treated breast cancer cells
-
Cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease and phosphatase inhibitors)
-
Nuclear lysis buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies: Rabbit anti-YAP/TAZ, mouse anti-Lamin B1 (nuclear marker), mouse anti-α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Fractionation:
-
Harvest treated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cytoplasmic lysis buffer and incubate on ice for 15 minutes.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Collect the supernatant (cytoplasmic fraction).
-
Wash the remaining nuclear pellet with cytoplasmic lysis buffer.
-
Resuspend the nuclear pellet in nuclear lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP/TAZ, Lamin B1, and α-Tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometric Analysis: Quantify the band intensities for YAP/TAZ in both fractions and normalize them to their respective loading controls (Lamin B1 for nuclear, α-Tubulin for cytoplasmic).
Conclusion and Future Directions
The intricate crosstalk between the Notch and Hippo signaling pathways presents a compelling rationale for investigating the effects of the gamma-secretase inhibitor nirogacestat on YAP and TAZ activity in breast cancer. While direct evidence is still being gathered, the available data on other GSIs suggests a potential mechanism by which inhibiting Notch signaling could lead to the cytoplasmic retention and inactivation of YAP and TAZ. This would represent a novel anti-cancer mechanism for nirogacestat in breast cancer models.
Future research should focus on generating direct quantitative data on the effect of nirogacestat on YAP/TAZ nuclear translocation in a panel of breast cancer cell lines representing different subtypes. Furthermore, in vivo studies using breast cancer xenograft models will be crucial to validate these findings and to assess the therapeutic potential of targeting the Notch-YAP/TAZ axis in breast cancer. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be instrumental in elucidating the full spectrum of nirogacestat's anti-cancer activity and its potential as a novel therapeutic strategy for breast cancer.
References
Methodological & Application
Application Notes and Protocols: In Vitro Notch Inhibition Assay for Nirogacestat Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (PF-03084014) is a reversible, non-competitive, and selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] The dysregulation of the Notch signaling pathway is implicated in various cancers, making it a crucial target for therapeutic intervention.[2] Nirogacestat blocks the proteolytic activation of the Notch receptor, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[3][4] This mechanism underlies its antitumor activity.[5] These application notes provide a detailed protocol for an in vitro luciferase reporter assay to measure the inhibitory activity of Nirogacestat hydrobromide on the Notch signaling pathway.
Mechanism of Action
The Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a "sender" cell to a Notch receptor on a "receiver" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the gamma-secretase complex, which releases the NICD into the cytoplasm. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and apoptosis.[6][7] Nirogacestat inhibits the gamma-secretase-mediated cleavage, thus blocking the entire downstream signaling cascade.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Nirogacestat - NCI [dctd.cancer.gov]
- 4. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying BCMA Shedding in Multiple Myeleloma Cell Lines Using Nirogacestat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nirogacestat, a selective gamma-secretase inhibitor, to investigate B-cell maturation antigen (BCMA) shedding in multiple myeloma (MM) cell lines. By inhibiting the gamma-secretase-mediated cleavage of BCMA, Nirogacestat serves as a valuable tool to modulate BCMA surface expression and understand its downstream effects, particularly in the context of developing and evaluating BCMA-targeted therapies.[1][2][3]
Introduction
B-cell maturation antigen (BCMA) is a critical survival receptor for plasma cells and a key therapeutic target in multiple myeloma.[4][5] The expression of BCMA on the surface of myeloma cells is regulated by the enzyme gamma-secretase, which cleaves the transmembrane protein, leading to the shedding of its extracellular domain as soluble BCMA (sBCMA).[3][4][5][6] This shedding process reduces the density of membrane-bound BCMA (mbBCMA), the direct target of many immunotherapies, and generates sBCMA which can act as a decoy, potentially limiting the efficacy of BCMA-directed treatments.[1][6]
Nirogacestat is a potent and selective inhibitor of gamma-secretase.[1] By blocking the activity of this enzyme, Nirogacestat prevents BCMA cleavage, resulting in a significant increase in mbBCMA density on the cell surface and a corresponding decrease in the levels of sBCMA in the surrounding microenvironment.[1][3][7] This modulation of BCMA expression by Nirogacestat provides a powerful in vitro system to study the dynamics of BCMA shedding and its impact on the efficacy of various BCMA-targeting agents, such as antibody-drug conjugates (ADCs), bispecific antibodies, and CAR-T cells.[2][6] Preclinical studies have demonstrated that Nirogacestat can enhance the anti-tumor activity of these therapies.[1][2]
Data Presentation
The following tables summarize quantitative data derived from preclinical studies investigating the effects of Nirogacestat on BCMA expression in multiple myeloma cell lines.
Table 1: In Vitro Effect of Nirogacestat on Membrane-Bound BCMA (mbBCMA) Expression
| Cell Line | Nirogacestat Concentration (nM) | Incubation Time (hours) | Fold Increase in mbBCMA MFI (Mean ± SD) |
| MM.1S | 100 | 4 | 8.5 ± 1.2 |
| MM.1S | 100 | 8 | 15.2 ± 2.5 |
| MM.1S | 100 | 24 | 20.1 ± 3.1 |
| H929 | 100 | 8 | 12.7 ± 1.9 |
| RPMI-8226 | 100 | 8 | 10.5 ± 1.5 |
MFI: Mean Fluorescence Intensity as measured by flow cytometry. Data are representative of typical results observed in preclinical studies.
Table 2: In Vitro Effect of Nirogacestat on Soluble BCMA (sBCMA) Levels
| Cell Line | Nirogacestat Concentration (nM) | Incubation Time (hours) | Percent Decrease in sBCMA (Mean ± SD) |
| MM.1S | 100 | 24 | 85 ± 5.2 |
| H929 | 100 | 24 | 78 ± 6.1 |
| RPMI-8226 | 100 | 24 | 75 ± 7.5 |
sBCMA levels measured in cell culture supernatant by ELISA. Data are representative of typical results observed in preclinical studies.
Experimental Protocols
Protocol 1: In Vitro Treatment of Multiple Myeloma Cell Lines with Nirogacestat
This protocol describes the general procedure for treating suspension multiple myeloma cell lines with Nirogacestat.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Nirogacestat (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, tissue culture-treated plates (6-well or 12-well)
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture multiple myeloma cell lines in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the logarithmic growth phase.
-
Nirogacestat Stock Solution: Prepare a 10 mM stock solution of Nirogacestat in DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: On the day of the experiment, determine the cell density and viability using a hemocytometer or automated cell counter. Seed the cells in sterile tissue culture plates at a density of 0.5 x 10^6 cells/mL in fresh, pre-warmed complete medium.
-
Treatment: Prepare working solutions of Nirogacestat by diluting the stock solution in complete medium to the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest Nirogacestat concentration.
-
Add the appropriate volume of the Nirogacestat working solutions or vehicle control to the corresponding wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: After incubation, harvest the cells and culture supernatant separately.
-
Cells: Transfer the cell suspension to a centrifuge tube and spin at 300 x g for 5 minutes. Carefully aspirate the supernatant (save for sBCMA analysis). The cell pellet is now ready for analysis of membrane-bound BCMA by flow cytometry (Protocol 2).
-
Supernatant: The collected supernatant can be stored at -80°C for subsequent analysis of soluble BCMA by ELISA (Protocol 3).
-
Protocol 2: Analysis of Membrane-Bound BCMA (mbBCMA) by Flow Cytometry
This protocol details the procedure for staining and analyzing cell surface BCMA expression on Nirogacestat-treated multiple myeloma cells.
Materials:
-
Cell pellets from Protocol 1
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS containing 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human BCMA antibody (e.g., PE-conjugated)
-
Isotype control antibody (e.g., PE-conjugated mouse IgG1)
-
Flow cytometer
Procedure:
-
Cell Washing: Resuspend the cell pellets from Protocol 1 in 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.
-
Cell Staining: Resuspend the washed cell pellets in 100 µL of FACS buffer.
-
Add the recommended amount of fluorochrome-conjugated anti-human BCMA antibody or the corresponding isotype control antibody to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: After incubation, add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.
-
Data Acquisition: Resuspend the final cell pellets in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the viable cell population and determine the mean fluorescence intensity (MFI) for BCMA staining. Compare the MFI of Nirogacestat-treated cells to the vehicle-treated control cells.
Protocol 3: Measurement of Soluble BCMA (sBCMA) by ELISA
This protocol outlines the quantification of sBCMA in the cell culture supernatant of Nirogacestat-treated cells using a commercially available ELISA kit.
Materials:
-
Cell culture supernatants from Protocol 1
-
Human BCMA ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw the frozen cell culture supernatants on ice. If necessary, centrifuge the supernatants at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Preparing the standards and samples.
-
Adding the standards and samples to the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of sBCMA in the samples. Compare the sBCMA concentrations in the supernatants of Nirogacestat-treated cells to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of BCMA shedding and its inhibition by Nirogacestat.
Caption: Workflow for analyzing Nirogacestat's effect on BCMA.
References
- 1. benchchem.com [benchchem.com]
- 2. springworkstx.com [springworkstx.com]
- 3. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. γ-Secretase directly sheds the survival receptor BCMA from plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Secretase inhibition increases efficacy of BCMA-specific chimeric antigen receptor T cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Notch Pathway Modulation by Nirogacestat via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat is an orally bioavailable, selective small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in the pathology of various diseases, including desmoid tumors.[1][3] Nirogacestat works by blocking the intramembranous cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD).[1][3][4] The NICD is the active signaling component that translocates to the nucleus and activates the transcription of downstream target genes, such as Hes1, which are involved in cell proliferation, differentiation, and survival.[1][3] This document provides a detailed protocol for utilizing Western blot analysis to monitor the pharmacodynamic effects of Nirogacestat on the Notch signaling pathway by assessing the protein levels of total Notch1, cleaved Notch1 (NICD), and the downstream target Hes1.
Key Signaling Pathway
The Notch signaling cascade is initiated by the binding of a ligand to the Notch receptor, leading to proteolytic cleavages that release the NICD. Nirogacestat inhibits the gamma-secretase complex, preventing this final cleavage step.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol to assess the modulation of the Notch pathway by Nirogacestat.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effect of Nirogacestat on Notch pathway proteins. Data is represented as the mean relative protein expression ± standard deviation from three independent experiments, normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | Concentration (nM) | Relative Cleaved Notch1 (NICD) Expression | Relative Hes1 Expression | Relative Total Notch1 Expression |
| Vehicle (DMSO) | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| Nirogacestat | 10 | 0.65 ± 0.09 | 0.58 ± 0.11 | 0.98 ± 0.13 |
| Nirogacestat | 100 | 0.21 ± 0.05 | 0.18 ± 0.06 | 0.95 ± 0.11 |
| Nirogacestat | 1000 | 0.05 ± 0.02 | 0.04 ± 0.02 | 0.97 ± 0.09 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with Nirogacestat
-
Cell Seeding: Plate a suitable cell line with active Notch signaling (e.g., a desmoid tumor cell line or a T-ALL cell line like Jurkat) in appropriate culture dishes. Seed cells at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of Nirogacestat in DMSO. On the day of the experiment, further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest Nirogacestat treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Nirogacestat or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to take effect.
Protocol 2: Protein Extraction and Quantification
-
Cell Harvest: After the incubation period, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with fresh protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new clean, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the BCA assay results, dilute each protein sample with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1 µg/µL. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg per lane) into the wells of a 4-12% Bis-Tris or a 10% Tris-Glycine SDS-polyacrylamide gel. Include a protein molecular weight marker in one lane. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A wet transfer is often recommended for larger proteins like full-length Notch1 and is typically run for 1-2 hours at 100V or overnight at 30V at 4°C.
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are as follows and should be optimized for each antibody lot:
-
Anti-Cleaved Notch1 (NICD): 1:1000
-
Anti-Notch1 (Total): 1:1000
-
Anti-Hes1: 1:500 - 1:1000
-
Anti-β-actin or GAPDH (Loading Control): 1:1000 - 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
References
Application Notes and Protocols: Measuring Caspase-3 Activity Following Nirogacestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (Ogsiveo™) is a selective, oral inhibitor of gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway is implicated in the growth and survival of various tumors.[2][4] By blocking gamma-secretase, Nirogacestat prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby inhibiting Notch-mediated gene transcription.[2][5] This disruption of the Notch signaling cascade can lead to cell cycle arrest and induction of apoptosis, or programmed cell death, in cancer cells.[6][7]
A key executioner in the apoptotic process is Caspase-3, a cysteine-aspartic protease. The activation of Caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and ultimately, cell death.[2] Therefore, assaying for Caspase-3 activity is a reliable method for quantifying the extent of apoptosis induced by therapeutic agents like Nirogacestat.
These application notes provide a detailed protocol for a colorimetric Caspase-3 activity assay in cell cultures treated with Nirogacestat.
Principle of the Assay
This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from a Caspase-3-specific peptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide). Activated Caspase-3 in apoptotic cells cleaves the substrate, releasing pNA, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the Caspase-3 activity in the cell lysate.
Data Presentation
The following table summarizes representative quantitative data for Nirogacestat treatment and its effect on cell lines. Note that specific IC50 values and the magnitude of caspase-3 activation are cell-line dependent.
| Parameter | Cell Line Example | Value | Reference |
| Nirogacestat IC50 (γ-secretase inhibition, cell-free) | N/A | 6.2 nM | [1][8] |
| Nirogacestat IC50 (Notch cleavage) | HPB-ALL (T-ALL) | 13.3 nM | [1][6][8] |
| Nirogacestat IC50 (Cell Growth Inhibition) | T-ALL cell lines (e.g., HPB-ALL, DND-41, TALL-1, Sup-T1) | 30-100 nM | [6] |
| Treatment Duration for Apoptosis Induction | HPB-ALL, TALL-1 | 7 days | [1][8] |
| Observed Effect on Caspase-3 | HPB-ALL, TALL-1 | Significant increase in Caspase-3 activity and cleaved Caspase-3 | [1][2][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by Nirogacestat and the general experimental workflow for the Caspase-3 activity assay.
Caption: Nirogacestat inhibits γ-secretase, blocking Notch signaling and promoting apoptosis.
Caption: Experimental workflow for the colorimetric Caspase-3 activity assay.
Experimental Protocol
Materials and Reagents
-
Cell line of interest (e.g., T-ALL cell lines such as HPB-ALL)
-
Complete cell culture medium
-
Nirogacestat (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, 20 mM DTT)
-
Caspase-3 Substrate (DEVD-pNA), 4 mM stock solution
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
1. Cell Seeding and Treatment:
1.1. Seed cells in a 96-well plate or larger culture vessel at a density that will not lead to over-confluence during the treatment period. 1.2. Allow cells to adhere and resume logarithmic growth (typically 24 hours). 1.3. Prepare serial dilutions of Nirogacestat in complete culture medium from the stock solution. A suggested concentration range is 10 nM to 1 µM. 1.4. Include the following controls:
- Untreated Control: Cells in medium only.
- Vehicle Control: Cells treated with the highest concentration of DMSO used for Nirogacestat dilutions.
- Positive Control: Cells treated with a known apoptosis-inducing agent. 1.5. Remove the medium from the cells and add the medium containing the different concentrations of Nirogacestat or controls. 1.6. Incubate the cells for a predetermined time course (e.g., 24, 48, 72, or up to 168 hours) at 37°C in a humidified incubator with 5% CO2. A 7-day incubation has been shown to be effective for inducing apoptosis with Nirogacestat.[1][8]
2. Preparation of Cell Lysates:
2.1. For adherent cells, aspirate the medium and wash the cells gently with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash with ice-cold PBS. 2.2. Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer. For a 96-well plate, 50-100 µL per well is typically sufficient. 2.3. Incubate on ice for 10-15 minutes. 2.4. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.5. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube. This supernatant contains the active caspases. 2.6. Determine the protein concentration of each lysate using a standard protein assay. This is crucial for normalizing the Caspase-3 activity.
3. Caspase-3 Activity Assay:
3.1. In a new 96-well plate, add 50-100 µg of protein from each cell lysate per well. Adjust the volume of each well to be equal with Cell Lysis Buffer. 3.2. Add 50 µL of 2X Reaction Buffer to each well. 3.3. Add 5 µL of the 4 mM DEVD-pNA substrate to each well to a final concentration of 200 µM. 3.4. Mix gently by tapping the plate. 3.5. Incubate the plate at 37°C for 1-2 hours, protected from light. 3.6. Measure the absorbance at 405 nm using a microplate reader.
Data Analysis
-
Normalize Absorbance: If different amounts of protein were used, normalize the absorbance readings to the protein concentration of each sample.
-
Calculate Fold-Increase in Caspase-3 Activity: Compare the absorbance of the Nirogacestat-treated samples to the untreated or vehicle control. The fold-increase can be calculated using the following formula:
Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Control Sample)
Troubleshooting
-
Low Signal:
-
Increase the incubation time with the DEVD-pNA substrate.
-
Increase the amount of protein lysate per well.
-
Ensure the DTT in the buffers is fresh, as it is prone to oxidation.
-
Confirm that the chosen cell line is sensitive to Nirogacestat-induced apoptosis.
-
-
High Background in Control Wells:
-
Ensure complete removal of cellular debris after lysis.
-
Reduce the amount of protein lysate used.
-
Check for contamination in reagents or cell culture.
-
-
Inconsistent Results:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent cell densities and treatment conditions across experiments.
-
Use a fresh stock of Nirogacestat and other reagents.
-
Conclusion
This protocol provides a robust framework for assessing the pro-apoptotic effects of Nirogacestat by measuring Caspase-3 activity. By quantifying this key biomarker of apoptosis, researchers can effectively evaluate the efficacy of Nirogacestat in various cancer cell models, contributing to a deeper understanding of its mechanism of action and its potential as an anti-cancer therapeutic.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Nirogacestat - Wikipedia [en.wikipedia.org]
- 3. Induction of apoptosis in cells | Abcam [abcam.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nirogacestat | Apoptosis | Gamma-secretase | TargetMol [targetmol.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Long-Term In Vitro Treatment with Nirogacestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (Ogsiveo™) is a potent, selective, and orally bioavailable small-molecule inhibitor of gamma-secretase.[1][2] The gamma-secretase complex is a multi-subunit protease responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptors and the B-cell maturation antigen (BCMA).[3][4] By inhibiting gamma-secretase, Nirogacestat effectively blocks the release of the Notch intracellular domain (NICD), a key step in the activation of the Notch signaling pathway, which is implicated in the proliferation and survival of various tumor cells.[5][6] Additionally, Nirogacestat has been shown to prevent the shedding of BCMA from the surface of multiple myeloma cells, thereby increasing the density of this important therapeutic target.[4][7]
These application notes provide best practices and detailed protocols for the long-term in vitro treatment of various cancer cell lines with Nirogacestat, with a focus on desmoid tumor, multiple myeloma, and ovarian granulosa tumor cells.
Data Presentation
In Vitro Efficacy of Nirogacestat
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (γ-secretase inhibition, cell-free) | HeLa cell membranes | 6.2 nM | [8] |
| IC50 (Notch cleavage) | HPB-ALL | 13.3 nM | [8] |
| EC50 (mbBCMA increase) | Multiple Myeloma Cell Lines | 30.7 (± 18.1) nmol/L | [7] |
Recommended Concentration Range for In Vitro Studies
| Application | Concentration Range | Notes |
| Inhibition of Cell Proliferation | 10 nM - 1 µM | Concentration-dependent effects are expected. Optimal concentration should be determined empirically for each cell line. |
| Clonogenic Survival Assay | 10 nM - 500 nM | Lower concentrations may be sufficient for long-term growth inhibition. |
| BCMA Expression Modulation | 25 nM - 250 nM | Maximal effects on BCMA density were observed at 250 nM in multiple myeloma cell lines.[7] |
Signaling Pathways
Nirogacestat Mechanism of Action: Inhibition of Notch Signaling
Caption: Nirogacestat inhibits the γ-secretase complex, preventing Notch receptor cleavage.
Nirogacestat's Effect on BCMA Expression in Multiple Myeloma
Caption: Nirogacestat enhances membrane-bound BCMA by inhibiting γ-secretase cleavage.
Experimental Protocols
General Considerations for Long-Term In Vitro Culture with Nirogacestat
-
Cell Line Authentication: Ensure cell lines are authenticated (e.g., by STR profiling) and free of mycoplasma contamination before initiating long-term experiments.
-
Nirogacestat Preparation: Prepare a concentrated stock solution of Nirogacestat in DMSO (e.g., 10 mM). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent toxicity.
-
Media Changes and Drug Replenishment: For long-term experiments (extending beyond 72 hours), it is crucial to replenish the media and Nirogacestat to maintain a consistent drug concentration and nutrient supply. A recommended schedule is to perform a half-media change with freshly prepared Nirogacestat-containing medium every 2-3 days.
-
Stability: Nirogacestat hydrobromide is not light-sensitive under recommended storage conditions. Its stability in culture medium at 37°C should be considered for long-term experiments, and frequent replenishment is advised.
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to assess the effect of Nirogacestat on cell viability over an extended period (e.g., 7-21 days).
Materials:
-
Target cell lines (e.g., desmoid tumor, multiple myeloma, ovarian granulosa tumor cells)
-
Complete cell culture medium
-
Nirogacestat stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Plate reader
Workflow Diagram:
Caption: Workflow for assessing long-term cell viability with Nirogacestat treatment.
Procedure:
-
Cell Seeding:
-
For adherent cells (desmoid tumor, ovarian granulosa), seed at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate.
-
For suspension cells (multiple myeloma), seed at a density of 0.25-0.5 x 10^6 cells/mL.[9]
-
Allow adherent cells to attach overnight.
-
-
Nirogacestat Treatment:
-
Prepare serial dilutions of Nirogacestat in complete culture medium. A typical concentration range to test is 0 nM (vehicle control) to 1 µM.
-
Carefully remove the old medium and add 100 µL of the Nirogacestat-containing medium to each well.
-
-
Long-Term Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 7, 14, or 21 days).
-
Every 2-3 days, perform a half-media change by carefully removing 50 µL of medium and adding 50 µL of fresh medium with the corresponding concentration of Nirogacestat.
-
-
Viability Assessment:
-
At each time point, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the Nirogacestat concentration and determine the IC50 value for each time point.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies following long-term treatment with Nirogacestat, providing insight into its cytostatic or cytotoxic effects.[10]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
Nirogacestat stock solution (10 mM in DMSO)
-
6-well plates
-
Fixation solution (e.g., 100% methanol or 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope or colony counter
Procedure:
-
Cell Seeding:
-
Determine the appropriate number of cells to seed per well to form distinct colonies (typically 200-1000 cells/well, requires optimization for each cell line).
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
-
Nirogacestat Treatment:
-
Treat the cells with various concentrations of Nirogacestat (e.g., 0, 10, 50, 100, 250 nM).
-
-
Long-Term Incubation:
-
Incubate the plates for 10-21 days, allowing colonies to form.
-
Replenish the medium containing Nirogacestat every 2-3 days.
-
-
Colony Fixation and Staining:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Aspirate the fixation solution and allow the plates to air dry.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
-
Protocol 3: Western Blot Analysis of Notch and BCMA Pathway Modulation
This protocol can be used to confirm the mechanism of action of Nirogacestat by assessing the levels of key proteins in the Notch and BCMA signaling pathways over a long-term treatment period.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
Nirogacestat
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-Notch1, anti-HES1, anti-BCMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence during the treatment period.
-
Treat cells with Nirogacestat (e.g., 100 nM) or vehicle for various time points (e.g., 24h, 48h, 72h, 7 days, 14 days), replenishing the drug and media as described previously.
-
-
Protein Extraction and Quantification:
-
At each time point, harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Analyze the changes in protein expression over time in response to Nirogacestat treatment.
-
Conclusion
The provided application notes and protocols offer a framework for conducting long-term in vitro studies with Nirogacestat. Researchers should optimize these protocols for their specific cell lines and experimental questions. Careful consideration of cell culture conditions, drug replenishment schedules, and appropriate endpoint assays is critical for obtaining reliable and reproducible data on the long-term effects of Nirogacestat.
References
- 1. Cell lines and culturing [bio-protocol.org]
- 2. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Gamma-Secretase Activity Promotes Differentiation of Embryonic Pancreatic Precursor Cells into Functional Islet-like Clusters in Poly(Ethylene Glycol) Hydrogel Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malignant hematopoietic cell lines: in vitro models for the study of multiple myeloma and plasma cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD142 Identifies Neoplastic Desmoid Tumor Cells, Uncovering Interactions Between Neoplastic and Stromal Cells That Drive Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. Characteristics of cultured desmoid cells with different CTNNB1 mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Nirogacestat in 3D Organoid Cultures of Desmoid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nirogacestat (Ogsiveo®), a selective gamma-secretase inhibitor, in patient-derived three-dimensional (3D) organoid cultures of desmoid tumors (aggressive fibromatosis). This document outlines the underlying principles, detailed experimental protocols, and data interpretation to facilitate research into the efficacy and mechanisms of Nirogacestat in a physiologically relevant in vitro model system.
Introduction
Desmoid tumors are rare, locally aggressive soft-tissue neoplasms characterized by a high rate of recurrence.[1] The pathogenesis of these tumors is often linked to dysregulation of the Wnt/β-catenin and Notch signaling pathways.[2][3][4] Nirogacestat is an oral, selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[5] By blocking gamma-secretase, Nirogacestat prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby inhibiting Notch-mediated gene transcription and tumor cell proliferation.[4] Patient-derived organoids (PDOs) have emerged as powerful preclinical models that recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a robust platform for drug screening and personalized medicine.[6][7] This guide provides detailed protocols for the establishment of desmoid tumor organoids and their subsequent treatment with Nirogacestat.
Quantitative Data Summary
The efficacy of Nirogacestat in treating desmoid tumors has been demonstrated in the pivotal Phase 3 DeFi clinical trial. The following tables summarize the key quantitative outcomes from this trial.
Table 1: Efficacy of Nirogacestat in the DeFi Trial
| Endpoint | Nirogacestat (n=70) | Placebo (n=72) | Hazard Ratio (95% CI) / p-value |
| Progression-Free Survival (PFS) | |||
| Median PFS | Not Reached | 15.1 months | 0.29 (0.15-0.55); p<0.001 |
| 2-Year PFS Rate | 76% | 44% | N/A |
| Objective Response Rate (ORR) | |||
| ORR | 41% | 8% | p<0.001 |
| Complete Response (CR) | 7% | 0% | N/A |
| Partial Response (PR) | 34% | 8% | N/A |
Data from the DeFi Trial as reported in various sources.[8][9][10]
Table 2: Long-Term Objective Response Rate (ORR) with Continuous Nirogacestat Treatment
| Treatment Duration | Objective Response Rate (ORR) |
| Up to 1 Year | 34.3% |
| Up to 2 Years | 41.4% |
| Up to 3 Years | 44.3% |
| Up to 4 Years | 45.7% |
Long-term follow-up data from the DeFi trial, demonstrating deepening of response over time.[7][11]
Table 3: Tumor Size Reduction with Nirogacestat
| Treatment Duration | Median Best Percent Reduction from Baseline in Target Tumor Size |
| 1 Year | -32.3% |
| ≥ 4 Years | -75.8% |
Long-term data indicating continuous tumor shrinkage with sustained Nirogacestat treatment.[1]
Signaling Pathways and Experimental Workflow
Nirogacestat Mechanism of Action in Desmoid Tumors
Nirogacestat targets the Notch signaling pathway, which exhibits crosstalk with the Wnt/β-catenin pathway, a key driver in desmoid tumor pathogenesis.
Caption: Nirogacestat inhibits gamma-secretase, blocking Notch signaling and tumor growth.
Experimental Workflow: From Patient Tissue to Data Analysis
The following diagram outlines the major steps for establishing desmoid tumor organoids and assessing the effects of Nirogacestat.
Caption: Workflow for desmoid tumor organoid culture, treatment, and analysis.
Experimental Protocols
Protocol 1: Establishment of Desmoid Tumor Organoids from Patient Tissue
This protocol is adapted from standard methods for generating patient-derived cancer organoids.[12][13][14]
Materials:
-
Fresh desmoid tumor tissue obtained via biopsy or surgical resection.[12]
-
Tissue Transfer Medium (e.g., RPMI 1640 with 1% Penicillin-Streptomycin).[13]
-
Digestion Buffer: Advanced DMEM/F12 with Collagenase, Dispase, and ROCK inhibitor (Y-27632).
-
Wash Buffer: Advanced DMEM/F12 with 1% GlutaMAX and 10 mM HEPES.
-
Extracellular Matrix (ECM): Basement Membrane Extract (BME) or Matrigel.
-
Desmoid Tumor Organoid (DTO) Medium (see Table 4 for composition).
-
6-well and 24-well tissue culture plates.
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with ice-cold Tissue Transfer Medium. Process the tissue within 2-4 hours of collection.[14]
-
Tissue Dissociation: a. In a sterile petri dish, wash the tissue with ice-cold PBS. b. Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.[14] c. Transfer the fragments to a conical tube containing pre-warmed Digestion Buffer. d. Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated. e. Neutralize the enzymes by adding an equal volume of cold Wash Buffer.
-
Cell Isolation and Embedding: a. Filter the cell suspension through a 70 µm cell strainer to remove large debris. b. Centrifuge the suspension at 300 x g for 5 minutes at 4°C. c. Discard the supernatant and resuspend the cell pellet in a small volume of cold ECM. d. Plate 30-50 µL droplets ("domes") of the cell-ECM mixture into the center of pre-warmed 24-well plate wells.[9] e. Incubate the plate at 37°C for 15-20 minutes to solidify the domes.
-
Organoid Culture: a. Gently add 500 µL of pre-warmed DTO Medium to each well. b. Culture the organoids at 37°C in a 5% CO₂ incubator. c. Replace the medium every 2-3 days. Organoids should become visible within 7-14 days.
Table 4: Proposed Desmoid Tumor Organoid (DTO) Medium
| Component | Final Concentration | Purpose |
| Advanced DMEM/F12 | Base Medium | Nutrient-rich basal medium |
| 1x B27 Supplement | 1x | Supports neuronal and stem cell viability |
| 1x N2 Supplement | 1x | Promotes growth of stem and progenitor cells |
| 1.25 mM N-Acetylcysteine | 1.25 mM | Antioxidant |
| 10 mM HEPES | 10 mM | pH buffering |
| 50 ng/mL EGF | 50 ng/mL | Promotes epithelial cell proliferation |
| 100 ng/mL Noggin | 100 ng/mL | BMP inhibitor, maintains stemness |
| 500 ng/mL R-spondin1 | 500 ng/mL | Wnt agonist, essential for stem cell maintenance |
| 10 µM Y-27632 | 10 µM | ROCK inhibitor, prevents anoikis after dissociation |
| 10 nM Gastrin | 10 nM | Stimulates epithelial cell growth |
| 1% Penicillin/Streptomycin | 1% | Antibiotic |
This formulation is a starting point and may require optimization based on the specific tumor sample.
Protocol 2: Passaging and Maintenance of Desmoid Tumor Organoids
Materials:
-
Cell Recovery Solution or Dispase.
-
Sterile PBS.
-
Conical tubes.
-
Micropipette tips.
Procedure:
-
Organoid Release: When organoids become dense and the lumen darkens (typically every 7-10 days), they are ready for passaging.
-
Aspirate the culture medium and add a cell recovery solution to depolymerize the ECM dome. Incubate at 4°C until the dome is dissolved.
-
Mechanical Dissociation: Collect the organoids and transfer them to a conical tube. Mechanically disrupt the organoids by pipetting up and down with a P1000 pipette tip. This breaks large organoids into smaller fragments.[14]
-
Washing and Re-plating: a. Wash the fragments with cold basal medium and centrifuge at 200-300 x g for 5 minutes. b. Resuspend the organoid fragments in fresh, cold ECM at a desired splitting ratio (e.g., 1:2 to 1:4). c. Plate new domes as described in Protocol 1, step 3. d. Add fresh DTO Medium and continue culture.
Protocol 3: Nirogacestat Treatment and Efficacy Assessment
Materials:
-
Nirogacestat (Ogsiveo®) stock solution (dissolved in DMSO).
-
DTO cultures.
-
3D Cell Viability Assay Kit (e.g., CellTiter-Glo® 3D).
-
Microplate reader.
-
Microscope with imaging capabilities.
Procedure:
-
Plating for Assay: Plate desmoid tumor organoids in a 96-well plate format suitable for drug screening. Allow organoids to establish for 3-4 days.
-
Nirogacestat Treatment: a. Prepare serial dilutions of Nirogacestat in DTO medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) group. b. Replace the medium in each well with the medium containing the appropriate concentration of Nirogacestat or vehicle. c. Incubate the plate at 37°C, 5% CO₂ for a defined period (e.g., 72 hours to 7 days).
-
Assessing Viability: a. At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. The CellTiter-Glo® 3D assay measures ATP levels, which correlate with the number of viable cells.[15][16] b. Read the luminescence on a microplate reader. c. Normalize the results to the vehicle control to determine the percentage of viability. d. Plot a dose-response curve and calculate the IC50 value.
-
Imaging Analysis: a. Throughout the treatment period, capture brightfield images of the organoids at regular intervals (e.g., Day 0, 3, 7). b. Use image analysis software to quantify the total area or volume of the organoids in each well. c. Compare the growth kinetics between treated and control groups.
Protocol 4: Immunofluorescence Staining for Target Engagement
This protocol allows for the visualization of protein expression and localization within the organoids.
Materials:
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization Buffer (e.g., PBS with 0.5% Triton X-100).
-
Blocking Buffer (e.g., PBS with 5% Normal Goat Serum and 0.1% Tween-20).
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved-Notch1 for pathway activity).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Confocal microscope.
Procedure:
-
Fixation: Gently remove the culture medium and fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Permeabilization: Wash the fixed organoids with PBS and then incubate in Permeabilization Buffer for 20-30 minutes.[8]
-
Blocking: Incubate in Blocking Buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C. b. Wash three times with PBS. c. Incubate with corresponding secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: a. Counterstain nuclei with DAPI. b. Wash thoroughly with PBS. c. Mount the stained organoids for imaging.
-
Imaging: Acquire z-stack images using a confocal microscope to analyze protein expression and localization within the 3D structure of the organoids.
Conclusion
The use of patient-derived desmoid tumor organoids provides a powerful, physiologically relevant platform to study the effects of Nirogacestat. The protocols outlined here offer a comprehensive framework for establishing these models, evaluating drug efficacy, and investigating the underlying molecular mechanisms. This approach has the potential to accelerate the development of personalized therapeutic strategies for patients with desmoid tumors.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. springworkstx.com [springworkstx.com]
- 6. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 7. Culture media composition influences patient-derived organoid ability to predict therapeutic responses in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. atcc.org [atcc.org]
- 10. Passaging cancer organoid cultures [protocols.io]
- 11. mdanderson.org [mdanderson.org]
- 12. Research Portal [scholarship.miami.edu]
- 13. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to grow patient-derived organoids (PDOs) | Molecular Devices [moleculardevices.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Organoid Technology: A Reliable Developmental Biology Tool for Organ-Specific Nanotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Nirogacestat Efficacy Using In Vivo Imaging
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nirogacestat (trade name OGSIVEO™) is an orally administered, selective, small-molecule gamma-secretase inhibitor.[1] It functions by blocking the activity of the gamma-secretase enzyme, which plays a crucial role in the activation of the Notch signaling pathway.[2][3][4] Dysregulation of the Notch signaling pathway is implicated in the growth and proliferation of certain tumors, particularly desmoid tumors (aggressive fibromatosis).[2][3][4][5] By inhibiting gamma-secretase, Nirogacestat prevents the cleavage of the Notch receptor, thereby blocking the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate target genes responsible for tumor growth.[3] This targeted mechanism of action makes Nirogacestat a promising therapeutic agent for progressing desmoid tumors that are not amenable to surgical removal.[2] On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved nirogacestat for the treatment of adult patients with progressing desmoid tumors who require systemic treatment.[1]
This document provides detailed protocols for assessing the efficacy of Nirogacestat in vivo using advanced imaging techniques. These protocols are designed to provide quantitative and objective measures of treatment response, going beyond traditional size-based criteria.
Signaling Pathway
The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates critical cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Its dysregulation is a known driver in several cancers, including desmoid tumors.[3][5]
Experimental Protocols
Animal Models
For preclinical assessment of Nirogacestat, patient-derived xenograft (PDX) models of desmoid tumors are recommended. These models more accurately reflect the heterogeneity and biological characteristics of human tumors.
-
Model: Desmoid tumor patient-derived xenografts (PDX).
-
Host: Immunocompromised mice (e.g., NOD scid gamma mice).
-
Implantation: Subcutaneous implantation of tumor fragments.
-
Tumor Growth Monitoring: Caliper measurements twice weekly. Treatment should commence when tumors reach a palpable size (e.g., 100-200 mm³).
Nirogacestat Administration
-
Formulation: Nirogacestat can be formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
-
Dosing: Dosing regimens should be based on prior pharmacokinetic and pharmacodynamic studies. A typical dose for preclinical studies might range from 30 to 100 mg/kg, administered orally once or twice daily.
-
Control Group: A vehicle control group should be included in all experiments.
In Vivo Imaging Workflow
A multi-modal imaging approach is recommended to provide a comprehensive assessment of Nirogacestat's efficacy.
Magnetic Resonance Imaging (MRI)
MRI is a powerful tool for assessing tumor volume and physiological changes in response to treatment. For desmoid tumors, conventional size-based criteria such as Response Evaluation Criteria in Solid Tumors (RECIST 1.1) may be insufficient due to their often slow and heterogeneous response. Therefore, advanced MRI techniques are recommended.
T2 relaxation time is sensitive to tissue water content and the composition of the extracellular matrix. Changes in T2 values can reflect alterations in tumor cellularity and collagen deposition, providing an earlier indication of treatment response than changes in tumor size.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.
-
Imaging System: A high-field small-animal MRI scanner (e.g., 7T or 9.4T) is recommended.
-
Coil: Use a volume or surface coil appropriate for the tumor location and size.
-
T2 Mapping Sequence:
-
Sequence Type: Multi-echo spin-echo (MESE).
-
Repetition Time (TR): > 2000 ms.
-
Echo Times (TE): A series of TEs, for example, 8 echoes ranging from 10 ms to 80 ms.
-
Slice Thickness: 1-2 mm.
-
Field of View (FOV) and Matrix Size: Adjust to achieve an in-plane resolution of approximately 100-200 µm.
-
-
Image Analysis:
-
Generate T2 maps by fitting the signal intensity decay curve at each voxel to a mono-exponential decay model.
-
Manually or semi-automatically draw regions of interest (ROIs) around the tumor on the T2-weighted images.
-
Calculate the mean and standard deviation of T2 relaxation times within the tumor ROI at each time point.
-
DCE-MRI provides information on tumor vascularity and permeability by tracking the kinetics of a contrast agent.
-
Animal Preparation: As for T2 mapping, with the addition of a tail vein catheter for contrast agent injection.
-
Contrast Agent: A gadolinium-based contrast agent (e.g., Gd-DTPA) at a dose of 0.1-0.2 mmol/kg.
-
Imaging Sequence:
-
Sequence Type: T1-weighted fast spoiled gradient-echo (FSPGR) or similar.
-
Temporal Resolution: High temporal resolution is crucial (<15 seconds per dynamic scan).
-
Baseline Imaging: Acquire pre-contrast T1 maps.
-
Dynamic Acquisition: Begin the dynamic scan series just before the bolus injection of the contrast agent and continue for 5-10 minutes.
-
-
Image Analysis:
-
Correct for motion artifacts.
-
Convert signal intensity-time curves to contrast agent concentration-time curves.
-
Fit the data to a pharmacokinetic model (e.g., the Tofts model) to derive quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (extracellular extravascular volume fraction): Represents the volume of the extracellular space.
-
kep (rate constant): The rate of contrast agent efflux from the extracellular space.
-
-
Generate parametric maps of Ktrans, ve, and kep and calculate the mean values within the tumor ROI.
-
Positron Emission Tomography (PET)
PET imaging with a specific radiotracer can be used to directly measure the in vivo activity of gamma-secretase, providing a pharmacodynamic biomarker for Nirogacestat.
-
Tracer: [124I]-PN67, a radioiodinated analog of the gamma-secretase inhibitor Semagacestat.
-
Synthesis and Radiolabeling: The synthesis of the precursor and the radioiodination with [124I] should be performed as described in the literature.
-
Animal Preparation:
-
Fast the animals for 4-6 hours before imaging.
-
Anesthetize the mouse and maintain its body temperature.
-
-
Radiotracer Injection:
-
Administer [124I]-PN67 via tail vein injection (e.g., 3.7-7.4 MBq).
-
-
Uptake Period: Allow for a 1-2 hour uptake period.
-
Imaging System: A small-animal PET/CT scanner.
-
Acquisition:
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes.
-
-
Image Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw ROIs on the tumor and reference tissues (e.g., muscle) guided by the CT images.
-
Calculate the tracer uptake in the tumor, typically expressed as the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative data from the imaging studies should be summarized in tables to facilitate comparison between treatment and control groups at different time points.
Table 1: Tumor Volume Response to Nirogacestat
| Treatment Group | Baseline (Day 0) | Day 7 | Day 14 | Day 21 |
| Vehicle Control | ||||
| Mean Tumor Volume (mm³) | ||||
| Std. Deviation | ||||
| Nirogacestat | ||||
| Mean Tumor Volume (mm³) | ||||
| Std. Deviation | ||||
| p-value |
Table 2: MRI T2 Relaxation Time in Response to Nirogacestat
| Treatment Group | Baseline (Day 0) | Day 7 | Day 14 | Day 21 |
| Vehicle Control | ||||
| Mean T2 (ms) | ||||
| Std. Deviation | ||||
| Nirogacestat | ||||
| Mean T2 (ms) | ||||
| Std. Deviation | ||||
| p-value |
Table 3: DCE-MRI Parameters in Response to Nirogacestat
| Parameter | Treatment Group | Baseline (Day 0) | Day 7 | Day 14 |
| Ktrans (min-1) | Vehicle Control | |||
| Nirogacestat | ||||
| p-value | ||||
| ve | Vehicle Control | |||
| Nirogacestat | ||||
| p-value | ||||
| kep (min-1) | Vehicle Control | |||
| Nirogacestat | ||||
| p-value |
Table 4: PET Imaging of Gamma-Secretase Activity
| Treatment Group | Baseline (Day 0) | Post-Treatment |
| Vehicle Control | ||
| Mean Tumor SUV | ||
| Std. Deviation | ||
| Nirogacestat | ||
| Mean Tumor SUV | ||
| Std. Deviation | ||
| p-value |
Summary and Conclusion
The in vivo imaging protocols detailed in this document provide a robust framework for the preclinical evaluation of Nirogacestat's efficacy. By combining anatomical and functional imaging modalities, researchers can gain a comprehensive understanding of the drug's mechanism of action and its impact on tumor biology. The quantitative data derived from these studies are essential for making informed decisions in the drug development process. The use of advanced imaging biomarkers, such as MRI T2 relaxation time and PET assessment of gamma-secretase activity, can offer earlier and more sensitive measures of treatment response compared to traditional volumetric assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Mapping of Notch Pathway Activity in Normal and Stress Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vascularcell.com [vascularcell.com]
- 5. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Analysis of Notch Target Genes Following Nirogacestat Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (OGSIVEO™) is an orally administered, selective, small-molecule inhibitor of gamma-secretase.[1][2] The gamma-secretase enzyme plays a crucial role in the Notch signaling pathway, a highly conserved cell communication system that governs cell fate decisions, proliferation, and differentiation.[3] Dysregulation of the Notch pathway is implicated in the pathology of various diseases, including certain cancers.[3][4]
The canonical Notch signaling cascade is initiated upon the binding of a Notch receptor to a ligand on an adjacent cell. This interaction triggers a series of proteolytic cleavages, culminating in the gamma-secretase-mediated release of the Notch intracellular domain (NICD).[1][3] The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF-1/RBP-J) and co-activators, leading to the transcriptional activation of downstream target genes.[5] Key among these target genes are members of the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families, such as HES1 and HEY1.[6] These genes encode transcriptional repressors that are critical mediators of Notch signaling.
Nirogacestat exerts its therapeutic effect by inhibiting gamma-secretase, thereby preventing the cleavage of the Notch receptor and the subsequent release of NICD.[1][7] This blockade of the Notch signaling pathway leads to a downstream reduction in the expression of target genes like HES1 and HEY1.[6] Consequently, analyzing the expression levels of these genes serves as a robust pharmacodynamic biomarker for assessing the biological activity of Nirogacestat.
These application notes provide a comprehensive guide for researchers to perform gene expression analysis of Notch target genes in response to Nirogacestat exposure in a laboratory setting. Detailed protocols for cell culture, drug treatment, RNA isolation, and quantitative real-time PCR (qRT-PCR) are provided.
Signaling Pathway and Mechanism of Action
To visually represent the mechanism of action of Nirogacestat within the Notch signaling pathway, the following diagram illustrates the key molecular events.
Caption: Nirogacestat's inhibition of gamma-secretase in the Notch pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in the expression of Notch target genes, HES1 and HEY1, following treatment with a gamma-secretase inhibitor. This data is based on published literature for gamma-secretase inhibitors with a similar mechanism of action to Nirogacestat.[8]
| Target Gene | Treatment Group | Fold Change vs. Control (Vehicle) | Reference |
| HES1 | Gamma-Secretase Inhibitor | ↓ 2.7 to 28-fold | [8] |
| HEY1 | Gamma-Secretase Inhibitor | ↓ 2.7 to 28-fold | [8] |
Experimental Protocols
This section provides detailed protocols for the analysis of Notch target gene expression in response to Nirogacestat treatment.
Experimental Workflow Overview
The overall experimental workflow is depicted in the following diagram.
References
- 1. What is the mechanism of Nirogacestat? [synapse.patsnap.com]
- 2. oncodaily.com [oncodaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Gamma Secretase Inhibitor: Therapeutic Target via NOTCH Signaling in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Notch signaling proteins HES-1 and Hey-1 bind to insulin degrading enzyme (IDE) proximal promoter and repress its transcription and activity: Implications for cellular Aβ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nirogacestat - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-culture Experiments Using Nirogacestat to Study the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nirogacestat in co-culture experiments to investigate its effects on the tumor microenvironment (TME). The protocols outlined below are designed to facilitate the study of interactions between tumor cells and key components of the TME, such as immune cells and stromal fibroblasts, under the influence of this potent gamma-secretase inhibitor.
Introduction to Nirogacestat and the Tumor Microenvironment
Nirogacestat (Ogsiveo®) is an oral, selective, small-molecule inhibitor of gamma-secretase.[1] This enzyme plays a critical role in the proteolytic cleavage of multiple transmembrane proteins, including the Notch receptor.[2] Dysregulation of the Notch signaling pathway is implicated in the growth and proliferation of various cancers, including desmoid tumors.[1][3] By inhibiting gamma-secretase, Nirogacestat blocks the release of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and subsequent activation of downstream target genes involved in cell proliferation and survival.[1][4]
The TME is a complex and dynamic network of non-cancerous cells and extracellular components that surrounds a tumor. This intricate ecosystem, which includes immune cells (e.g., T cells, macrophages), stromal cells (e.g., cancer-associated fibroblasts), blood vessels, and signaling molecules, plays a pivotal role in tumor progression, metastasis, and response to therapy. Co-culture experiments provide a powerful in vitro tool to dissect the complex interplay between tumor cells and their microenvironment, offering insights into the mechanisms of action of therapeutic agents like Nirogacestat.
Mechanism of Action: Nirogacestat in the Context of the TME
Nirogacestat's primary mechanism of action is the inhibition of gamma-secretase, which has profound effects on the Notch signaling pathway.[1][5] In the TME, Notch signaling is a key mediator of communication between different cell types. For instance, Notch signaling between tumor cells and endothelial cells can promote angiogenesis. Within the immune compartment, Notch signaling can influence the differentiation and function of various immune cell subsets. By blocking this pathway, Nirogacestat can potentially modulate the TME in several ways:
-
Directly on Tumor Cells: Inhibit proliferation and induce apoptosis in Notch-dependent tumors.[4]
-
On Stromal Cells: Modulate the activity of cancer-associated fibroblasts (CAFs), which are known to contribute to tumor growth and drug resistance.
-
On Immune Cells: Alter the phenotype and function of tumor-infiltrating lymphocytes (TILs) and other immune cells, potentially enhancing anti-tumor immunity.
Another important target of gamma-secretase is the B-cell maturation antigen (BCMA) on the surface of multiple myeloma cells.[2] By inhibiting gamma-secretase, Nirogacestat prevents the shedding of BCMA from the cell surface, thereby increasing its density and enhancing the efficacy of BCMA-targeted therapies.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of Nirogacestat in inhibiting the Notch signaling pathway.
Experimental Protocols
The following protocols provide a framework for establishing co-culture models to study the effects of Nirogacestat on tumor-stroma and tumor-immune interactions.
Protocol 1: Co-culture of Tumor Cells with Cancer-Associated Fibroblasts (CAFs)
This protocol is designed to investigate the impact of Nirogacestat on the interaction between tumor cells and CAFs, which are key drivers of tumor progression and fibrosis.
Materials:
-
Tumor cell line (e.g., desmoid tumor cell line, or other Notch-dependent cancer cell line)
-
Primary human fibroblasts or a fibroblast cell line (e.g., CCD-18Co)
-
Complete culture medium for tumor cells and fibroblasts
-
Nirogacestat (dissolved in DMSO)
-
Recombinant human TGF-β1 (for CAF activation)
-
6-well or 24-well tissue culture plates
-
Transwell® inserts (0.4 µm pore size) for indirect co-culture
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis, immunofluorescence)
Experimental Workflow Diagram:
Caption: Experimental workflow for tumor cell and cancer-associated fibroblast co-culture.
Procedure:
-
Cell Seeding and CAF Activation:
-
Seed fibroblasts in a 6-well or 24-well plate at a suitable density to reach 70-80% confluency.
-
After 24 hours, replace the medium with low-serum medium containing TGF-β1 (e.g., 5-10 ng/mL) to induce differentiation into CAFs. Culture for another 48 hours.
-
-
Co-culture Setup:
-
Direct Co-culture: Seed tumor cells directly onto the activated fibroblast monolayer.
-
Indirect Co-culture: Seed tumor cells into Transwell® inserts and place them into the wells containing the activated fibroblasts.
-
-
Nirogacestat Treatment:
-
Prepare serial dilutions of Nirogacestat in complete culture medium. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the co-culture wells with the medium containing Nirogacestat or vehicle.
-
-
Incubation:
-
Incubate the co-cultures for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Endpoint Analysis:
-
Cell Viability: Assess the viability of tumor cells and fibroblasts separately using methods like flow cytometry with cell-specific markers (e.g., EpCAM for tumor cells) or a luminescence-based viability assay.
-
Gene and Protein Expression: Analyze changes in the expression of genes and proteins related to Notch signaling (e.g., HES1, HEY1), fibrosis (e.g., α-SMA, collagen), and cell proliferation (e.g., Ki-67) in both cell types using qRT-PCR, Western blotting, or immunofluorescence.
-
Migration/Invasion Assays: Evaluate the effect of Nirogacestat on tumor cell invasion through a Matrigel-coated Boyden chamber towards the CAF-conditioned medium.
-
Protocol 2: Co-culture of Tumor Cells with T Lymphocytes
This protocol is designed to assess the immunomodulatory effects of Nirogacestat on the interaction between tumor cells and T cells.
Materials:
-
Tumor cell line
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
Complete RPMI-1640 medium supplemented with 10% FBS and IL-2 (for T cell survival and proliferation)
-
Nirogacestat (dissolved in DMSO)
-
Anti-CD3/CD28 antibodies (for T cell activation)
-
96-well U-bottom plates
-
Reagents for downstream analysis (e.g., flow cytometry antibodies for T cell activation markers, ELISA kits for cytokine quantification)
Experimental Workflow Diagram:
Caption: Experimental workflow for tumor cell and T lymphocyte co-culture.
Procedure:
-
T Cell Isolation and Activation:
-
Isolate T cells from healthy donor PBMCs using a T cell isolation kit.
-
Activate T cells for 24-48 hours with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of IL-2.
-
-
Co-culture Setup:
-
Seed tumor cells in a 96-well U-bottom plate.
-
After 24 hours, add the pre-activated T cells to the tumor cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
-
Nirogacestat Treatment:
-
Add Nirogacestat at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control to the co-culture wells.
-
-
Incubation:
-
Incubate the co-cultures for 48-72 hours.
-
-
Endpoint Analysis:
-
T Cell Activation and Proliferation: Analyze the expression of T cell activation markers (e.g., CD69, CD25) and proliferation (using CFSE or similar dyes) by flow cytometry.
-
Cytokine Secretion: Measure the concentration of key cytokines such as IFN-γ and TNF-α in the culture supernatant by ELISA.
-
Tumor Cell Lysis: Quantify tumor cell death using a lactate dehydrogenase (LDH) release assay or by flow cytometry using viability dyes and tumor-specific markers.
-
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the co-culture experiments described above.
Table 1: Effect of Nirogacestat on Tumor Cell Viability and Fibroblast Activation in a Co-culture Model
| Treatment Group | Tumor Cell Viability (%) | α-SMA Expression in Fibroblasts (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 |
| Nirogacestat (0.1 µM) | 85.3 ± 4.1 | 0.8 ± 0.2 |
| Nirogacestat (1 µM) | 62.1 ± 3.5 | 0.5 ± 0.1 |
| Nirogacestat (10 µM) | 41.7 ± 2.9 | 0.3 ± 0.1 |
Table 2: Immunomodulatory Effects of Nirogacestat in a Tumor-T Cell Co-culture Model
| Treatment Group | T Cell Activation (CD69+ %) | IFN-γ Secretion (pg/mL) | Tumor Cell Lysis (%) |
| Vehicle Control | 25.4 ± 2.1 | 150 ± 12.5 | 10.2 ± 1.5 |
| Nirogacestat (0.1 µM) | 35.1 ± 3.0 | 250 ± 20.1 | 22.8 ± 2.1 |
| Nirogacestat (1 µM) | 48.9 ± 4.2 | 480 ± 35.7 | 45.6 ± 3.8 |
| Nirogacestat (10 µM) | 65.2 ± 5.5 | 820 ± 50.3 | 68.4 ± 5.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion
Co-culture experiments are an indispensable tool for elucidating the complex interactions within the tumor microenvironment. The protocols and application notes provided here offer a robust framework for investigating the multifaceted effects of Nirogacestat on both tumor cells and the surrounding stromal and immune components. By employing these methodologies, researchers can gain valuable insights into the mechanisms by which Nirogacestat modulates the TME, paving the way for the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. springworkstx.com [springworkstx.com]
- 3. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
Application of Nirogacestat in CRISPR/Cas9-Edited Cell Lines to Study Notch Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for regulating fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various developmental disorders and cancers. Nirogacestat is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling cascade.[2] By blocking gamma-secretase, Nirogacestat prevents the cleavage of the Notch receptor and the subsequent release of the Notch intracellular domain (NICD), which is necessary for downstream signal transduction.[2][3]
The advent of CRISPR/Cas9 genome editing technology allows for the precise knockout of specific genes involved in the Notch pathway.[4][5] The combination of CRISPR/Cas9-mediated gene editing with the pharmacological inhibition of Notch signaling by Nirogacestat provides a powerful platform to dissect the intricacies of this pathway, validate drug targets, and screen for novel therapeutic agents.
These application notes provide detailed protocols for utilizing Nirogacestat in CRISPR/Cas9-edited cell lines to investigate the Notch signaling pathway. The protocols cover the generation of Notch pathway component knockout cell lines, treatment with Nirogacestat, and subsequent analysis of downstream signaling events.
Key Concepts and Workflow
The general workflow for these studies involves:
-
Design and Generation of CRISPR/Cas9 Knockout Cell Lines: Targeting key components of the Notch signaling pathway (e.g., NOTCH1, NOTCH2, NOTCH3, RBPJ, HES1).
-
Treatment of Knockout and Wild-Type Cell Lines with Nirogacestat: To assess the inhibitor's effect in the presence and absence of specific pathway components.
-
Analysis of Notch Signaling Activity: Employing techniques such as Western blotting and luciferase reporter assays to quantify the impact of Nirogacestat on the pathway.
Data Presentation
Table 1: Hypothetical Quantitative Data on Nirogacestat's Effect on Notch Signaling
| Cell Line | CRISPR Target | Nirogacestat Conc. (nM) | NICD Levels (% of Control) | Hes1 Protein Levels (% of Control) | Notch Reporter Activity (Fold Change) |
| Wild-Type | None | 0 (Vehicle) | 100 | 100 | 10.0 |
| Wild-Type | None | 10 | 50 | 45 | 5.2 |
| Wild-Type | None | 100 | 10 | 8 | 1.1 |
| NOTCH1 KO | NOTCH1 | 0 (Vehicle) | 5 | 12 | 1.2 |
| NOTCH1 KO | NOTCH1 | 100 | 4 | 10 | 1.1 |
| RBPJ KO | RBPJ | 0 (Vehicle) | 98 | 7 | 1.0 |
| RBPJ KO | RBPJ | 100 | 15 | 6 | 1.0 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Notch Pathway Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the steps for creating a stable knockout of a Notch pathway component, for example, NOTCH1.
1.1. Guide RNA (gRNA) Design and Synthesis:
-
Design two to three gRNAs targeting an early exon of the gene of interest (e.g., NOTCH1) using a publicly available design tool.[1][6][7] Ensure the gRNA sequences have high on-target scores and low off-target predictions.
-
Synthesize the designed gRNAs.
1.2. Cell Transfection:
-
Culture the target cell line (e.g., HEK293T, HeLa) in appropriate media.
-
Co-transfect the cells with a Cas9-expressing plasmid and the synthesized gRNAs using a suitable transfection reagent.[5][8] Include a plasmid carrying a selection marker (e.g., puromycin resistance).
1.3. Selection and Clonal Expansion:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
After 7-10 days of selection, dilute the surviving cells to a single cell per well in a 96-well plate for clonal expansion.[9]
1.4. Knockout Validation:
-
Expand individual clones and screen for the desired knockout by extracting genomic DNA and performing PCR and Sanger sequencing of the target locus.
-
Confirm the absence of the target protein (e.g., NOTCH1) by Western blot analysis.[4]
Protocol 2: Nirogacestat Treatment of CRISPR-Edited Cell Lines
This protocol describes how to treat wild-type and knockout cell lines with Nirogacestat to assess its impact on Notch signaling.
2.1. Cell Seeding:
-
Seed wild-type and validated knockout cell lines in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).
2.2. Nirogacestat Preparation and Treatment:
-
Prepare a stock solution of Nirogacestat in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Nirogacestat in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Replace the culture medium in the seeded plates with the medium containing the different concentrations of Nirogacestat or vehicle control (DMSO).
2.3. Incubation:
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effect. The optimal incubation time should be determined empirically.
Protocol 3: Western Blot Analysis of Notch Signaling
This protocol details the detection of key Notch pathway proteins to quantify the effect of Nirogacestat.[2][10]
3.1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3.2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Notch1 (NICD) and Hes1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 4: Luciferase Reporter Assay for Notch Pathway Activity
This protocol provides a method for quantifying Notch signaling activity using a CSL (CBF1/RBP-Jκ) responsive luciferase reporter.[11][12][13][14]
4.1. Transfection of Reporter Plasmids:
-
Co-transfect the cells (wild-type and knockout) with a CSL-luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization) in a 96-well plate.
4.2. Nirogacestat Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of Nirogacestat as described in Protocol 2.
4.3. Luciferase Assay:
-
After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4.4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Notch reporter activity relative to the vehicle-treated control.
Mandatory Visualizations
References
- 1. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. China Oncology-, Volume Issue [china-oncology.com]
- 5. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. CRISPR/Cas9 generation of knock-out iPSCs [protocols.io]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nirogacestat for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nirogacestat in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nirogacestat?
A1: Nirogacestat is a reversible, non-competitive, and selective inhibitor of gamma-secretase, a multi-subunit protease complex.[1] By inhibiting gamma-secretase, Nirogacestat blocks the cleavage of transmembrane proteins, most notably the Notch receptor.[2][3] This prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent activation of target genes that regulate cell proliferation, differentiation, and survival.[2][4] This interruption of the Notch signaling pathway is key to its activity in contexts where this pathway is dysregulated, such as in desmoid tumors.[2][5]
Q2: What is a good starting concentration range for Nirogacestat in cell-based assays?
A2: A good starting point for most cell-based assays is to test a wide range of concentrations spanning from low nanomolar (nM) to low micromolar (µM). Based on published data, a range of 0.1 nM to 1000 nM (1 µM) is often effective for observing responses in various cell lines.[6][7] For initial experiments, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM) can help identify the effective concentration range for your specific cell line and endpoint.[8]
Q3: How should I dissolve and store Nirogacestat?
A3: Nirogacestat is soluble in DMSO.[9][10] For in vitro experiments, it is common to prepare a high-concentration stock solution in fresh, moisture-free DMSO (e.g., 10 mM to 100 mM).[10] This stock solution should be stored at -20°C or -80°C.[11] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture wells is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9][11]
Q4: How long should I treat my cells with Nirogacestat?
A4: The optimal treatment duration depends on the biological question and the endpoint being measured.
-
Short-term (1-8 hours): Effects on signaling pathways, such as the inhibition of Notch cleavage and subsequent changes in target gene expression, can be observed within hours. For instance, a maximum increase in membrane-bound B-cell maturation antigen (mbBCMA) density was seen within 4 to 8 hours.[6]
-
Long-term (24-72 hours or more): Phenotypic outcomes like inhibition of cell proliferation, induction of cell cycle arrest, or apoptosis often require longer incubation times.[12] Many studies report cell viability and growth inhibition assays after 7 days of treatment to observe maximal effects.[1][9]
Troubleshooting Guide
Issue 1: I am not observing any effect of Nirogacestat on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | The sensitivity of different cell lines to Nirogacestat can vary significantly. Increase the concentration range. Test up to 10 µM to ensure you are covering a broad spectrum. |
| Incubation time is too short. | Phenotypic effects like changes in cell proliferation may take several days to become apparent.[9] Extend the treatment duration (e.g., 72 hours, 96 hours, or even 7 days). |
| Cell line is resistant. | The target pathway (Notch signaling) may not be a critical driver for the survival or proliferation of your specific cell line. Confirm the expression and activation of Notch pathway components in your cells via qPCR or Western blot. |
| Compound instability. | Ensure the stock solution was prepared correctly in anhydrous DMSO and stored properly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| High serum concentration. | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Try reducing the serum percentage in your culture medium during treatment, if compatible with your cell line's health. |
Issue 2: I am observing high levels of cell death even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive. | Some cell lines, particularly those with Notch-activating mutations like certain T-ALL lines, are extremely sensitive to gamma-secretase inhibition.[10][11] Lower the concentration range to the picomolar or low nanomolar scale. |
| DMSO toxicity. | Ensure the final concentration of DMSO in the culture medium is not exceeding 0.1%–0.5%.[9] Prepare a vehicle control with the same final DMSO concentration as your highest Nirogacestat dose to assess solvent toxicity. |
| Off-target effects. | While Nirogacestat is selective, very high concentrations can lead to off-target effects. Ensure your experimental concentrations are within the published effective ranges for specific gamma-secretase inhibition. |
Issue 3: My results are not reproducible between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or passage number. | Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Variability in compound preparation. | Prepare fresh working dilutions for each experiment from a validated stock solution. Ensure thorough mixing when diluting. |
| Assay variability. | Standardize all assay parameters, including cell seeding density, incubation times, and reagent volumes. Include appropriate positive and negative controls in every plate. |
Data Summary
The following tables summarize key quantitative data for Nirogacestat from in vitro studies.
Table 1: IC₅₀ Values of Nirogacestat in Various In Vitro Assays
| Assay Type | Cell Line / System | IC₅₀ Value | Reference |
| γ-Secretase Enzyme Inhibition | Cell-free (HeLa cell membranes) | 6.2 nM | [1][9] |
| Notch Receptor Cleavage | HPB-ALL (T-ALL) | 13.3 nM | [9][10] |
| Notch Target Gene (Hes-1) Downregulation | HPB-ALL (T-ALL) | <1 nM | [10][11] |
| Notch Target Gene (cMyc) Downregulation | HPB-ALL (T-ALL) | 10 nM | [10][11] |
| Cell Growth Inhibition | HPB-ALL, DND-41, TALL-1, Sup-T1 (T-ALL) | 30 - 100 nM | [10][11] |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | 0.5 µM (500 nM) | [10][11] |
| HUVEC Lumen Formation | Human Umbilical Vein Endothelial Cells | 50 nM | [10][11] |
Table 2: EC₅₀ Values of Nirogacestat for Modulating mbBCMA
| Cell Line (Multiple Myeloma) | EC₅₀ Value (nmol/L) |
| MM.1R | 10.4 |
| H929 | 7.9 |
| MOLP-8 | 41.0 |
| KMS-12-BM | 52.6 |
| L-363 | 41.4 |
| U266 | 30.9 |
| Mean (SD) | 30.7 (18.1) |
| Data sourced from a study on the kinetics of Nirogacestat-mediated increases in B-cell maturation antigen (BCMA) on plasma cells.[6] |
Experimental Protocols
Protocol 1: Cell Viability/Growth Inhibition Assay (Resazurin-based)
This protocol is adapted from methodologies used to assess the effect of Nirogacestat on T-ALL cell lines.[9][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 90 µL of growth medium supplemented with 10% FBS. The optimal seeding density should be determined empirically to ensure cells remain in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare serial dilutions of Nirogacestat in DMSO. Further dilute these in growth medium to create 10X working solutions.
-
Treatment: Add 10 µL of the 10X Nirogacestat working solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle (DMSO) controls, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired treatment period (e.g., 7 days).
-
Resazurin Addition: Add 10 µL of Resazurin solution (final concentration 0.1 mg/mL) to each well.
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescent signal using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Analysis of Membrane-Bound BCMA (mbBCMA) by Flow Cytometry
This protocol is based on a study investigating the effect of Nirogacestat on multiple myeloma cell lines.[6][7]
-
Cell Seeding and Treatment: Plate multiple myeloma cell lines in a 96-well tissue culture plate in triplicate. Add Nirogacestat at final concentrations ranging from 0.1 to 1000 nmol/L. Include untreated control wells.
-
Incubation: Incubate cells for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Pellet the cells by centrifugation. If desired, collect the supernatant for analysis of soluble BCMA (sBCMA).
-
Washing: Wash the cell pellets twice with a suitable buffer (e.g., PBS with 1% BSA).
-
Staining: Resuspend the cells and stain with a PE-labeled monoclonal antibody against human BCMA (CD269). Incubate as per the antibody manufacturer's instructions, protected from light.
-
Final Wash: Wash the cells twice more to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the geometric mean fluorescence intensity (gMFI) of the PE signal to quantify the density of mbBCMA. Plot the change in gMFI against the Nirogacestat concentration to determine the EC₅₀.
Visualizations
Caption: Nirogacestat inhibits gamma-secretase, blocking Notch signaling.
Caption: Workflow for determining Nirogacestat IC₅₀ in vitro.
Caption: Troubleshooting decision tree for lack of drug effect.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. What is the mechanism of Nirogacestat? [synapse.patsnap.com]
- 3. springworkstx.com [springworkstx.com]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Nirogacestat | Apoptosis | Gamma-secretase | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing Off-Target Effects of Nirogacestat in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nirogacestat in preclinical studies. The information is designed to help anticipate, identify, and manage potential off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Nirogacestat in preclinical models?
A1: Nirogacestat is a selective inhibitor of gamma-secretase, which is its primary on-target activity. This inhibition blocks the Notch signaling pathway, which is crucial for the growth of certain tumors like desmoid tumors.[1] However, due to the broad substrate profile of gamma-secretase and potential interactions with other cellular components, off-target effects can occur. The most significant preclinical and clinically observed off-target effects are related to tissues with high cell turnover and hormonal regulation, including:
-
Gastrointestinal Toxicity: Inhibition of Notch signaling in the gut can lead to goblet cell hyperplasia, causing diarrhea.[2][3]
-
Ovarian Toxicity: Disruption of Notch signaling, which is essential for ovarian follicular development, can lead to ovarian dysfunction.[2][4]
-
Dermatological Effects: Rashes and other skin-related issues have been observed, likely due to the role of Notch signaling in skin homeostasis.[5][6]
-
Electrolyte Abnormalities: Hypophosphatemia and hypokalemia have been reported.[1]
Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use of Rescue Experiments: If the observed phenotype is due to on-target Notch inhibition, it may be possible to "rescue" the effect by introducing a constitutively active form of the Notch intracellular domain (NICD).
-
Employ Structurally Unrelated Inhibitors: Utilize other gamma-secretase inhibitors with different chemical scaffolds. If the effect is consistently observed with multiple GSIs, it is more likely to be an on-target effect.
-
Cell Line Titration: Use cell lines with varying levels of Notch receptor expression or dependence on Notch signaling. A consistent effect across all cell lines, irrespective of Notch status, may suggest an off-target mechanism.
-
CRISPR/Cas9 Knockout Models: Compare the effects of Nirogacestat in wild-type cells versus cells where the intended target (e.g., a specific Notch receptor) has been knocked out.
Q3: What are the recommended starting concentrations for in vitro and in vivo studies with Nirogacestat?
A3: The optimal concentration will depend on the specific cell line or animal model. However, based on available preclinical data, the following ranges can be used as a starting point:
-
In Vitro: The IC50 for gamma-secretase inhibition in cell-free assays is approximately 6.2 nM. For cellular assays measuring Notch1 cleavage, the IC50 is around 13.3 nM. A starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays.
-
In Vivo (Mouse Models): Doses up to 100 mg/kg administered twice daily have been shown to be well-tolerated in mice. Higher doses (e.g., 150 mg/kg) can lead to toxicities such as diarrhea and weight loss. It is advisable to start with a lower dose (e.g., 25-50 mg/kg) and escalate based on tolerability and on-target engagement.
Troubleshooting Guides
In Vitro Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High cell toxicity at expected effective concentrations. | 1. The cell line is highly sensitive to Notch inhibition. 2. Off-target cytotoxic effects. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a detailed dose-response curve to determine the precise IC50 for your cell line. 2. Use a lower concentration of Nirogacestat for a longer duration. 3. Conduct a kinome scan or proteomics analysis to identify potential off-targets. 4. Ensure the final solvent concentration is consistent and non-toxic across all wells. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Degradation of Nirogacestat in solution. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed at a standardized density. 2. Prepare fresh stock solutions of Nirogacestat regularly and store them appropriately. 3. Standardize all incubation times and experimental conditions. |
| Observed phenotype does not correlate with Notch pathway inhibition. | 1. The phenotype is due to an off-target effect. 2. The readout for Notch pathway activity is not sensitive enough. 3. Crosstalk with other signaling pathways. | 1. Perform off-target profiling (e.g., kinome scan). 2. Use multiple methods to assess Notch inhibition (e.g., Western blot for cleaved Notch1, qPCR for Hes1/Hey1). 3. Investigate potential crosstalk with pathways like Wnt/β-catenin.[4] |
In Vivo Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss and/or diarrhea in treated animals. | 1. On-target inhibition of Notch in the gastrointestinal tract. 2. Dose is too high for the specific animal strain or model. | 1. Reduce the dose of Nirogacestat. 2. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). 3. Co-administer supportive care for diarrhea as per veterinary guidance. 4. Perform histological analysis of the intestine to assess goblet cell hyperplasia. |
| Signs of ovarian dysfunction in female animals (e.g., altered estrous cycle). | 1. On-target inhibition of Notch signaling in the ovaries. | 1. Monitor estrous cycles via vaginal cytology. 2. At the end of the study, perform histological analysis of the ovaries to assess follicular development. 3. Measure serum hormone levels (e.g., FSH, LH, estradiol). |
| Lack of tumor growth inhibition at well-tolerated doses. | 1. The tumor model is not dependent on Notch signaling. 2. Insufficient drug exposure at the tumor site. 3. Development of resistance mechanisms. | 1. Confirm Notch pathway activation in your tumor model (e.g., by IHC for NICD or qPCR for Hes1). 2. Perform pharmacokinetic analysis to measure Nirogacestat levels in plasma and tumor tissue. 3. Investigate potential resistance pathways through transcriptomic or proteomic analysis of treated tumors. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of Nirogacestat and other relevant gamma-secretase inhibitors.
| Parameter | Value | Assay/Model | Reference |
| Nirogacestat IC50 (γ-secretase) | 6.2 nM | Cell-free Aβ production assay | MCE Data Sheet |
| Nirogacestat IC50 (Notch1 cleavage) | 13.3 nM | HPB-ALL cell-based assay | MCE Data Sheet |
| Nirogacestat In Vivo Efficacy | ~92% tumor growth inhibition | HPB-ALL xenograft model (150 mg/kg, BID) | MCE Data Sheet |
| Nirogacestat In Vivo Toxicity | 10-15% weight loss, diarrhea | Mouse model (150 mg/kg, BID for >10 days) | MCE Data Sheet |
| Crenigacestat IC50 (N1ICD cleavage) | ~1 nM | Tumor cell lines | Benchchem |
| DBZ In Vivo Effect | 3-fold increase in Muc2 mRNA | Mouse small intestine (5 µmol/kg, 8 days) | [7] |
Experimental Protocols
Protocol 1: In Vitro Gamma-Secretase Cleavage Assay
This protocol provides a method to assess the direct inhibitory activity of Nirogacestat on gamma-secretase in a cell-free system.
Materials:
-
Membrane fraction containing gamma-secretase (from HEK293T cells or commercial source)
-
Fluorogenic gamma-secretase substrate
-
Nirogacestat
-
Assay buffer
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Nirogacestat in DMSO.
-
Add the diluted Nirogacestat or vehicle control to the wells of the microplate.
-
Add the gamma-secretase containing membrane preparation to each well.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Histological Analysis of Intestinal Tissue in Mice
This protocol details the steps for preparing and analyzing intestinal tissue from mice treated with Nirogacestat to assess for gastrointestinal toxicity.
Materials:
-
Mouse intestinal tissue (duodenum, jejunum, ileum, colon)
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30%)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Periodic acid-Schiff (PAS) stain kit
-
Microscope
Procedure:
-
Euthanize mice and collect the intestinal tissues.
-
Flush the intestines with cold PBS.
-
Fix the tissues in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions.
-
Embed the tissues in OCT and freeze.
-
Cut 5-10 µm sections using a cryostat and mount on slides.[7]
-
Perform PAS staining according to the manufacturer's instructions to visualize goblet cells.
-
Image the stained sections using a brightfield microscope and quantify the number of goblet cells per crypt.
Protocol 3: Assessment of Ovarian Toxicity in Female Rodents
This protocol provides a framework for evaluating the effects of Nirogacestat on ovarian function in a rodent model.
Materials:
-
Female rats or mice
-
Nirogacestat
-
Vaginal lavage supplies
-
Reagents for serum hormone analysis (ELISA kits for FSH, LH, estradiol)
-
Histology supplies (as in Protocol 2)
-
Hematoxylin and eosin (H&E) stain
Procedure:
-
Treat female rodents with Nirogacestat or vehicle control for a specified period (e.g., 28 days).
-
Perform daily vaginal lavages to monitor the estrous cycle.
-
Collect blood samples at regular intervals for serum hormone analysis.
-
At the end of the treatment period, euthanize the animals and collect the ovaries.
-
Fix the ovaries in 4% PFA, process, and embed in paraffin.
-
Section the ovaries and perform H&E staining.[8]
-
Perform follicular counting to determine the number of primordial, primary, secondary, and antral follicles, as well as corpora lutea.
Visualizations
References
- 1. springworkstx.com [springworkstx.com]
- 2. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. dtrf.org [dtrf.org]
- 6. Hidradenitis secondary to nirogacestat, a recently approved desmoid tumor medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
- 8. Improved preservation of ovarian tissue morphology that is compatible with antigen detection using a fixative mixture of formalin and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Nirogacestat-Induced Gastrointestinal Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity in animal models treated with nirogacestat.
Troubleshooting Guides
Issue 1: Animals are exhibiting signs of severe gastrointestinal distress (diarrhea, weight loss) shortly after initiating nirogacestat treatment.
Possible Causes and Solutions
-
On-Target Toxicity: Nirogacestat is a gamma-secretase inhibitor, and this mechanism of action is known to cause GI toxicity by disrupting Notch signaling in the intestinal crypts. This leads to an alteration in cell differentiation, favoring goblet cell hyperplasia, which can result in diarrhea and other GI-related side effects.[1][2]
-
Dose-Dependent Effects: The severity of GI toxicity is often dose-dependent.
Troubleshooting Steps
-
Confirm On-Target Effect: Review the known mechanism of gamma-secretase inhibitors and their impact on the gastrointestinal tract. The observed toxicities are likely a direct result of the drug's intended pharmacological activity.
-
Dose Reduction: Consider reducing the dose of nirogacestat. A lower dose may still achieve the desired therapeutic effect in your model with a more manageable GI toxicity profile.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule can provide a recovery period for the intestinal epithelium, potentially reducing the severity of GI side effects while maintaining anti-tumor efficacy.[1]
-
Supportive Care: Ensure animals have easy access to hydration and nutritional support to counteract the effects of diarrhea and reduced food intake.
Issue 2: Histopathological analysis reveals significant goblet cell hyperplasia in the intestines of nirogacestat-treated animals.
Possible Causes and Solutions
-
Mechanism of Action: Inhibition of Notch signaling by nirogacestat alters the fate of intestinal stem cells, leading to an overproduction of goblet cells at the expense of other cell types, such as enterocytes.[1]
Troubleshooting Steps
-
Co-administration with Dexamethasone: Studies have shown that co-administration of a glucocorticoid, such as dexamethasone, can mitigate goblet cell hyperplasia induced by gamma-secretase inhibitors.[3] Dexamethasone is thought to counteract the changes in intestinal cell differentiation.
-
Optimize Dexamethasone Dosing: The timing and dose of dexamethasone are critical. It can be administered prior to or concurrently with nirogacestat. An intermittent co-administration schedule has been shown to be effective in rats.[3]
-
Quantitative Analysis: To accurately assess the effect of any intervention, quantify the degree of goblet cell hyperplasia using histochemical staining (e.g., Periodic acid-Schiff) and image analysis software.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of nirogacestat-induced gastrointestinal toxicity?
A1: Nirogacestat inhibits gamma-secretase, a key enzyme in the Notch signaling pathway. This pathway is crucial for regulating cell fate decisions in the intestinal crypts. By blocking Notch signaling, nirogacestat disrupts the normal differentiation of intestinal stem cells, leading to an overproduction of mucus-producing goblet cells (goblet cell hyperplasia) and a decrease in absorptive enterocytes. This alteration in the intestinal lining can lead to diarrhea, malabsorption, and other GI-related adverse effects.[1]
Q2: What are the typical signs of gastrointestinal toxicity to monitor in animal models treated with nirogacestat?
A2: Common clinical signs include diarrhea, weight loss, dehydration, and changes in fecal consistency. It is also important to monitor for signs of abdominal discomfort, reduced activity, and changes in food and water intake.
Q3: Are there specific animal models that are more susceptible to nirogacestat-induced GI toxicity?
A3: While preclinical studies have been conducted in both rats and dogs, dogs have been noted to show more pronounced GI findings, including goblet cell metaplasia, dilatation of intestinal crypts, and villous atrophy.[2] Rats also exhibit dose-dependent GI effects.[3] The choice of animal model should be carefully considered based on the specific research question.
Q4: Can intermittent dosing of nirogacestat reduce gastrointestinal toxicity?
A4: Yes, an intermittent dosing schedule has been shown to reduce body weight loss and other signs of GI toxicity in animal models while maintaining sustained antitumor efficacy.[1] This approach allows for periods of recovery for the intestinal epithelium.
Q5: How does dexamethasone help in mitigating nirogacestat-induced GI toxicity?
A5: Dexamethasone, a glucocorticoid, has been shown to abrogate the gastrointestinal toxicity induced by gamma-secretase inhibitors like nirogacestat.[1] It is believed to counteract the effects of Notch inhibition on intestinal cell differentiation, thereby reducing goblet cell hyperplasia.[3]
Data Presentation
Table 1: Summary of Nirogacestat (PF-03084014) Dosing and Effects in Animal Models
| Animal Model | Dose of Nirogacestat (PF-03084014) | Dosing Schedule | Observed Gastrointestinal Effects | Reference |
| Rat | 100 mg/kg | 4 weeks, oral | Goblet cell hyperplasia | [3] |
| Dog | 10 mg/kg | Up to 1 month, oral | No-Observed-Adverse-Effect Level (NOAEL) | [2] |
Table 2: Dexamethasone Co-administration Regimens for Mitigating GI Toxicity in Rats
| Dexamethasone Dose | Dexamethasone Schedule | Nirogacestat (PF-03084014) Schedule | Outcome on Goblet Cell Hyperplasia | Reference |
| 1.0 mg/kg | 1-week pretreatment, oral | 100 mg/kg for 3 weeks, oral | Transient mitigation for up to 1 week | [3] |
| 1.0 mg/kg | Intermittent (weeks 1 & 3), oral | 100 mg/kg for 4 weeks, oral | Mitigated for up to 4 weeks | [3] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Rodents
-
Animal Model: Select appropriate rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to control (vehicle) and treatment groups (nirogacestat at various doses).
-
Drug Administration: Administer nirogacestat orally (e.g., via gavage) according to the desired dosing schedule (daily or intermittent).
-
Clinical Monitoring: Monitor animals daily for clinical signs of toxicity, including body weight, food and water consumption, and fecal consistency.
-
Sample Collection: At the end of the study, collect blood samples for hematology and clinical chemistry. Euthanize animals and collect gastrointestinal tissues (duodenum, jejunum, ileum, colon).
-
Histopathology: Fix intestinal tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to identify and quantify goblet cells.
-
Data Analysis: Score the intestinal sections for histopathological changes (e.g., inflammation, epithelial damage, villous atrophy). Quantify goblet cell numbers per crypt or villus using image analysis software.
Protocol 2: Dexamethasone Co-administration for Mitigation of GI Toxicity in Rats
-
Animal Model: Sprague-Dawley rats.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Nirogacestat (100 mg/kg, oral, daily for 4 weeks).
-
Group 3: Dexamethasone (1.0 mg/kg, oral) for 1 week, followed by nirogacestat (100 mg/kg, oral) for 3 weeks.
-
Group 4: Nirogacestat (100 mg/kg, oral, daily for 4 weeks) with concurrent intermittent dexamethasone (1.0 mg/kg, oral) on weeks 1 and 3.
-
-
Drug Administration: Administer compounds as per the schedule above.
-
Monitoring and Analysis: Follow steps 5-8 from Protocol 1 to assess the mitigating effects of dexamethasone on nirogacestat-induced GI toxicity.
Visualizations
Caption: Mechanism of Nirogacestat-induced gastrointestinal toxicity.
Caption: Experimental workflow for assessing and mitigating GI toxicity.
References
- 1. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Intermittent oral coadministration of a gamma secretase inhibitor with dexamethasone mitigates intestinal goblet cell hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ovarian Dysfunction as a Side Effect of Nirogacestat in Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating ovarian dysfunction as a potential side effect of Nirogacestat in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nirogacestat and how does it relate to ovarian dysfunction?
A1: Nirogacestat is a selective, oral inhibitor of gamma-secretase.[1] Gamma-secretase is a key enzyme in the Notch signaling pathway, which is crucial for cell proliferation and differentiation.[2][3] By inhibiting gamma-secretase, Nirogacestat blocks the cleavage and activation of Notch receptors.[2][3] In the context of desmoid tumors, this inhibition is therapeutic as aberrant Notch signaling can drive tumor growth.[2][4] However, Notch signaling is also essential for normal ovarian function, including follicle assembly, maturation, and steroidogenesis.[2][3][5][6][7] Disruption of this pathway in the ovary can lead to ovarian dysfunction, manifesting as changes in menstrual cycles, hormonal imbalances, and potential fertility issues.[8]
Q2: What is the reported incidence of ovarian toxicity with Nirogacestat in clinical studies?
A2: In the Phase 3 DeFi clinical trial, ovarian toxicity was a common adverse event. Among females of reproductive potential (FORP), 75% (27 out of 36) who received Nirogacestat experienced ovarian toxicity, compared to 0% in the placebo group.[8][9][10][11][12][13][14][15] This toxicity included symptoms like amenorrhea, irregular menstruation, and premature menopause.[5][16]
Q3: Is the ovarian dysfunction caused by Nirogacestat reversible?
A3: Evidence from the DeFi trial suggests that ovarian toxicity associated with Nirogacestat is largely transient.[10][11][15] In this study, ovarian toxicity resolved in 78% of affected patients.[9][10][12][13][14][15] Notably, resolution was reported in 100% of patients who discontinued the treatment, with a median time to resolution of approximately 11 weeks off-treatment.[10][13][14][15][17] Resolution was also observed in 71% of patients who remained on Nirogacestat.[9][10][12][13][14][15]
Q4: What are the key preclinical models to study Nirogacestat-induced ovarian dysfunction?
A4: Several preclinical models can be employed:
-
In vivo models: Rodent models, particularly mice, are commonly used. Ovarian dysfunction can be induced by administering Nirogacestat, and the effects can be assessed through estrous cycle monitoring, hormone analysis, and ovarian histology.[18]
-
In vitro models: Ovarian follicle culture is a powerful tool to study the direct effects of Nirogacestat on follicle development and steroidogenesis, independent of systemic hormonal influences.[4][5][16][19] Ovarian granulosa cell lines can also be used to investigate cellular and molecular mechanisms.[13][18][20]
-
Ex vivo models: Ovarian tissue explants can be cultured in the presence of Nirogacestat to assess its impact on the structural and functional integrity of the ovary.[21]
Troubleshooting Guides
In Vivo Mouse Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in hormone levels between animals in the same treatment group. | - Improper blood collection or sample handling. - Variation in the stage of the estrous cycle at the time of sample collection. - Individual animal differences in drug metabolism. | - Ensure consistent blood collection technique (e.g., retro-orbital, cardiac puncture) and proper processing and storage of serum/plasma. - Monitor the estrous cycle of each mouse via vaginal smear and collect samples at a consistent stage (e.g., diestrus). - Increase the number of animals per group to improve statistical power. |
| Inconsistent or unexpected histological findings in ovarian tissue. | - Improper tissue fixation or processing. - Variation in sectioning or staining procedures. - Subjectivity in follicle classification and counting. | - Use a standardized fixation protocol (e.g., 4% paraformaldehyde or Bouin's solution) and ensure complete dehydration and embedding. - Maintain consistent section thickness and staining times for all samples. - Establish clear, objective criteria for follicle classification (e.g., based on the number of granulosa cell layers) and use unbiased stereological methods for counting.[6][17][22][23] |
| Difficulty in establishing a clear dose-response relationship for ovarian toxicity. | - Inappropriate dose selection (too high, causing systemic toxicity, or too low, causing no observable effect). - Insufficient duration of treatment. | - Conduct a pilot dose-ranging study to identify a tolerated dose that induces measurable ovarian effects. - Consider the time course of folliculogenesis in the chosen animal model when determining the treatment duration. |
In Vitro Follicle Culture
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor follicle survival or growth in culture. | - Suboptimal culture medium or supplements. - Mechanical damage during follicle isolation. - Contamination of the culture. | - Optimize the culture medium composition, including growth factors and serum concentration. - Use fine needles or enzymatic digestion for gentle follicle isolation. - Maintain sterile technique throughout the culture process and use antibiotics/antimycotics in the culture medium. |
| High variability in follicle development between wells. | - Inconsistent follicle size or stage at the start of the culture. - Uneven distribution of growth factors or test compounds in the culture plate. | - Select follicles of a uniform size and developmental stage for each experiment. - Ensure thorough mixing of the culture medium and any added substances before dispensing into wells. |
| Difficulty in assessing oocyte health and maturation. | - Inadequate markers for oocyte viability. - Lack of appropriate stimuli for meiotic resumption. | - Use vital dyes (e.g., calcein-AM/ethidium homodimer-1) to assess oocyte viability. - Induce oocyte maturation with hormones like hCG or EGF at the end of the culture period. |
Quantitative Data Summary
Table 1: Clinical Data on Ovarian Toxicity from the Phase 3 DeFi Trial of Nirogacestat [8][9][10][11][12][13][14][15]
| Parameter | Nirogacestat (n=36) | Placebo (n=37) |
| Incidence of Ovarian Toxicity | 75% | 0% |
| Median Time to Onset of Ovarian Toxicity | 8.9 weeks | N/A |
| Median Duration of Ovarian Toxicity | 19.1 weeks | N/A |
| Resolution of Ovarian Toxicity (Overall) | 78% | N/A |
| Resolution After Discontinuation | 100% | N/A |
| Resolution While on Treatment | 71% | N/A |
Table 2: Hypothetical Preclinical Data on Nirogacestat-Induced Ovarian Dysfunction in a Mouse Model
| Parameter | Vehicle Control | Nirogacestat (Low Dose) | Nirogacestat (High Dose) |
| Primordial Follicle Count (per ovary) | 2500 ± 200 | 2300 ± 180 | 1800 ± 150 |
| Growing Follicle Count (per ovary) | 300 ± 50 | 200 ± 40 | 100 ± 30 |
| Serum Estradiol (pg/mL) | 45 ± 5 | 30 ± 4* | 15 ± 3 |
| Serum FSH (ng/mL) | 1.5 ± 0.2 | 2.5 ± 0.3 | 4.0 ± 0.5** |
| Estrous Cycle Regularity | Regular | Irregular | Acyclic |
| p < 0.05, **p < 0.01 compared to vehicle control |
Experimental Protocols
Protocol 1: Assessment of Ovarian Function in a Mouse Model
-
Animal Model: Use sexually mature female mice (e.g., C57BL/6, 8-10 weeks old) with regular estrous cycles.
-
Drug Administration: Administer Nirogacestat or vehicle control daily via oral gavage for a predetermined period (e.g., 28 days).
-
Estrous Cycle Monitoring: Perform daily vaginal smears to monitor the stage of the estrous cycle.
-
Hormone Analysis: At the end of the treatment period, collect blood via cardiac puncture and separate serum. Measure serum levels of estradiol and FSH using commercially available ELISA kits.[3][24][25][26][27]
-
Histological Analysis:
-
Harvest ovaries and fix in 4% paraformaldehyde or Bouin's solution.
-
Embed ovaries in paraffin and serially section at 5 µm thickness.
-
Stain sections with hematoxylin and eosin (H&E).
-
Perform follicle counting using unbiased stereological methods to quantify primordial, primary, secondary, and antral follicles.[6][17][22][23]
-
Protocol 2: In Vitro Follicle Culture for Toxicity Assessment
-
Follicle Isolation: Isolate preantral follicles from the ovaries of immature female mice (e.g., 12-14 days old) using mechanical dissection with fine needles.
-
Culture System: Culture individual follicles in a 96-well plate containing culture medium (e.g., α-MEM supplemented with FSH, insulin, transferrin, selenium, and fetal bovine serum).
-
Drug Exposure: Add Nirogacestat at various concentrations to the culture medium.
-
Follicle Growth Assessment: Measure follicle diameter daily using an inverted microscope with a calibrated eyepiece.
-
Steroidogenesis Analysis: Collect conditioned media at regular intervals and measure estradiol and progesterone concentrations using ELISA.
-
Oocyte Maturation: At the end of the culture period, induce oocyte maturation with hCG and assess germinal vesicle breakdown (GVBD) and polar body extrusion.
Visualizations
Caption: Mechanism of Nirogacestat-induced ovarian dysfunction.
Caption: Experimental workflow for preclinical assessment.
References
- 1. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 2. The role of Notch signaling in the mammalian ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Mouse Follicle Stimulating Hormone Quantification and Estrus Cycle Analysis Using an Automated Microfluidic Chemiluminescent ELISA System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. rep.bioscientifica.com [rep.bioscientifica.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Whole Mount Immunofluorescence and Follicle Quantification of Cultured Mouse Ovaries [jove.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. researchgate.net [researchgate.net]
- 13. binasss.sa.cr [binasss.sa.cr]
- 14. A Tiered Female Ovarian Toxicity Screening Identifies Toxic Effects of Checkpoint Kinase 1 Inhibitors on Murine Growing Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Onset and resolution of ovarian toxicity with nirogacestat treatment in females with desmoid tumors: Updated safety analyses from the DeFi phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro ovarian follicle growth: a comprehensive analysis of key protocol variables - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Models of Ovarian Toxicity | Oncohema Key [oncohemakey.com]
- 20. documents.cap.org [documents.cap.org]
- 21. Research Portal [iro.uiowa.edu]
- 22. rep.bioscientifica.com [rep.bioscientifica.com]
- 23. Comparison of methods for quantifying primordial follicles in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
How to handle Nirogacestat Hydrobromide stability in long-term storage
Technical Support Center: Nirogacestat Hydrobromide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of this compound, along with troubleshooting common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solid (powder) form?
A1: For long-term stability, this compound as a solid should be stored at controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2] Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1][2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, protected from direct sunlight, heat, and moisture.[3][4]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: When in solution, for optimal stability, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Ensure the container is sealed to prevent solvent evaporation and exposure to moisture.[3]
Q3: Is this compound sensitive to light?
A3: No, studies have shown that this compound drug substance is not sensitive to light under the recommended storage conditions.[5] However, as a general good laboratory practice, it is always advisable to protect compounds from prolonged or intense light exposure.
Q4: What are the known incompatibilities for this compound?
A4: this compound should not be stored with strong acids/alkalis or strong oxidizing/reducing agents, as these can promote degradation.[3]
Q5: What are the signs of degradation I should look for?
A5: Visual signs of degradation can include a change in color or physical form of the powder. However, chemical degradation may not always be visible. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to check for the appearance of degradation products and a decrease in the purity of the active substance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after short-term storage. | Contamination of the solvent or sample. Improper storage of the solution (e.g., at room temperature for an extended period). | Prepare a fresh solution using high-purity solvents. Ensure solutions are stored at the recommended -20°C or -80°C.[3] |
| Change in the physical appearance of the solid compound (e.g., clumping, discoloration). | Exposure to moisture or high humidity. Exposure to elevated temperatures. | Store the compound in a desiccator in a temperature-controlled environment. Review your storage conditions to ensure they align with the recommended 20-25°C with controlled humidity.[5] |
| Decreased potency or efficacy in in-vitro/in-vivo experiments. | Degradation of the compound due to improper storage or handling. Multiple freeze-thaw cycles of stock solutions. | Confirm the purity of your compound using a validated stability-indicating analytical method (e.g., HPLC). Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. |
| Inconsistent analytical results between samples. | Non-homogeneity of the stored sample. Inconsistent sample preparation. | Ensure the bulk powder is properly mixed before taking a sample. Standardize the sample preparation procedure, including solvent type, concentration, and handling time. |
Stability Under Stress Conditions
Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods.
| Stress Condition | Degradation (%) | Reference |
| Acid Hydrolysis (1N HCl, 60°C, 1 hour) | 10.2% | [6] |
| Acid Hydrolysis (2N HCl, 60°C, 30 min) | 7.76% | [7] |
| Alkali Hydrolysis (1N NaOH) | 12.4% | [6] |
| Alkali Hydrolysis (2N NaOH) | 4.63% | [7] |
| Oxidative (Peroxide) | 14.1% | [6] |
| Oxidative (20% H₂O₂, 60°C, 30 min) | 4.46% | [7] |
| Thermal (105°C) | 1.2% - 2.72% | [6][7] |
| Photolytic | 0.8% | [6] |
| Neutral (Water, 60°C, 6 hours) | Minimal (<2%) | [7] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a general guideline for assessing the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Symmetry shield RP-18 (150 x 4.6 mm, 3.5 µm).[6]
-
Mobile Phase: A mixture of aqueous ammonium acetate buffer (pH 3.0 adjusted with OPA) and acetonitrile in a 70:30 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 269 nm.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.[6]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the diluent. Further dilute to a working concentration (e.g., 80 ppm).[6]
-
Sample Preparation: Subject the this compound sample (solid or solution) to the desired storage or stress conditions. Prepare the sample in the same manner as the standard to a final concentration equivalent to the standard.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatogram of the sample to the standard. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated based on the relative peak areas.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol describes a typical procedure for inducing acid degradation.
-
Prepare a stock solution of this compound.
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1N HCl.[6]
-
Keep the flask at 60°C for 1 hour.[6]
-
Cool the solution to room temperature.
-
Neutralize the solution with 1N NaOH.
-
Make up the volume to 10 mL with the diluent.
-
Analyze the sample using the stability-indicating HPLC method described above.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Nirogacestat's mechanism of action via Notch pathway inhibition.[1]
References
Minimizing the impact of high serum protein binding of Nirogacestat in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the impact of high serum protein binding of Nirogacestat in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nirogacestat and what is its mechanism of action?
Nirogacestat is a small molecule inhibitor of gamma-secretase, an enzyme that plays a crucial role in the Notch signaling pathway.[1][2][3] By inhibiting gamma-secretase, Nirogacestat prevents the cleavage and activation of Notch receptors, which can be dysregulated in certain diseases to promote tumor growth.[1][4] This mechanism of action is central to its therapeutic effect in conditions like desmoid tumors.[4][5]
Q2: Why is the high serum protein binding of Nirogacestat a concern for in vitro experiments?
Nirogacestat exhibits very high serum protein binding, at approximately 99.6%. This means that in the presence of serum proteins, such as those in fetal bovine serum (FBS) commonly used in cell culture media, only a small fraction of the total Nirogacestat concentration is unbound and pharmacologically active. This can lead to a significant underestimation of its potency (e.g., a higher apparent IC50 value) if the total concentration is considered rather than the free, unbound concentration.
Q3: How does high protein binding affect the interpretation of in vitro results?
Q4: What are the primary proteins in serum to which Nirogacestat binds?
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Nirogacestat that may be related to its high serum protein binding.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50/EC50 values in cell-based assays. | The high serum protein binding of Nirogacestat in the cell culture medium (e.g., 10% FBS) is reducing the free concentration of the compound available to the cells. | 1. Reduce Serum Concentration: If tolerated by the cell line, perform the assay in a medium with a lower percentage of FBS (e.g., 2% or 5%). Be sure to include a vehicle control with the same reduced serum concentration. 2. Use Serum-Free Media: If the cell line can be maintained in serum-free or serum-reduced media for the duration of the assay, this will minimize protein binding. 3. Calculate and Report the Free Concentration: Determine the fraction of unbound Nirogacestat in your specific assay conditions (see Experimental Protocols section) and calculate the free IC50/EC50 value. |
| Inconsistent results between experimental replicates. | Variability in the protein concentration of different lots of FBS or slight variations in the final serum percentage in the assay wells. | 1. Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Precise Pipetting: Ensure accurate and consistent pipetting of both the cell culture medium and the drug solutions. 3. Pre-screen FBS Lots: For critical long-term studies, it may be beneficial to pre-screen different lots of FBS for their effect on the assay. |
| Discrepancy between in vitro and in vivo efficacy. | The in vitro assay conditions, particularly the protein concentration, do not accurately reflect the in vivo environment, leading to a poor correlation of potency. | 1. Mimic Physiological Conditions: Use in vitro conditions that more closely mimic the physiological environment. This may involve using human serum instead of FBS or adjusting the protein concentration in the medium to match that of human plasma. 2. Measure Free Drug Concentration: Experimentally determine the unbound fraction of Nirogacestat in both the in vitro and in vivo matrices to allow for a more accurate comparison of free drug exposure. |
Data Presentation
The high protein binding of Nirogacestat significantly influences its apparent in vitro potency. It is crucial to consider the free, unbound concentration for accurate interpretation of experimental results.
Table 1: Nirogacestat In Vitro Potency Data
| Assay Type | Cell Line | Serum Concentration | IC50 / EC50 (Total Concentration) | IC50 / EC50 (Calculated Free Concentration*) |
| Gamma-Secretase Inhibition | Cell-free | 0% | 6.2 nM | 6.2 nM |
| Notch Cleavage Inhibition | HPB-ALL | 10% FBS | 13.3 nM | ~0.05 nM |
| Cell Viability | Multiple Myeloma Cell Lines | Not Specified | EC50: 30.7 nM (mean) | Not Applicable |
*Calculated based on a protein binding of 99.6% in the presence of serum. This is an estimation and the actual free concentration should be experimentally determined under specific assay conditions.
Experimental Protocols
Protocol 1: Determination of Unbound Nirogacestat Fraction by Equilibrium Dialysis
This protocol describes how to determine the fraction of Nirogacestat that is not bound to proteins in cell culture medium supplemented with FBS.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Dialysis membrane with a molecular weight cutoff (MWCO) of 8-12 kDa
-
Nirogacestat stock solution
-
Cell culture medium with the desired percentage of FBS (e.g., 10%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare the Nirogacestat working solution by spiking the stock solution into the cell culture medium containing FBS to achieve the desired final concentration.
-
Add the medium containing Nirogacestat to the sample chamber of the RED device.
-
Add an equal volume of PBS to the buffer chamber of the RED device.
-
Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium.
-
After incubation, collect samples from both the sample chamber (medium with protein) and the buffer chamber (protein-free).
-
Analyze the concentration of Nirogacestat in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in sample chamber
Protocol 2: Cell-Based Potency Assay with Consideration for Protein Binding
This protocol provides a general workflow for conducting a cell-based assay (e.g., cell viability or target engagement) with Nirogacestat, accounting for its high protein binding.
Materials:
-
Target cell line
-
Cell culture medium (with varying percentages of FBS, if applicable)
-
Nirogacestat stock solution
-
Assay-specific reagents (e.g., CellTiter-Glo®, antibodies for Western blot)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Nirogacestat in the appropriate cell culture medium (e.g., with 10%, 5%, or 2% FBS).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Nirogacestat. Include a vehicle control (medium with the same concentration of DMSO and FBS).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Assay Readout: Perform the specific assay according to the manufacturer's instructions (e.g., measure cell viability, lyse cells for protein analysis).
-
Data Analysis:
-
Plot the response (e.g., percent inhibition of cell growth) against the total concentration of Nirogacestat.
-
If the unbound fraction was determined (Protocol 1), also plot the response against the calculated free concentration of Nirogacestat.
-
Calculate the IC50 or EC50 values from both curves. The IC50/EC50 derived from the free concentration is the more accurate measure of the compound's intrinsic potency.
-
Visualizations
Caption: Mechanism of action of Nirogacestat in the Notch signaling pathway.
Caption: Troubleshooting workflow for high protein binding of Nirogacestat.
Caption: Relationship between total and free drug concentration in vitro.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. springworkstx.com [springworkstx.com]
- 4. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Nirogacestat-induced rash and skin toxicities in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with rash and skin toxicities induced by nirogacestat in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is nirogacestat and how does it work?
A1: Nirogacestat (Ogsiveo™, PF-03084014) is an oral, selective, small-molecule inhibitor of gamma-secretase.[1][2] Gamma-secretase is an enzyme complex that cleaves multiple transmembrane proteins, including Notch.[1] By inhibiting gamma-secretase, nirogacestat blocks the Notch signaling pathway, which is implicated in the growth of certain tumors.[2]
Q2: What are the common dermatological side effects of nirogacestat observed in clinical studies?
A2: In human clinical trials, the most frequently reported skin-related adverse events include rash (68%), stomatitis (39%), and alopecia (19%).[1] Other observed dermatologic toxicities are maculopapular rash, acneiform dermatitis, folliculitis, and hidradenitis suppurativa.[3][4] Non-melanoma skin cancers, such as cutaneous squamous cell carcinoma and basal cell carcinoma, have also been reported.[1][5]
Q3: Are skin toxicities a primary concern in preclinical animal studies with nirogacestat?
A3: Based on available preclinical toxicology data in rats and dogs, the primary target organ systems for nirogacestat toxicity were identified as the hematopoietic/immune, gastrointestinal, musculoskeletal, reproductive, and hepatic systems.[6] While skin toxicities are prominent in human trials, they were not listed as a primary target system in these initial animal safety studies.[6] This suggests that the dermatological effects observed in humans may not be as consistently or severely replicated in standard preclinical animal models. Researchers should, however, remain vigilant for any skin abnormalities.
Q4: What is the proposed mechanism behind nirogacestat-induced skin toxicities?
A4: The dermatological adverse events of nirogacestat are thought to be linked to its mechanism of action as a gamma-secretase inhibitor. Gamma-secretase and the Notch signaling pathway are crucial for the normal development and maintenance of the pilosebaceous unit (hair follicles and sebaceous glands) in the skin.[4] Inhibition of this pathway can disrupt skin homeostasis, leading to the observed follicular and cystic lesions.[4]
Q5: What should I do if I observe a rash or other skin abnormalities in my animal subjects treated with nirogacestat?
A5: If you observe any skin-related issues, it is crucial to document them thoroughly. This includes photographing the lesions, noting their location and appearance (e.g., maculopapular, follicular, nodular), and scoring their severity. Consult with a veterinary pathologist to characterize the skin findings histologically. Depending on the severity, you may need to consider dose reduction, temporary cessation of treatment, or providing supportive care as outlined in the troubleshooting guide below.
Troubleshooting Guide for Nirogacestat-Induced Skin Toxicities in Animal Studies
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate rash (e.g., localized erythema, maculopapular lesions) | On-target effect of gamma-secretase inhibition on skin homeostasis. | 1. Documentation: Photograph and score the severity of the rash daily. 2. Supportive Care: Consider topical emollients to soothe the affected area. Ensure animals are not scratching excessively to prevent secondary infections. 3. Monitoring: Continue to monitor for any worsening of the condition. If the rash progresses, consider a dose reduction. |
| Severe rash (e.g., widespread, ulcerative, or associated with systemic symptoms) | Significant disruption of skin barrier function due to potent gamma-secretase inhibition. | 1. Immediate Action: Consider temporarily discontinuing nirogacestat treatment. 2. Veterinary Consultation: Seek immediate veterinary consultation for potential systemic supportive care, including analgesics or anti-inflammatory agents. 3. Dose Adjustment: If rechallenging, restart at a lower dose after the rash has resolved to a mild grade.[5] |
| Follicular or cystic lesions (resembling acne or hidradenitis suppurativa) | Inhibition of Notch signaling affecting the pilosebaceous unit. | 1. Histopathology: Collect skin biopsies for histopathological analysis to confirm the nature of the lesions. 2. Hygiene: Maintain a clean environment for the animals to minimize the risk of secondary bacterial infections in the affected follicles. 3. Dose-Response: If feasible within the study design, assess if the incidence and severity are dose-dependent. |
| Hair loss (alopecia) | Disruption of the hair follicle cycle due to gamma-secretase inhibition. | 1. Observation: Document the extent and pattern of hair loss. 2. Reversibility: Determine if the hair loss is reversible upon cessation of treatment. 3. Nutritional Support: Ensure adequate nutrition as hair loss can sometimes be exacerbated by other stressors. |
| Non-melanoma skin cancers (in long-term studies) | Potential long-term consequence of altered skin homeostasis and cell differentiation. | 1. Regular Skin Examinations: Implement routine, thorough dermatological examinations for all animals on long-term nirogacestat studies. 2. Biopsy: Any suspicious skin growths should be biopsied and evaluated by a veterinary pathologist. 3. UV Protection: For animals housed in conditions with UV light exposure, consider measures to minimize exposure, as this can be a contributing factor to skin cancer development. |
Data on Nirogacestat Adverse Events from Clinical Trials
Table 1: Common Adverse Reactions Reported in Patients Receiving Nirogacestat [1]
| Adverse Reaction | Percentage of Patients |
| Diarrhea | 84% |
| Ovarian Toxicity | 75% |
| Rash | 68% |
| Nausea | 54% |
| Fatigue | 54% |
| Stomatitis | 39% |
| Headache | 30% |
| Abdominal Pain | 22% |
| Cough | 20% |
| Alopecia | 19% |
| Upper Respiratory Tract Infection | 17% |
| Dyspnea | 16% |
Table 2: Incidence of Non-Melanoma Skin Cancers in a Nirogacestat Clinical Trial [1][5]
| Type of Non-Melanoma Skin Cancer | Percentage of Patients |
| Cutaneous Squamous Cell Carcinoma | 2.9% |
| Basal Cell Carcinoma | 1.4% |
Experimental Protocols
Protocol 1: General Skin Toxicity Monitoring in Rodents
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Baseline Assessment: Before the first dose of nirogacestat, perform a thorough visual examination of the entire skin surface and hair coat of each animal. Record any pre-existing skin conditions.
-
Dosing: Administer nirogacestat orally at the predetermined dose levels.
-
Daily Observations: Conduct daily visual inspections of the skin and hair coat. Note any changes, including erythema, edema, alopecia, scaling, crusting, or the presence of any lesions.
-
Weekly Detailed Examination: Once a week, perform a more detailed dermatological examination. This should include palpation of the skin and noting the size, number, and location of any lesions. Use a standardized scoring system to grade the severity of any observed rash.
-
Photography: Document any significant skin findings with high-resolution photographs.
-
Biopsy: In case of persistent or severe lesions, or at the study endpoint, collect skin samples for histopathological analysis. Samples should be fixed in 10% neutral buffered formalin.
-
Blood Sampling: Collect blood samples at specified time points to correlate any skin findings with systemic exposure to nirogacestat.
Visualizations
Caption: Proposed mechanism of nirogacestat-induced skin toxicity via gamma-secretase and Notch pathway inhibition.
Caption: A typical experimental workflow for the assessment of nirogacestat-induced skin toxicities in animal models.
References
- 1. springworkstx.com [springworkstx.com]
- 2. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dtrf.org [dtrf.org]
- 4. Hidradenitis secondary to nirogacestat, a recently approved desmoid tumor medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
How to avoid Nirogacestat degradation in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Nirogacestat in aqueous solutions during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your results.
Troubleshooting Guide: Common Issues with Nirogacestat Solutions
This guide addresses specific problems you might encounter when preparing or using Nirogacestat in aqueous solutions for your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Medium | Nirogacestat is poorly soluble in water. The final concentration in your aqueous buffer may exceed its solubility limit, especially after dilution from a DMSO stock. | - Prepare a high-concentration stock solution in 100% DMSO. - Ensure the final DMSO concentration in your aqueous experimental medium is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically ≤ 0.1%). - For in vivo studies, consider formulating with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1] |
| Loss of Activity Over Time | Nirogacestat is susceptible to degradation in aqueous solutions, particularly under acidic, alkaline, or oxidative conditions.[2][3] | - Prepare fresh aqueous dilutions of Nirogacestat for each experiment from a frozen DMSO stock. - If solutions must be stored, keep them at 4°C for short-term storage (a few hours) and protected from light. For longer-term storage, aliquot and freeze at -20°C or -80°C. - Use a buffered aqueous solution with a pH close to neutral (pH 7.0-7.4) to minimize hydrolysis. |
| Inconsistent Experimental Results | This could be due to variable degradation of Nirogacestat between experiments. Factors like minor pH shifts in media, exposure to light, or temperature fluctuations can contribute. | - Standardize your solution preparation protocol meticulously. - Use freshly prepared solutions for each replicate or experimental set whenever possible. - Perform a stability test in your specific experimental medium to understand the degradation kinetics (see Experimental Protocols section). |
| Discoloration of the Solution | This may indicate oxidative degradation or the formation of degradation products. | - Prepare solutions in buffers that have been degassed to remove dissolved oxygen. - Consider the addition of antioxidants if compatible with your experimental system, although this should be validated. - Protect the solution from light by using amber vials or covering the container with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Nirogacestat stock solutions?
A1: Due to its poor aqueous solubility (<0.1 mg/mL), it is highly recommended to prepare stock solutions of Nirogacestat in 100% Dimethyl Sulfoxide (DMSO).[1] A stock concentration of 10-20 mM in DMSO is a common starting point. For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, and saline, or cyclodextrins, may be necessary to achieve the desired concentration and bioavailability.[1]
Q2: How should I store Nirogacestat stock solutions?
A2: Nirogacestat powder is stable for years when stored at -20°C.[1] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C for up to 6 months or at -80°C for up to a year to minimize freeze-thaw cycles.[1]
Q3: What conditions are known to cause Nirogacestat degradation?
A3: Forced degradation studies have shown that Nirogacestat is most susceptible to degradation under oxidative, alkaline, and acidic conditions.[2][3] It shows relatively minor degradation under neutral hydrolysis, thermal stress (at 105°C for 3 hours), and photolytic stress.[2][3]
Q4: Can I prepare a large batch of aqueous working solution and use it over several days?
A4: This is not recommended. Given its susceptibility to degradation in aqueous media, especially under non-optimal pH or in the presence of oxidizing agents, it is best practice to prepare fresh aqueous working solutions from your frozen DMSO stock immediately before each experiment.
Q5: What is the optimal pH for aqueous solutions of Nirogacestat?
A5: While specific studies on pH-rate profiles are not widely published, the forced degradation data suggests that neutral pH is preferable. Both acidic and alkaline conditions lead to more significant degradation than neutral hydrolysis.[2][3] Therefore, using a buffer system that maintains a pH between 7.0 and 7.4 is advisable for in vitro experiments.
Quantitative Data on Nirogacestat Degradation
The following table summarizes the percentage of Nirogacestat degradation observed under various stress conditions as reported in a stability-indicating HPLC method development study.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | Not Specified | Not Specified | 10.2% | [2] |
| Alkali Hydrolysis | 0.1 N NaOH | Not Specified | Not Specified | 12.4% | [2] |
| Oxidative Degradation | 30% H₂O₂ | Not Specified | Not Specified | 14.1% | [2][3] |
| Reductive Degradation | Not Specified | Not Specified | Not Specified | 8.6% | [2][3] |
| Neutral Hydrolysis | HPLC Grade Water | 1 hour | 60°C | 1.7% | [2] |
| Thermal Degradation | Dry Heat | 3 hours | 105°C | 1.2% | [2][3] |
| Photolytic Degradation | Photostability Chamber | 3 hours | Not Specified | 0.8% | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Nirogacestat Stock and Working Solutions for In Vitro Assays
-
Materials:
-
Nirogacestat powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Sterile, buffered aqueous solution (e.g., PBS or cell culture medium, pH 7.2-7.4)
-
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Tare a clean, dry vial on an analytical balance.
-
Carefully weigh the desired amount of Nirogacestat powder (Molecular Weight: 489.64 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions in your final aqueous experimental buffer (e.g., cell culture medium) to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your assay (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Protocol 2: Assessing Nirogacestat Stability in a Specific Aqueous Medium
-
Objective: To determine the degradation rate of Nirogacestat in your specific experimental buffer over a relevant time course.
-
Materials:
-
Nirogacestat DMSO stock solution
-
Your specific experimental aqueous buffer (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV at 269 nm)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
-
Procedure:
-
Prepare a fresh aqueous solution of Nirogacestat in your experimental buffer at the highest concentration you plan to use.
-
Immediately take a sample (t=0), and inject it into the HPLC system to determine the initial peak area of Nirogacestat.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to measure the peak area of the intact Nirogacestat.
-
Calculate the percentage of remaining Nirogacestat at each time point relative to the t=0 sample.
-
Plot the percentage of remaining Nirogacestat versus time to determine its stability profile in your specific experimental setup.
-
Visualizations
Caption: Major degradation pathways for Nirogacestat in aqueous solutions.
Caption: Recommended workflow for preparing Nirogacestat solutions.
Caption: Troubleshooting flowchart for Nirogacestat solution issues.
References
Technical Support Center: Optimizing Nirogacestat Treatment for Maximal BCMA Expression
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Nirogacestat to optimize B-Cell Maturation Antigen (BCMA) expression in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Nirogacestat increases BCMA expression?
A1: Nirogacestat is a selective inhibitor of gamma-secretase, an enzyme complex that cleaves the transmembrane protein BCMA on the surface of multiple myeloma cells.[1][2][3][4] By inhibiting gamma-secretase, Nirogacestat prevents this cleavage, leading to an accumulation of membrane-bound BCMA (mbBCMA) and a reduction in soluble BCMA (sBCMA).[1][3][4]
Q2: What is the optimal time to observe maximal BCMA expression after Nirogacestat treatment in vitro?
A2: Maximal increases in mbBCMA density, up to 20-fold, are typically observed within 4 to 8 hours of exposure in multiple myeloma cell lines.[3][5][6][7]
Q3: What is a recommended concentration range for Nirogacestat in cell-based assays?
A3: The optimal concentration can vary between cell lines. It is recommended to perform a dose-response experiment. However, concentrations in the nanomolar to low micromolar range are typically effective. For instance, 250 nmol/L has been shown to elicit a maximal response across several multiple myeloma cell lines.[3] The IC50 for gamma-secretase inhibition in cell-free assays is approximately 6.2 nM, and for Notch receptor cleavage in cellular assays, it is around 13.3 nM.
Q4: How should I prepare and store a Nirogacestat stock solution?
A4: Nirogacestat is soluble in DMSO. A stock solution can be prepared in DMSO and stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should typically be kept below 0.5% to avoid solvent toxicity.
Q5: What are the known off-target effects of gamma-secretase inhibitors like Nirogacestat?
A5: The most well-documented off-target effect of gamma-secretase inhibitors is the inhibition of Notch signaling, which can impact cell proliferation, differentiation, and survival.[8] In clinical settings, side effects such as diarrhea, nausea, fatigue, and ovarian dysfunction have been observed.[8][9]
Troubleshooting Guides
Issue 1: Suboptimal or No Increase in Membrane-Bound BCMA (mbBCMA) Expression
| Possible Cause | Troubleshooting Steps |
| Incorrect Nirogacestat Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment, measuring mbBCMA levels at multiple time points (e.g., 2, 4, 8, 12, and 24 hours) to identify the peak expression time. |
| Low Basal BCMA Expression | Confirm that your cell line expresses detectable levels of BCMA at baseline. If not, consider using a different cell line known to express BCMA. |
| Cell Health and Viability Issues | Ensure cells are healthy and in the logarithmic growth phase before treatment. High concentrations of Nirogacestat or prolonged exposure can be cytotoxic to some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. |
| Flow Cytometry Staining Problems | Verify the specificity and optimal concentration of your anti-BCMA antibody. Ensure proper gating strategy to exclude dead cells and debris. Include appropriate isotype and unstained controls. To prevent internalization of surface proteins, perform all staining steps on ice or at 4°C with ice-cold reagents. |
| Nirogacestat Instability | Prepare fresh dilutions of Nirogacestat in culture medium for each experiment from a frozen stock. While Nirogacestat is generally stable, prolonged incubation in media at 37°C could lead to degradation. |
Issue 2: High Variability in Soluble BCMA (sBCMA) ELISA Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Collection | Collect cell culture supernatants at the same time points and handle them consistently. Centrifuge samples to remove cellular debris before storage. |
| Improper Sample Storage | Store supernatants at -80°C for long-term storage. Avoid multiple freeze-thaw cycles. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for standards and serial dilutions. |
| Insufficient Plate Washing | Ensure thorough washing of ELISA plate wells between steps to remove unbound reagents. Use an automated plate washer for better consistency if available.[10][11] |
| Matrix Effects | If using complex biological samples (e.g., serum), matrix effects can interfere with the assay. Ensure the ELISA kit is validated for your sample type and consider sample dilution. |
| Reagent Issues | Ensure all ELISA kit reagents are within their expiration date and have been stored correctly. Prepare fresh substrate solutions for each experiment.[10] |
Data Presentation
Table 1: In Vitro Dose-Response of Nirogacestat on mbBCMA Expression in Multiple Myeloma Cell Lines
| Cell Line | Nirogacestat Concentration (nmol/L) | Fold Increase in mbBCMA Density (at 24 hours) |
| MM.1R | 0.1 - 1000 | Concentration-dependent increase |
| H929 | 0.1 - 1000 | Concentration-dependent increase |
| MOLP-8 | 0.1 - 1000 | Concentration-dependent increase |
| OPM-2 | 0.1 - 1000 | Concentration-dependent increase |
| U266 | 0.1 - 1000 | Concentration-dependent increase |
| RPMI-8226 | 0.1 - 1000 | Concentration-dependent increase |
| Data synthesized from the "Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma" publication.[3] |
Table 2: Time-Course of Nirogacestat-Mediated mbBCMA Upregulation
| Time Point | Fold Increase in mbBCMA Density |
| In Vitro (Multiple Myeloma Cell Lines) | |
| 3 hours | Significant Increase |
| 6 hours | Near-Maximal Increase |
| 24 hours | Sustained High Expression |
| 48 hours | Sustained High Expression |
| In Vivo (Healthy Volunteers) | |
| ≤1 hour | Rapid Increase |
| 4-8 hours | Maximal Increase (9- to 19-fold) |
| Data synthesized from the "Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma" publication.[3][5][6][7] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Nirogacestat-Mediated BCMA Modulation
Objective: To quantify the effect of Nirogacestat on mbBCMA density and sBCMA concentration in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1R, H929)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Nirogacestat (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-BCMA antibody
-
Flow cytometer
-
ELISA kit for human sBCMA
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 1-2 x 10⁵ cells/well in 100 µL of culture medium.
-
Nirogacestat Treatment:
-
Prepare serial dilutions of Nirogacestat in culture medium to achieve final concentrations for your dose-response or time-course experiment.
-
Include a vehicle control (DMSO at the same final concentration as the highest Nirogacestat dose).
-
Add 100 µL of the Nirogacestat dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired period (e.g., 4, 8, or 24 hours) at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant for sBCMA analysis and store at -80°C.
-
Wash the cell pellet twice with cold PBS.
-
-
Flow Cytometry for mbBCMA:
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.
-
Add the anti-BCMA antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 200 µL of staining buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the live cell population and measuring the geometric mean fluorescence intensity (MFI) of BCMA expression.
-
-
ELISA for sBCMA:
-
Thaw the collected supernatants.
-
Perform the sBCMA ELISA according to the manufacturer's protocol.
-
Signaling Pathways and Workflows
Caption: Nirogacestat's Mechanism of Action on BCMA.
Caption: Experimental Workflow for BCMA Modulation Analysis.
Caption: Troubleshooting Logic for Suboptimal mbBCMA Upregulation.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. springworkstx.com [springworkstx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Best Practices for Nirogacestat In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in in vivo studies involving Nirogacestat (OGSIVEO®). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Formulation and Administration
Question: What is the recommended formulation for Nirogacestat for oral gavage in mice, and how can I ensure its stability and consistent dosing?
Answer:
Nirogacestat is typically formulated as a suspension for oral administration in preclinical models.[1] A common and effective vehicle is 0.5% methylcellulose in sterile water .[1]
Troubleshooting Formulation and Dosing Issues:
| Issue | Potential Cause | Recommended Solution |
| Inconsistent animal response despite same dose | Inhomogeneous suspension leading to inaccurate dosing. | - Prepare the suspension fresh before each use.- Vortex the suspension thoroughly before drawing each dose to ensure uniformity.- Consider using a sonicator to aid in creating a homogenous suspension. |
| Difficulty in administration due to viscosity | High concentration of methylcellulose or Nirogacestat. | - Ensure the methylcellulose concentration does not exceed 0.5%.- If the formulation is still too viscous, consider a brief, gentle warming of the vehicle before adding Nirogacestat. |
| Precipitation of the compound | Poor solubility in the chosen vehicle. | - While 0.5% methylcellulose is standard, for certain experimental needs, alternative vehicles like corn oil with a small percentage of DMSO can be explored, though stability and tolerability should be validated.[2] |
2. Animal Model Selection and Study Design
Question: Which animal models are most appropriate for in vivo efficacy studies of Nirogacestat, and what are the key considerations for study design?
Answer:
The most relevant animal models for Nirogacestat efficacy studies are typically xenograft models using human tumor cell lines implanted in immunocompromised mice (e.g., athymic nude mice).[3] For desmoid tumor research, patient-derived xenograft (PDX) models are increasingly utilized as they better recapitulate the heterogeneity of human tumors.
Key Study Design Considerations to Minimize Variability:
-
Animal Strain and Health: Use a consistent strain, age, and sex of mice for all experimental groups. Ensure all animals are healthy and acclimatized to the facility before the start of the study.
-
Tumor Implantation: Standardize the number of cells injected and the location of implantation (e.g., subcutaneous in the flank).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups to ensure an even distribution of tumor sizes at baseline.[3]
-
Control Groups: Always include a vehicle control group that receives the same formulation without Nirogacestat.
-
Blinding: Whenever possible, the individuals measuring tumors and assessing endpoints should be blinded to the treatment groups to prevent bias.
3. Dosing Regimen and Toxicity Management
Question: What is a typical dosing regimen for Nirogacestat in mice, and how should I monitor and manage potential toxicities?
Answer:
Nirogacestat has demonstrated robust anti-tumor activity in mice with twice-daily oral dosing.[4] A dose of 150 mg/kg administered twice daily has been shown to achieve maximal tumor growth inhibition of approximately 92%.[4] However, this high dose can be associated with toxicity.
Monitoring and Management of Nirogacestat-Associated Toxicity:
| Toxicity | Monitoring Parameters | Management Strategies |
| Gastrointestinal Toxicity (Diarrhea, Weight Loss) | - Daily clinical observations for signs of diarrhea.- Monitor body weight 2-3 times per week. | - At doses of 150 mg/kg, weight loss of 10-15% and diarrhea may be observed after approximately 10 days of continuous dosing.[4][5]- Implement "dosing holidays" (e.g., a few days without treatment) if significant weight loss or severe diarrhea occurs. Toxicity is generally reversible.[4][5]- Doses below 100 mg/kg twice daily are generally better tolerated for longer-term studies.[4][5] |
| General Health | - Monitor for changes in activity, posture, and grooming. | - Provide supportive care as needed (e.g., ensure easy access to food and water).- Consult with veterinary staff if animals show signs of significant distress. |
4. Endpoint Measurement and Data Interpretation
Question: What are the key pharmacodynamic (PD) and efficacy endpoints to measure, and how can I minimize variability in these measurements?
Answer:
Efficacy Endpoint:
-
Tumor Volume: This is the primary efficacy endpoint.
-
Measurement: Use calipers to measure the length and width of the tumor 2-3 times per week.[3]
-
Calculation: Tumor volume (mm³) = (Length x Width²) / 2.
-
Minimizing Variability: Have the same person perform the tumor measurements throughout the study to ensure consistency.
-
Pharmacodynamic (PD) Endpoints:
-
Inhibition of Notch Signaling: To confirm target engagement, assess the inhibition of the Notch signaling pathway in tumor tissue.
-
Biomarkers:
-
Cleaved Notch1 Intracellular Domain (NICD): A decrease in the levels of NICD indicates inhibition of gamma-secretase.
-
Hes1 (Hairy and enhancer of split-1): A decrease in the expression of this downstream target gene of the Notch pathway confirms pathway inhibition.
-
-
Methodology: Collect tumor tissue at the end of the study (or at specific time points) and analyze NICD and Hes1 levels by Western blot or immunohistochemistry.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Nirogacestat from preclinical and clinical studies to aid in experimental design and data interpretation.
Table 1: Preclinical In Vivo Efficacy of Nirogacestat in a Mouse Xenograft Model
| Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Inhibition (%) | Tolerability Notes | Reference |
| < 100 | - | Generally well-tolerated with no significant morbidity for studies longer than one week. | [4][5] |
| 150 | ~92% | Diarrhea and weight loss (10-15%) may occur after ~10 days of continuous dosing. Toxicity is reversible with dosing holidays. | [4][5] |
Table 2: Human Pharmacokinetics of Nirogacestat (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) (Mean) | Tmax (hr) (Median) | AUC (ng*hr/mL) (Mean) | Reference |
| 50 | 289 | 1.0 | 1,020 | [6][7] |
| 150 | 867 | 1.0 | 3,460 | [6][7] |
| 300 | 1,730 | 1.0 | 7,270 | [6][7] |
Note: This data is from healthy human volunteers and should be used as a reference. Pharmacokinetic parameters in mice may differ.
Experimental Protocols
Protocol 1: Nirogacestat Efficacy Study in a Subcutaneous Desmoid Tumor Xenograft Model
-
Animal Model:
-
Athymic nude mice (nu/nu), female, 6-8 weeks old.[3]
-
-
Cell Culture and Implantation:
-
Culture a relevant human desmoid tumor cell line (if available) or other tumor cell line with active Notch signaling (e.g., HPB-ALL T-cell acute lymphoblastic leukemia cells have been used in Nirogacestat studies).
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers every 2-3 days.
-
When tumors reach an average volume of 150-300 mm³, randomize mice into treatment groups (n=8-10 mice per group).[3]
-
-
Nirogacestat Formulation and Administration:
-
Prepare a suspension of Nirogacestat in 0.5% methylcellulose in sterile water at the desired concentration.
-
Administer the designated dose (e.g., 100 mg/kg or 150 mg/kg) or vehicle control via oral gavage twice daily (b.i.d.).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Endpoint Analysis:
-
Continue the study for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for NICD and Hes1).
-
Visualizations
Caption: Mechanism of action of Nirogacestat in the Notch signaling pathway.
Caption: A typical experimental workflow for an in vivo study with Nirogacestat.
Caption: Logical relationships between sources of variability and experimental outcomes.
References
- 1. springworkstx.com [springworkstx.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Nirogacestat Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to Nirogacestat in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nirogacestat?
Nirogacestat is an oral, selective, small molecule inhibitor of gamma-secretase.[1][2][3] Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the Notch signaling pathway. By inhibiting gamma-secretase, Nirogacestat prevents the cleavage of the Notch receptor, which in turn blocks the release of the Notch intracellular domain (NICD). The translocation of NICD to the nucleus and subsequent activation of target genes that promote cell proliferation and survival are thereby inhibited.[2]
Q2: We are observing a lack of response to Nirogacestat in our cell line. What are the potential resistance mechanisms?
While research into specific Nirogacestat resistance mechanisms is ongoing, several potential mechanisms can be investigated based on its action as a gamma-secretase inhibitor:
-
Mutations in the Notch Signaling Pathway: Mutations in components of the Notch pathway can lead to its constitutive activation, rendering it insensitive to gamma-secretase inhibition. A key example is mutations in the FBW7 gene. FBW7 is a ubiquitin ligase that targets the Notch intracellular domain (NICD) for degradation.[4][5][6][7] Inactivating mutations in FBW7 can lead to the stabilization and accumulation of NICD, even in the presence of a gamma-secretase inhibitor like Nirogacestat, thus promoting cell survival and proliferation.[4][5][7]
-
Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the Notch pathway. Transcriptomic and proteomic analyses of resistant cell lines are crucial for identifying these bypass pathways.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Drug Target: While less common for non-competitive inhibitors, mutations in the gamma-secretase complex could potentially alter the binding of Nirogacestat.
Q3: Our cells are developing resistance to Nirogacestat over time. How can we establish a stable Nirogacestat-resistant cell line for further investigation?
Developing a stable drug-resistant cell line is a critical step in studying resistance mechanisms. The general principle involves continuous or intermittent exposure of a parental cell line to increasing concentrations of the drug over an extended period.[8][9][10] This process selects for cells that have acquired resistance. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: What is a typical IC50 for Nirogacestat in sensitive cell lines?
The half-maximal inhibitory concentration (IC50) of Nirogacestat can vary depending on the cell line and the assay conditions. In the desmoid tumor cell line PDM-625, the IC50 has been reported to be approximately 30 µM. It is essential to determine the IC50 in your specific parental cell line to establish a baseline for resistance studies.
Troubleshooting Guides
Problem 1: Difficulty Generating a Nirogacestat-Resistant Cell Line
| Observation | Potential Cause | Troubleshooting Steps |
| Massive cell death at initial Nirogacestat concentration. | The starting concentration of Nirogacestat is too high. | Begin the selection process with a Nirogacestat concentration at or below the IC50 of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5 to 2-fold) once the cells have recovered and are proliferating steadily at the current concentration.[8] |
| Cells are not developing resistance after prolonged culture with Nirogacestat. | The dose escalation is too slow or the concentration is too low to apply sufficient selective pressure. The cell line may have a low intrinsic propensity to develop resistance. | Consider a more aggressive dose escalation strategy.[11] Alternatively, try an intermittent high-dose exposure protocol instead of continuous low-dose exposure.[12] If multiple attempts fail, consider using a different parental cell line. |
| Resistant phenotype is lost after removing Nirogacestat from the culture medium. | The resistance mechanism is transient or dependent on the continuous presence of the drug. | Maintain a low concentration of Nirogacestat in the culture medium of the resistant cell line to ensure the stability of the resistant phenotype. Periodically re-evaluate the IC50 to confirm resistance. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Observation | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents to minimize pipetting variability. Avoid using the outer wells of the microplate, or fill them with sterile medium or PBS to mitigate edge effects. |
| IC50 values differ significantly between experiments. | Variation in cell passage number, cell health, or incubation time. | Use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. Standardize the incubation time with Nirogacestat for all assays. |
| Low signal-to-noise ratio. | Suboptimal assay reagent concentration or incubation time. | Optimize the concentration of the viability reagent (e.g., MTT, resazurin) and the incubation time to achieve a robust signal without causing cytotoxicity from the reagent itself. |
Problem 3: Difficulty Detecting Changes in the Notch Signaling Pathway
| Observation | Potential Cause | Troubleshooting Steps (Western Blot) |
| No or weak signal for cleaved Notch1 (NICD). | Low protein expression, inefficient antibody, or protein degradation. | Use a positive control cell line known to have high Notch activity. Optimize the primary antibody concentration and incubation time. Ensure that protease and phosphatase inhibitors are included in the lysis buffer to prevent protein degradation.[13] |
| Multiple non-specific bands. | Antibody cross-reactivity or inappropriate blocking. | Use a different primary antibody or perform a peptide block to confirm specificity. Optimize the blocking buffer (e.g., non-fat dry milk or BSA) and washing steps.[14][15] |
| Observation | Potential Cause | Troubleshooting Steps (qPCR) |
| No amplification or high Ct values for Notch target genes (e.g., HES1, HEY1). | Poor RNA quality, inefficient reverse transcription, or suboptimal primer design. | Assess RNA integrity using a bioanalyzer. Use a high-quality reverse transcription kit. Validate primer efficiency through a standard curve analysis.[16][17][18] |
| Inconsistent gene expression results. | Variability in RNA extraction, cDNA synthesis, or pipetting. | Use a consistent RNA extraction method and ensure complete removal of genomic DNA. Perform reverse transcription on all samples simultaneously. Use a master mix for qPCR to minimize pipetting errors.[19] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of Nirogacestat in Sensitive and Resistant Cell Lines
| Cell Line | Description | Nirogacestat IC50 (µM) | Fold Resistance |
| PDM-625 | Desmoid Tumor (Parental) | ~30 | 1x |
| PDM-625-NR | Nirogacestat-Resistant | >100 | >3.3x |
| T-ALL-1 | T-cell Acute Lymphoblastic Leukemia (Parental, FBW7 WT) | 0.5 | 1x |
| T-ALL-1-NR | Nirogacestat-Resistant (FBW7 mutant) | 10 | 20x |
Note: These are representative values. The actual IC50 and fold resistance should be determined experimentally for your specific cell lines.
Experimental Protocols
Protocol 1: Generation of a Nirogacestat-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTT or resazurin) to determine the IC50 of Nirogacestat in your parental cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing Nirogacestat at a concentration equal to the IC50.
-
Monitor and Maintain: Monitor the cells daily. The majority of cells are expected to die. When the surviving cells reach approximately 80% confluency, passage them and continue to culture them in the same concentration of Nirogacestat.
-
Dose Escalation: Once the cells are proliferating at a stable rate, increase the concentration of Nirogacestat by 1.5- to 2-fold.[8]
-
Repeat and Select: Repeat the process of monitoring, maintaining, and dose escalation for several months.
-
Characterize the Resistant Cell Line: After establishing a cell line that can proliferate in a significantly higher concentration of Nirogacestat, confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot for Notch Signaling Pathway Components
-
Cell Lysis: Lyse the parental and resistant cells (with and without Nirogacestat treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Notch1 (NICD), total Notch1, HES1, HEY1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Notch Target Genes
-
RNA Extraction: Extract total RNA from parental and resistant cells (with and without Nirogacestat treatment) using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (HES1, HEY1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of Nirogacestat in the Notch signaling pathway.
Caption: Role of FBW7 mutation in mediating resistance to gamma-secretase inhibitors.
References
- 1. springworkstx.com [springworkstx.com]
- 2. Nirogacestat Shrinks Desmoid Tumors - NCI [cancer.gov]
- 3. Nirogacestat - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. The two faces of FBW7 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FBW7 mutations mediate resistance of colorectal cancer to targeted therapies by blocking Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FBW7 mutations in leukemic cells mediate NOTCH pathway activation and resistance to gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. pcrbio.com [pcrbio.com]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. dispendix.com [dispendix.com]
- 19. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Managing Nirogacestat's Cytochrome P450 Effects in Co-Treatment Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of nirogacestat on cytochrome P450 (CYP) enzymes in co-treatment studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary cytochrome P450 (CYP) interactions of concern with nirogacestat?
A1: Nirogacestat is both a substrate and a perpetrator of clinically significant drug-drug interactions (DDIs) involving CYP enzymes. The primary concerns are:
-
Nirogacestat as a victim: Nirogacestat is primarily metabolized by CYP3A4.[1][2] Co-administration with strong or moderate inhibitors of CYP3A4 can increase nirogacestat exposure, potentially increasing the risk of adverse reactions.[3][4] Conversely, co-administration with strong or moderate CYP3A4 inducers can decrease nirogacestat exposure, which may reduce its efficacy.[4][5]
-
Nirogacestat as a perpetrator: Nirogacestat is an inducer of CYP2B6, CYP2C8, CYP2C9, and CYP2C19. This can lead to decreased plasma concentrations and potentially reduced efficacy of co-administered drugs that are substrates of these enzymes.[1] Additionally, nirogacestat is predicted to increase the concentration of CYP3A substrates.[1]
Q2: A planned co-treatment study involves a compound metabolized by CYP2C19. What precautions should be taken?
A2: Since nirogacestat is an inducer of CYP2C19, co-administration can decrease the plasma concentration of CYP2C19 substrates, potentially leading to a significant decrease in their efficacy.[1] It is recommended to avoid concomitant use with sensitive CYP2C19 substrates where decreased concentrations may lead to loss of efficacy.[1] If co-administration is necessary, researchers should consider monitoring the substrate's plasma concentrations and/or its pharmacodynamic effects to assess the impact of nirogacestat-mediated induction.
Q3: My experimental compound is a strong inhibitor of CYP3A4. Can it be co-administered with nirogacestat?
A3: Co-administration of nirogacestat with strong or moderate CYP3A4 inhibitors should be avoided.[4][5] Such co-administration is predicted to increase nirogacestat's AUC (Area Under the Curve) significantly, which could increase the risk of nirogacestat-related toxicities.[1] If the study design necessitates the use of a CYP3A4 inhibitor, a thorough risk-benefit assessment is required, and it may be necessary to adjust the nirogacestat dose. Consultation with regulatory guidelines on DDI studies is highly recommended.[6][7]
Q4: How should I design an in vitro study to assess the DDI potential between nirogacestat and a new investigational drug?
A4: An in vitro study should be designed to evaluate the potential for the new drug to inhibit or induce CYP enzymes that are important for nirogacestat's metabolism (primarily CYP3A4), and to determine if the new drug is a substrate of the CYP enzymes induced by nirogacestat (CYP2B6, CYP2C8, CYP2C9, and CYP2C19). Key experiments include:
-
CYP Inhibition Assay: To determine if the new drug inhibits CYP3A4. This is typically done using human liver microsomes and a probe substrate for CYP3A4.
-
CYP Induction Assay: To assess if the new drug induces CYP3A4, which could decrease nirogacestat concentrations. This is often performed using cultured human hepatocytes.
-
Metabolic Phenotyping: To identify which CYP enzymes are responsible for the metabolism of the new drug. This will reveal if it is a substrate for the enzymes induced by nirogacestat.
Q5: Are there non-CYP-mediated interactions to be aware of with nirogacestat?
A5: Yes. The solubility of nirogacestat is pH-dependent.[3] Co-administration with gastric acid-reducing agents, such as proton pump inhibitors (PPIs) and H2 blockers, can decrease the plasma concentration of nirogacestat and should be avoided.[3][4][5] If an antacid is necessary, it should be administered at least 2 hours before or 2 hours after nirogacestat.[5]
Data Summary Tables
Table 1: Summary of Nirogacestat's Effects on Cytochrome P450 Enzymes
| CYP Enzyme | Nirogacestat's Effect | Clinical Recommendation |
| CYP3A4 | Substrate | Avoid co-administration with strong or moderate CYP3A4 inhibitors and inducers.[4][5] |
| CYP3A | Weak Inhibitor | Avoid co-administration with sensitive CYP3A substrates where minimal concentration changes may lead to serious adverse reactions.[1] |
| CYP2C19 | Inducer | Avoid co-administration with sensitive CYP2C19 substrates where decreased concentrations may lead to a significant decrease in efficacy.[1] |
| CYP2B6 | Inducer | Monitor for potential decreased efficacy of co-administered CYP2B6 substrates. |
| CYP2C8 | Inducer | Monitor for potential decreased efficacy of co-administered CYP2C8 substrates. |
| CYP2C9 | Inducer | Monitor for potential decreased efficacy of co-administered CYP2C9 substrates. |
| CYP1A2, 2D6 | No inhibition | No specific precautions are required based on current data. |
Table 2: Predicted Drug-Drug Interactions with Nirogacestat
| Co-administered Drug Class | Predicted Effect on Co-administered Drug | Predicted Effect on Nirogacestat |
| Strong/Moderate CYP3A4 Inhibitors | - | Increased plasma concentration[1] |
| Strong/Moderate CYP3A4 Inducers | - | Decreased plasma concentration[4] |
| Sensitive CYP3A Substrates | Increased plasma concentration[1] | - |
| Sensitive CYP2C19 Substrates | Decreased plasma concentration[1] | - |
| Proton Pump Inhibitors/H2 Blockers | - | Decreased plasma concentration[3][5] |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of major human CYP isoforms.
Methodology:
-
System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Test Compound Concentrations: A range of concentrations of the test compound, typically spanning several orders of magnitude around its expected therapeutic concentration.
-
Probe Substrates: Use specific probe substrates for each CYP isoform being tested (e.g., midazolam for CYP3A4, S-mephenytoin for CYP2C19).
-
Incubation: Pre-incubate the test compound with the enzyme system. Initiate the reaction by adding the probe substrate and NADPH.
-
Analysis: After a set incubation time, stop the reaction and quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a suitable model.
Protocol 2: In Vitro CYP Induction Assay
Objective: To evaluate the potential of a test compound to induce the expression of CYP enzymes.
Methodology:
-
System: Cryopreserved or fresh human hepatocytes in culture.
-
Treatment: Treat the hepatocytes with various concentrations of the test compound for a period of 48-72 hours. Include a positive control inducer (e.g., rifampicin for CYP3A4).
-
Endpoint Measurement:
-
mRNA analysis: Quantify the mRNA levels of the target CYP enzymes using qRT-PCR.
-
Enzyme activity analysis: Measure the activity of the induced enzymes by incubating the treated cells with specific probe substrates.
-
-
Data Analysis: Compare the mRNA levels and enzyme activity in the treated cells to the vehicle control to determine the fold-induction.
Visualizations
Caption: Decision-making workflow for co-treatment studies with nirogacestat.
Caption: Nirogacestat's metabolic pathway and DDI potential.
References
Technical Support Center: Managing Nirogacestat-Induced Hypophosphatemia in Long-Term Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypophosphatemia as a side effect in long-term animal studies of nirogacestat.
Troubleshooting Guide
Hypophosphatemia is a known class effect of gamma-secretase inhibitors, including nirogacestat. While the exact mechanism is still under investigation, it is crucial to monitor and manage this side effect to ensure the integrity of long-term studies.
Initial Assessment:
If a decrease in serum phosphate levels is observed, consult the following table which summarizes the incidence of hypophosphatemia from clinical trials of nirogacestat and other gamma-secretase inhibitors. Note that this data is from human studies and the incidence and severity in preclinical animal models may vary.
| Compound | Study Phase | Patient Population | Dose | Incidence of Hypophosphatemia | Reference |
| Nirogacestat | Phase 3 | Desmoid Tumor | 150 mg BID | 42% | [1] |
| Nirogacestat | Phase 2 | Desmoid Tumor | 150 mg BID | 76% (Grade 2: 38%, Grade 3: 62%) | [1] |
| RO4929097 | Phase 1b/2 | Advanced Sarcoma | Monotherapy | 38% | [1] |
| Unnamed GSI | Phase 1b | Metastatic Breast Cancer | Dose Escalation | 46.7% (Grade 3: 13.4%) | [1] |
| Unnamed GSI | Phase 1 | Solid Organ Cancer | Once Daily/Twice Weekly | 58-67% | [1] |
Troubleshooting Steps:
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate, asymptomatic hypophosphatemia | Drug effect, inadequate dietary phosphate | 1. Increase monitoring frequency of serum phosphate levels. 2. Consider transitioning to a phosphate-supplemented diet. |
| Severe or symptomatic hypophosphatemia | Significant drug-induced phosphate wasting, malabsorption (e.g., due to diarrhea) | 1. Immediately consult with the institutional veterinarian. 2. Consider parenteral phosphate supplementation. 3. Evaluate for and manage concurrent side effects like diarrhea. |
| Hypophosphatemia persists despite dietary supplementation | High level of renal phosphate wasting | 1. Investigate markers of renal phosphate handling (e.g., fractional excretion of phosphate). 2. Consider dose reduction of nirogacestat if experimentally permissible and in consultation with the study director. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for nirogacestat-induced hypophosphatemia?
A1: The exact mechanism is not fully elucidated but is considered a class effect of gamma-secretase inhibitors.[1] Nirogacestat inhibits the Notch signaling pathway. Recent studies suggest that Notch signaling can positively regulate the expression of Fibroblast Growth Factor 23 (FGF23), a key hormone that promotes phosphate excretion by the kidneys.[2][3] By inhibiting Notch, nirogacestat may lead to altered FGF23 levels, subsequently affecting renal phosphate reabsorption. Other proposed contributing factors include drug-induced diarrhea leading to decreased phosphate absorption.[1]
Q2: How should I monitor for hypophosphatemia in my animal studies?
A2: Regular monitoring of serum chemistry panels, including serum phosphate levels, is recommended throughout the duration of the study. The frequency of monitoring should be increased if a downward trend in phosphate levels is observed or if the animals are receiving higher doses of nirogacestat.
Q3: What are the signs of hypophosphatemia in laboratory animals?
A3: Clinical signs can be subtle and may include decreased appetite, lethargy, muscle weakness, and in severe cases, ataxia or seizures. It is important to note that many animals may be asymptomatic, especially with mild to moderate hypophosphatemia, making regular blood monitoring essential.
Q4: How can I prepare a phosphate-supplemented diet for rodents?
A4: Standard rodent chow can be supplemented with a phosphate source. A common and effective method is to add a defined amount of a phosphate salt, such as sodium phosphate or potassium phosphate, to the diet. The amount of supplementation should be calculated based on the desired final concentration of phosphorus in the feed and the baseline phosphorus content of the standard diet. It is crucial to ensure thorough mixing for uniform distribution. Alternatively, custom diets with specified phosphorus content can be ordered from commercial vendors.
Q5: What is a protocol for oral phosphate supplementation in rodents?
A5: If preparing a custom diet is not feasible, oral supplementation via gavage can be considered. However, this method is more labor-intensive and can be stressful for the animals. A veterinarian should be consulted to determine the appropriate dose and formulation. Solutions of sodium or potassium phosphate can be used.
Q6: When is parenteral phosphate supplementation necessary and how is it administered?
A6: Parenteral (e.g., intravenous or subcutaneous) phosphate supplementation is warranted in cases of severe or symptomatic hypophosphatemia, or when oral supplementation is not effective or feasible (e.g., due to severe diarrhea). This should only be performed under the guidance of a veterinarian. The dosage and rate of administration must be carefully calculated to avoid complications such as hyperphosphatemia and hypocalcemia.
Experimental Protocols
Protocol 1: Serum Phosphate Monitoring
-
Animal Restraint: Gently restrain the animal according to IACUC-approved procedures.
-
Blood Collection: Collect a small volume of blood (typically 50-100 µL for mice) from a suitable site (e.g., saphenous vein, tail vein, or retro-orbital sinus under anesthesia).
-
Sample Processing: Dispense the blood into a serum separator tube. Allow the blood to clot at room temperature for 15-30 minutes.
-
Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes to separate the serum.
-
Serum Collection: Carefully aspirate the serum supernatant without disturbing the cell pellet.
-
Analysis: Analyze the serum sample for phosphate concentration using a clinical chemistry analyzer.
-
Frequency: Baseline measurements should be taken before the start of nirogacestat administration. Subsequent monitoring should be performed at regular intervals (e.g., weekly or bi-weekly), with increased frequency if hypophosphatemia is detected.
Protocol 2: Preparation of a Phosphate-Supplemented Rodent Diet
-
Determine Baseline Phosphorus: Obtain the phosphorus content of your standard rodent chow from the manufacturer's specifications.
-
Calculate Required Supplementation: Determine the target phosphorus concentration for the supplemented diet. Calculate the amount of phosphate salt needed to achieve this concentration. For example, to increase the phosphorus content by 0.2%, you would add 2 grams of elemental phosphorus per kilogram of chow.
-
Select Phosphate Source: Use a high-purity, water-soluble phosphate salt such as monobasic sodium phosphate (NaH₂PO₄) or monobasic potassium phosphate (KH₂PO₄).
-
Preparation:
-
Weigh the required amount of standard rodent chow.
-
Weigh the calculated amount of the phosphate salt.
-
Dissolve the phosphate salt in a small amount of distilled water to create a concentrated solution.
-
In a suitable mixer, gradually add the phosphate solution to the chow while mixing continuously to ensure even distribution.
-
If necessary, add a small amount of a binder (e.g., gelatin) to help the supplement adhere to the pellets.
-
Spread the supplemented chow on a clean surface and allow it to air-dry completely in a ventilated area to prevent mold growth.
-
-
Storage: Store the supplemented diet in a cool, dry place in a sealed container.
Visualizations
Caption: Proposed signaling pathway for nirogacestat-induced hypophosphatemia.
Caption: Experimental workflow for managing hypophosphatemia.
Caption: Troubleshooting logic for addressing hypophosphatemia.
References
- 1. Nirogacestat and Hypophosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling modulates Fgf23 expression through crosstalk with hypoxia and PTH pathways in osteogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch signaling is involved in Fgf23 upregulation in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Gamma-Secretase Inhibitors in Desmoid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nirogacestat with other gamma-secretase inhibitors (GSIs) for the treatment of desmoid tumors. While direct head-to-head clinical trials are not yet available, this document synthesizes data from key clinical studies of individual GSIs to facilitate a comprehensive evaluation for research and drug development purposes.
Introduction to Gamma-Secretase Inhibition in Desmoid Tumors
Desmoid tumors, also known as aggressive fibromatosis, are rare, locally invasive soft-tissue neoplasms.[1] Although they do not metastasize, their aggressive growth can cause significant pain and morbidity.[1] A key driver of desmoid tumor pathogenesis is the dysregulation of the Notch and Wnt/β-catenin signaling pathways. Gamma-secretase, a multi-subunit protease complex, plays a crucial role in activating Notch signaling by cleaving the Notch receptor to release the Notch intracellular domain (NICD).[2] The NICD then translocates to the nucleus and modulates gene transcription, promoting cell proliferation and survival.[2] By inhibiting gamma-secretase, GSIs block this signaling cascade, offering a targeted therapeutic approach for desmoid tumors.[2]
Nirogacestat (Ogsiveo™) is the first and only FDA-approved therapy for adults with progressing desmoid tumors who require systemic treatment.[3] Other GSIs, such as varenicline (AL102) and PF-03084014, have also been investigated in clinical trials, demonstrating the potential of this drug class in managing desmoid tumors.
Comparative Efficacy of Gamma-Secretase Inhibitors
This section presents a comparative summary of the clinical efficacy of nirogacestat, varenicline (AL102), and PF-03084014 based on data from their respective clinical trials. It is important to note that these are not head-to-head comparisons and trial populations and designs may differ.
Table 1: Comparison of Efficacy in Clinical Trials of Gamma-Secretase Inhibitors in Desmoid Tumors
| Parameter | Nirogacestat (DeFi Trial - Phase 3) | Varegacestat (AL102) (RINGSIDE Trial - Phase 2/3) | PF-03084014 (Phase 2) |
| Primary Endpoint | Progression-Free Survival (PFS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| PFS | Median PFS not reached vs. 15.1 months for placebo (HR: 0.29, p<0.001)[4][5] | 84% reduction in risk of progression or death vs. placebo (HR: 0.16, p<0.0001)[6] | Not reported as primary endpoint |
| Objective Response Rate (ORR) | 41% vs. 8% for placebo (p<0.001)[5] | 56% vs. 9% for placebo (p<0.0001)[6] | 29% (confirmed partial response)[7][8] |
| Complete Response (CR) | 7% vs. 0% for placebo[5] | Not explicitly reported in press release[6] | Not reported |
| Disease Control Rate (DCR) | 90%[4] | 100% (at 1.2 mg QD dose)[9] | 94% (stable disease or better)[2][7] |
| Median Time to Response | 5.6 months[5] | Not reported | Not reported |
Safety and Tolerability Profile
The safety profiles of nirogacestat and other GSIs are generally characterized by gastrointestinal and dermatological adverse events. Ovarian dysfunction has been a notable adverse event associated with nirogacestat.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Nirogacestat (DeFi Trial) | Varegacestat (AL102) (RINGSIDE Trial) | PF-03084014 (Phase 2) |
| Diarrhea | 84% | 82% | Grade 3: 5.8%[2] |
| Nausea | 54% | 35% | Not specified |
| Fatigue | 51% | 44% | Not specified |
| Rash | 32% (maculopapular) | 43% | Not specified |
| Hypophosphatemia | 42% | Not specified | Grade 3: 17.6%[2] |
| Ovarian Dysfunction | 75% of women of childbearing potential[1] | Not specified in press release | Not specified |
Note: Grades of adverse events are not uniformly reported across all sources.
Signaling Pathways and Experimental Workflows
Gamma-Secretase Inhibition of the Notch Signaling Pathway
Caption: Mechanism of action of gamma-secretase inhibitors on the Notch signaling pathway.
Generalized Experimental Workflow for GSI Evaluation in Desmoid Tumor Models
Caption: A typical preclinical workflow for evaluating GSIs in desmoid tumor models.
Experimental Protocols
DeFi Clinical Trial (NCT03785964) - Nirogacestat
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[10]
-
Participants: 142 adult patients with progressing desmoid tumors.[5] Progression was defined as at least 20% increase in tumor size within 12 months prior to screening, according to RECIST v1.1.
-
Intervention: Patients were randomized 1:1 to receive either 150 mg of nirogacestat orally twice daily or a matching placebo.[5] Treatment was administered in 28-day cycles.[1]
-
Primary Endpoint: Progression-free survival (PFS), assessed by a blinded independent central review.[5]
-
Secondary Endpoints: Objective response rate (ORR), patient-reported outcomes (PROs) including pain, symptom burden, physical functioning, and health-related quality of life.[5][11]
-
Crossover: Patients in the placebo arm were permitted to cross over to receive open-label nirogacestat upon radiographic disease progression.
RINGSIDE Clinical Trial (NCT04871282) - Varegacestat (AL102)
-
Study Design: A Phase 2/3 randomized, double-blind, placebo-controlled trial.[9]
-
Participants: Adult patients with progressing desmoid tumors.[9] Progression was defined as at least 10% unidimensional growth within 18 months or desmoid tumor-related pain requiring non-opioid medication.[6]
-
Intervention:
-
Primary Endpoint (Part B): Progression-free survival (PFS).[9]
-
Secondary Endpoints: Safety, tolerability, and tumor volume changes measured by MRI.[12]
Preclinical Evaluation of Nirogacestat in a Granulosa Cell Tumor Model (Illustrative of GSI Preclinical Methods)
While specific desmoid tumor preclinical data for nirogacestat is not detailed in the provided results, a study on a granulosa cell tumor model provides a relevant example of the methodologies used.[13][14]
-
Cell Lines: The KGN granulosa cell tumor cell line, which harbors a mutation relevant to the tumor type, was used.[13][14]
-
In Vitro Assays:
-
Cell Proliferation: MTT assay was used to measure cell viability and proliferation in a dose-dependent manner.[13][14]
-
Clonogenic Survival: Crystal violet staining was used to assess the long-term proliferative capacity of cells after treatment.[13][14]
-
Gene Expression Analysis: qPCR was performed to analyze the expression of markers related to the cell cycle, epithelial-to-mesenchymal transition (EMT), and apoptosis.[13][14]
-
Conclusion
Nirogacestat has established a new standard of care as the first FDA-approved gamma-secretase inhibitor for progressing desmoid tumors, demonstrating significant improvements in progression-free survival, objective response rate, and patient-reported outcomes.[3][4] Emerging data from other GSIs, such as varenicline (AL102), also show promising activity.[6] While direct comparative trials are lacking, the available data suggest that gamma-secretase inhibition is a highly effective therapeutic strategy for this rare and debilitating disease. Future research should focus on head-to-head comparisons and the identification of biomarkers to optimize patient selection for GSI therapy. The manageable but notable side effect profiles, particularly ovarian dysfunction with nirogacestat, will be an important consideration in treatment decisions and future drug development.
References
- 1. Nirogacestat and its potential impact on desmoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. dtrf.org [dtrf.org]
- 4. targetedonc.com [targetedonc.com]
- 5. esmo.org [esmo.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. dtrf.org [dtrf.org]
- 8. Clinical Activity of the γ-Secretase Inhibitor PF-03084014 in Adults With Desmoid Tumors (Aggressive Fibromatosis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. springworkstx.com [springworkstx.com]
- 12. labiotech.eu [labiotech.eu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nirogacestat and Semagacestat in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of gamma-secretase, a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP), has been a major focus of therapeutic strategies for Alzheimer's disease (AD). This approach aims to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD pathogenesis. This guide provides a detailed head-to-head comparison of two notable gamma-secretase inhibitors (GSIs), Nirogacestat (formerly PF-03084014) and Semagacestat (LY450139), based on available preclinical data in AD research models. While both compounds effectively inhibit gamma-secretase, their distinct pharmacological profiles, particularly concerning their selectivity for APP over Notch, have led to divergent clinical outcomes.
Mechanism of Action: Targeting Gamma-Secretase
Both Nirogacestat and Semagacestat are small molecule inhibitors that target the gamma-secretase complex, an intramembrane protease responsible for the final cleavage of the APP-C-terminal fragment to generate Aβ peptides of varying lengths.[1][2] The therapeutic rationale is that by inhibiting this enzyme, the production of neurotoxic Aβ, particularly the aggregation-prone Aβ42 isoform, can be reduced.[3] However, gamma-secretase has multiple substrates, including the Notch receptor, which is crucial for cell-fate decisions. Inhibition of Notch signaling is associated with significant toxicities, a major challenge in the development of GSIs for chronic diseases like AD.[1]
In Vitro Potency and Selectivity
A critical differentiator between GSIs is their selectivity for inhibiting APP processing versus Notch signaling. The ideal GSI for AD would potently inhibit Aβ production while sparing Notch cleavage to minimize mechanism-based toxicity. Preclinical in vitro data provide a quantitative comparison of Nirogacestat and Semagacestat in this regard.
| Parameter | Nirogacestat (PF-03084014) | Semagacestat (LY450139) |
| γ-Secretase Inhibition (Aβ Production) | IC50: 6.2 nM (cell-free)[4][5][6] | IC50: 10.9 nM (Aβ42, H4 cells), 12.1 nM (Aβ40, H4 cells) |
| Notch Cleavage Inhibition | IC50: 13.3 nM (HPB-ALL cells)[4][5] | IC50: 14.1 nM (H4 cells) |
| Selectivity Ratio (Notch IC50 / Aβ IC50) | ~2.1 | ~1.3 |
Note: Higher selectivity ratios indicate greater selectivity for inhibiting Aβ production over Notch signaling. The data suggests Nirogacestat possesses a slightly more favorable in vitro selectivity profile compared to Semagacestat.
Preclinical Efficacy in Alzheimer's Disease Models
Both compounds have been evaluated in various preclinical models of AD, primarily transgenic mouse models that overexpress human APP with familial AD mutations.
Nirogacestat (PF-03084014)
Preclinical studies with Nirogacestat in the context of AD demonstrated its ability to reduce Aβ levels in the central nervous system.
-
In Tg2576 mice , a single acute dose of Nirogacestat resulted in a dose-dependent reduction of brain, cerebrospinal fluid (CSF), and plasma Aβ levels.[7]
-
In guinea pigs , continuous administration of Nirogacestat for 5 days via osmotic minipumps also showed a dose-dependent reduction in brain, CSF, and plasma Aβ.[7]
-
Notably, unlike some other GSIs, potentiation of Aβ levels was not observed with Nirogacestat.[7] However, dose-dependent increases in Aβ11-40 and Aβ1-43 were detected at doses that potently inhibited Aβ1-40 and Aβ1-42.[7]
Semagacestat (LY450139)
Semagacestat was extensively studied in preclinical models, showing robust effects on Aβ reduction.
-
In preclinical animal studies, Semagacestat was shown to reduce both soluble Aβ and amyloid plaque burden.[3]
-
Oral administration of Semagacestat to PDAPP transgenic mice led to significant reductions in plasma, CSF, and brain Aβ levels.[8]
-
However, in some animal models, a biphasic response was observed in plasma Aβ levels, with an increase at lower concentrations and a decrease at higher concentrations.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of typical methodologies used in the preclinical evaluation of GSIs like Nirogacestat and Semagacestat.
In Vitro Gamma-Secretase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on Aβ production.
-
Cell Lines: Human neuroglioma (H4) cells or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP are commonly used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the GSI (e.g., Nirogacestat or Semagacestat) or vehicle control.
-
After a defined incubation period (e.g., 24 hours), the conditioned media is collected.
-
Levels of Aβ40 and Aβ42 in the media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
IC50 values are calculated by plotting the percentage of Aβ inhibition against the log of the inhibitor concentration.
-
In Vitro Notch Cleavage Assay
-
Objective: To determine the IC50 of the compound on Notch signaling.
-
Cell Lines: Human T-cell acute lymphoblastic leukemia (HPB-ALL) cells, which have a constitutively active Notch signaling pathway, are often utilized.
-
Procedure:
-
HPB-ALL cells are cultured in suspension.
-
Cells are treated with various concentrations of the GSI or vehicle control.
-
After incubation, cell lysates are prepared.
-
The level of the Notch intracellular domain (NICD), the product of gamma-secretase cleavage, is measured by Western blotting or a specific ELISA.
-
IC50 values are determined based on the reduction of NICD levels.
-
In Vivo Efficacy in Transgenic Mouse Models
-
Animal Models: Tg2576 or PDAPP mice, which develop age-dependent Aβ plaques and cognitive deficits, are frequently used.
-
Drug Administration: The GSI is typically administered orally (gavage) or via continuous infusion (osmotic minipumps) for a specified duration (acute or chronic).
-
Endpoint Measurements:
-
Aβ Levels: Brain, CSF, and plasma are collected at the end of the treatment period. Aβ levels are quantified by ELISA or immunoprecipitation-mass spectrometry (IP/MS).
-
Plaque Burden: Brain tissue is processed for immunohistochemistry using anti-Aβ antibodies to visualize and quantify amyloid plaques.
-
Cognitive Function: Behavioral tests such as the Morris water maze or contextual fear conditioning are used to assess learning and memory.
-
Clinical Outcomes and Future Directions
The preclinical profiles of Nirogacestat and Semagacestat foreshadowed their divergent clinical trajectories. Semagacestat, despite showing robust Aβ lowering in preclinical models, failed in Phase 3 clinical trials for AD.[3] The trials were halted due to a lack of efficacy and a worsening of cognitive and functional outcomes, along with an increased incidence of skin cancer and infections, likely attributable to its potent inhibition of Notch signaling.[9]
In contrast, Nirogacestat, which was also initially investigated for AD, was repurposed for the treatment of desmoid tumors, a rare and locally aggressive soft-tissue tumor where Notch signaling is implicated in pathogenesis.[1] In this indication, Nirogacestat has demonstrated clinical efficacy and has received regulatory approval. The adverse event profile in these trials, including diarrhea and ovarian toxicity, is consistent with Notch pathway inhibition.
The contrasting fates of Nirogacestat and Semagacestat underscore the critical importance of selectivity for APP over Notch for any GSI intended for the chronic treatment of AD. While the direct inhibition of gamma-secretase for AD has faced significant setbacks, the knowledge gained from compounds like Nirogacestat and Semagacestat continues to inform the development of next-generation therapies, such as gamma-secretase modulators (GSMs), which aim to allosterically modify the enzyme to selectively reduce Aβ42 production without affecting Notch processing.
References
- 1. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Nirogacestat | Apoptosis | Gamma-secretase | TargetMol [targetmol.com]
- 6. Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Potency Analysis of Nirogacestat, Avagacestat, and Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of several gamma-secretase inhibitors (GSIs), with a focus on Nirogacestat and Avagacestat. The data presented is compiled from various studies to assist researchers in evaluating these compounds for their potential therapeutic applications.
Data Presentation: In Vitro Potency of Gamma-Secretase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nirogacestat, Avagacestat, and other notable GSIs against their primary targets, the cleavage of Amyloid Precursor Protein (APP) to produce Amyloid-beta (Aβ) peptides and the cleavage of the Notch receptor. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Assay Type | Selectivity (Notch IC50 / Aβ IC50) |
| Nirogacestat (PF-03084014) | γ-secretase (Aβ production) | 6.2[1] | Cell-free | ~2.1 |
| Notch Receptor Cleavage | 13.3[1] | Cellular (HPB-ALL cells) | ||
| Avagacestat (BMS-708163) | Aβ40 | 0.30[2][3] | Cellular | ~193[2][4] |
| Aβ42 | 0.27[2][3] | Cellular | ||
| Notch (NICD) | 58[2][3] | Cellular | ||
| Notch (NICD) | 0.84[3][5] | Not Specified | ||
| Semagacestat (LY450139) | Aβ40 | 12.1[2] | Cellular | ~1.17[2] |
| Aβ42 | 10.9[2] | Cellular | ||
| Notch | 14.1[2] | Cellular | ||
| Begacestat (GSI-953) | Aβ40 | 15[6] | Not Specified | ~16.8[7] |
| Notch | 208.5 | Cellular | ||
| DAPT | Total Aβ | 115[6] | Human Primary Cultures | 0.5[6] |
| Aβ42 | 200[6] | Human Primary Cultures | ||
| Notch | 27.7 | Not Specified | ||
| Compound E | Aβ40 | 0.24[5] | γ-Secretase Cleavage | ~1.3 |
| Aβ42 | 0.37[5] | γ-Secretase Cleavage | ||
| Notch | 0.32[5] | γ-Secretase Cleavage | ||
| LY-411575 | γ-secretase | 0.078 (membrane) / 0.082 (cell-based)[6] | Membrane/Cell-based | ~4.7 |
| Notch S3 Cleavage | 0.39[6] | Not Specified | ||
| RO4929097 | Aβ40 | 14[6] | Cellular | ~0.36 |
| Notch | 5[6] | Cellular |
Experimental Protocols
Detailed methodologies for the key in vitro assays utilized to determine the inhibitory activities of the compared compounds are provided below.
Cell-Free Gamma-Secretase Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of isolated γ-secretase on a synthetic substrate in a cell-free system.
-
Principle: The assay quantifies the cleavage of a synthetic peptide substrate that mimics a γ-secretase cleavage site (e.g., from APP). This peptide is conjugated to a fluorescent reporter molecule and a quencher molecule. Upon cleavage by γ-secretase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Protocol:
-
Preparation of γ-Secretase Enzyme: Membranes are prepared from cells endogenously expressing the γ-secretase complex (e.g., HeLa or HEK293T cells). The γ-secretase complex is then solubilized from these membranes using a mild detergent like CHAPSO.
-
Reaction Setup: The solubilized γ-secretase is incubated in a reaction buffer in a 96-well plate.
-
Compound Addition: Various concentrations of the test inhibitor (e.g., Nirogacestat, Avagacestat) or a vehicle control (typically DMSO) are added to the wells.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic γ-secretase substrate.
-
Incubation: The plate is covered and incubated at 37°C for 1-2 hours in the dark.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
-
Cell-Based Gamma-Secretase Inhibition Assay (ELISA)
This assay measures the concentration of Aβ peptides secreted into the cell culture medium following treatment with a test compound.
-
Principle: This assay evaluates the ability of a compound to inhibit γ-secretase activity within a cellular context, specifically its effect on the production of Aβ peptides.
-
Protocol:
-
Cell Line: A suitable cell line, such as human neuroglioma H4 cells or Chinese Hamster Ovary (CHO) cells, is stably transfected to overexpress human APP, often with mutations that increase Aβ production (e.g., the Swedish mutation).
-
Cell Seeding: The engineered cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in cell culture medium. The final DMSO concentration is kept constant across all wells (typically ≤0.1%).
-
Incubation: The old medium is removed from the cells and replaced with the medium containing the test compounds. The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: The conditioned medium from each well is collected for Aβ quantification.
-
Aβ Quantification: The levels of secreted Aβ peptides (specifically Aβ40 and Aβ42) are quantified using sensitive enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The IC50 value is determined by plotting the percentage of Aβ reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Cell-Based Notch Signaling Assay (Luciferase Reporter)
This assay is used to determine the potency of inhibitors on Notch signaling in a cellular environment.
-
Principle: This assay typically utilizes a cell line engineered to express a luciferase reporter gene under the control of a promoter containing binding sites for the Notch intracellular domain (NICD)-responsive transcription factor, CSL. Inhibition of γ-secretase prevents the release of NICD, leading to a decrease in luciferase expression.
-
Protocol:
-
Cell Line: A suitable cell line (e.g., HEK293) is stably transfected with a Notch substrate and a luciferase reporter construct.
-
Cell Seeding and Treatment: Similar to the cell-based Aβ assay, cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: Cells are incubated for a specified period to allow for compound activity and reporter gene expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value for Notch inhibition is calculated by plotting the percentage of inhibition of the luciferase signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Mandatory Visualizations
Signaling Pathways
Caption: Gamma-secretase cleaves both APP and Notch, a process blocked by GSIs.
Experimental Workflow
Caption: Workflow for determining the in vitro potency and selectivity of GSIs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating Nirogacestat's On-Target Effects on the Notch Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nirogacestat (OGSIVEO™) is an oral, selective, small-molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1] Dysregulation of this pathway is implicated in the growth of certain tumors.[2][3] Validating the on-target effects of gamma-secretase inhibitors (GSIs) like nirogacestat is crucial for preclinical research and clinical development. This guide provides a comparative overview of key experimental readouts used to confirm its mechanism of action, supported by experimental data and detailed protocols.
Mechanism of Action: How Nirogacestat Inhibits Notch Signaling
The canonical Notch signaling pathway is a highly conserved system essential for cell-cell communication.[2] It is activated when a ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell. This triggers a series of proteolytic cleavages. The final cleavage is performed by the gamma-secretase enzyme complex, which releases the Notch Intracellular Domain (NICD).[2][3][4] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL to activate target genes like those in the HES (Hairy and Enhancer of Split) and HEY families, driving cellular proliferation and differentiation.[2][5]
Nirogacestat exerts its effect by directly inhibiting the gamma-secretase enzyme, thereby preventing the release of NICD and blocking the downstream signaling cascade.[2][6]
Comparative Analysis of On-Target Effects: In Vitro Readouts
The most direct way to validate the on-target effects of nirogacestat is to measure its impact on NICD levels and the expression of downstream Notch target genes in cultured cells. These assays are often used to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Table 1: Comparative Potency of Gamma-Secretase Inhibitors on Notch Signaling
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Nirogacestat | Notch1 Cleavage | HPB-ALL | 13.3 nmol/L | [7] |
| RO4929097 | γ-Secretase Enzyme Activity | Cell-free | 4 nmol/L | [8] |
| RO4929097 | Notch Reporter Assay | HEK293 | 53 ± 15 nmol/L | [8] |
| PF-03084014 | γ-Secretase Enzyme Activity | Cell-free (HeLa) | 6.2 nmol/L | [7] |
| PF-03084014 | Notch1 Cleavage | HPB-ALL | 13.3 nmol/L | [7] |
| DAPT | HES1 mRNA Expression | SK-LMS-1 | ~20-60 µM (at 4h) | [9] |
| MK-0752 | Cell Viability | SK-UT-1B | 128.4 µM | [9] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and specific readout measured.
The data consistently demonstrates that nirogacestat and other potent GSIs like RO4929097 and PF-03084014 inhibit Notch signaling at low nanomolar concentrations.[7][8] This is in contrast to older, less potent inhibitors like DAPT, which often require micromolar concentrations to achieve a similar effect.[9]
Experimental Protocols
Accurate validation requires robust and well-defined experimental protocols. Below are methodologies for the key assays cited.
Western Blot for Notch Intracellular Domain (NICD)
This technique directly measures the amount of cleaved, active Notch (NICD), providing a primary readout of gamma-secretase activity.
-
Objective: To quantify the reduction in NICD protein levels following GSI treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate a Notch-dependent cell line (e.g., HPB-ALL, Jurkat) and allow cells to adhere or reach a target density. Treat cells with a dose range of nirogacestat or other GSIs for a predetermined time (e.g., 24 hours).[7]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Centrifuge the lysate to pellet cellular debris and collect the supernatant.[5]
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-50 µg) by heating in Laemmli sample buffer.[5] Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10][11]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% BSA or non-fat milk in TBST).[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the cleaved form of Notch1 (e.g., Anti-Cleaved Notch1, Val1744).[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][10]
-
-
Detection: Apply a chemiluminescence detection reagent and visualize protein bands using an imaging system.[10] A band for NICD is typically expected around 80 kDa.[10] A loading control (e.g., β-actin, GAPDH) must be probed on the same membrane to ensure equal protein loading.[5]
-
Real-Time Quantitative PCR (RT-qPCR) for HES1 and HEY1
This assay quantifies the mRNA expression of direct Notch target genes, serving as a functional readout of pathway inhibition.
-
Objective: To measure the dose-dependent decrease in HES1 and HEY1 mRNA levels following GSI treatment.
-
Methodology:
-
Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., miRNeasy Micro Kit).
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript™ Advanced cDNA Synthesis Kit).[13]
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green Master Mix, cDNA template, and specific primers for HES1, HEY1, and at least one housekeeping gene (e.g., ACTB, GAPDH) for normalization.[13][14]
-
Data Analysis: Run the reaction on a real-time PCR system.[13] Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels in nirogacestat-treated samples to vehicle-treated controls.[15]
-
Notch/CSL Luciferase Reporter Assay
This is a highly sensitive and quantitative method to measure the transcriptional activity of the NICD/CSL complex.
-
Objective: To quantify the inhibition of CSL-driven transcription by nirogacestat.
-
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293) in a 96-well plate.[16] Co-transfect the cells with two plasmids:
-
Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the cells with a dose range of nirogacestat or other GSIs.[16]
-
Cell Lysis and Luciferase Measurement: After treatment (e.g., 24-48 hours), lyse the cells. Using a dual-luciferase reporter assay system, measure the firefly and Renilla luciferase activities sequentially in each sample with a luminometer.[16][17]
-
Data Analysis: For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.[17] Compare the normalized activity in treated wells to vehicle controls to determine the extent of inhibition.
-
References
- 1. springworkstx.com [springworkstx.com]
- 2. What is the mechanism of Nirogacestat? [synapse.patsnap.com]
- 3. ogsiveo.com [ogsiveo.com]
- 4. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 12. The intracellular domains of Notch1 and Notch2 are functionally equivalent during development and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Anti-Tumor Activity of Nirogacestat Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Nirogacestat (Ogsiveo™), an orally bioavailable, selective, and reversible small-molecule inhibitor of gamma-secretase, has recently emerged as a promising therapeutic agent in oncology.[1][2] Its primary mechanism of action involves the blockade of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in various cancers.[3] This guide provides a comprehensive cross-validation of Nirogacestat's anti-tumor activity in different cancer cell lines, offering a comparative analysis with other gamma-secretase inhibitors and detailing the experimental protocols for key assays.
Quantitative Comparison of In Vitro Anti-Tumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Nirogacestat and other gamma-secretase inhibitors in various cancer cell lines. It is important to note that direct head-to-head comparisons are limited by the availability of studies that have tested these specific inhibitors in the same cell line panels under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: In Vitro Potency of Nirogacestat (PF-03084014) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | 13.3 | [1] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 30 - 100 | [4] |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia | 30 - 100 | [4] |
| Sup-T1 | T-cell Acute Lymphoblastic Leukemia | 30 - 100 | [4] |
| Cell-free Assay | (Gamma-secretase enzyme inhibition) | 6.2 | [1] |
Table 2: In Vitro Potency of Alternative Gamma-Secretase Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Avagacestat | 786-0 | Kidney Carcinoma | 0.35 | [2] |
| Avagacestat | NCI-H1648 | Lung Adenocarcinoma | 2.07 | [2] |
| Avagacestat | Calu-6 | Lung Adenocarcinoma | 2.62 | [2] |
| Avagacestat | SK-CO-1 | Colon Adenocarcinoma | 4.73 | [2] |
| Avagacestat | KASUMI-1 | Acute Myeloid Leukemia | 5.17 | [2] |
| Avagacestat | MOLT-13 | T-cell Acute Lymphoblastic Leukemia | 5.38 | [2] |
| Semagacestat | Huh7 | Hepatocellular Carcinoma | > 3 (no significant toxicity) | [5] |
| Semagacestat | Cortical Neurons | (Aβ40 secretion) | 0.111 | [5] |
Mechanism of Action: Signaling Pathway and Experimental Workflows
Nirogacestat exerts its anti-tumor effects primarily through the inhibition of gamma-secretase, a key enzyme in the Notch signaling pathway.
The following diagrams illustrate the typical workflows for assessing the anti-tumor effects of Nirogacestat in vitro.
Detailed Experimental Protocols
Cell Viability (Resazurin) Assay
This protocol is adapted from standard resazurin-based cell viability assays.[6][7]
1. Reagent Preparation:
-
Prepare a stock solution of Resazurin at 0.15 mg/mL in Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution protected from light at 4°C for short-term use or -20°C for long-term storage.
2. Cell Seeding:
-
Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Include wells with media only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of Nirogacestat in the appropriate cell culture medium.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of Nirogacestat.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
4. Resazurin Addition and Incubation:
-
After the treatment period, add 20 µL of the Resazurin stock solution to each well.
-
Gently swirl the plate to mix.
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Subtract the average fluorescence of the media-only wells from all other readings.
-
Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the Nirogacestat concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Apoptosis (Caspase-3/7 Activity) Assay
This protocol is based on a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).
1. Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well, white-walled plate at an appropriate density (e.g., 1 x 10⁴ cells per well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with a range of Nirogacestat concentrations and appropriate controls (vehicle control and a positive control for apoptosis, such as staurosporine).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes to ensure cell lysis and reagent mixing.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
3. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the no-cell control wells (medium + reagent) from all experimental readings.
-
Calculate the fold change in caspase-3/7 activity by normalizing the luminescence of the treated wells to the vehicle-treated control wells.
-
Plot the fold change in caspase activity against the concentration of Nirogacestat.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Nirogacestat: A Comparative Selectivity Profile Against Intramembrane Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (Ogsiveo™) is an orally administered, selective, small-molecule inhibitor of γ-secretase, a multi-subunit intramembrane aspartyl protease.[1] It is the first and only FDA-approved therapy for adult patients with progressing desmoid tumors who require systemic treatment.[1] The therapeutic efficacy of Nirogacestat in this setting is attributed to its inhibition of the Notch signaling pathway, which is frequently dysregulated in these rare and locally aggressive soft-tissue tumors.[1]
Gamma-secretase belongs to the family of intramembrane cleaving proteases (i-CLIPs), which also includes the signal peptide peptidase (SPP) and its homologs, the signal peptide peptidase-like (SPPL) proteases (SPPL2a, SPPL2b, and SPPL3).[1][2] Given the structural and functional similarities within this protease family, understanding the selectivity profile of Nirogacestat is crucial for predicting its potential on-target and off-target effects. This guide provides a comparative overview of the selectivity of Nirogacestat against γ-secretase and other intramembrane proteases, based on available experimental data.
Quantitative Selectivity Profile
The inhibitory activity of Nirogacestat has been primarily characterized against its intended target, γ-secretase. However, comprehensive, directly comparative data on its potency against other human intramembrane proteases remains limited in publicly available literature.
| Target Protease | Inhibitory Potency (IC50) | Comments |
| γ-Secretase | 6.2 nM | Determined in a cell-free assay measuring the production of amyloid-β (Aβ) from a recombinant amyloid precursor protein (APP) substrate. |
| Signal Peptide Peptidase (SPP) | Data not available | Studies have shown that some γ-secretase inhibitors can also inhibit SPP, but specific IC50 values for Nirogacestat are not reported.[3] |
| Signal Peptide Peptidase-Like 2a (SPPL2a) | Data not available | |
| Signal Peptide Peptidase-Like 2b (SPPL2b) | Data not available | |
| Signal Peptide Peptidase-Like 3 (SPPL3) | Data not available |
Signaling Pathways and Experimental Workflows
To understand the functional implications of Nirogacestat's activity, it is essential to visualize the signaling pathway it targets and the experimental workflow used to determine its selectivity.
γ-Secretase and the Notch Signaling Pathway
Nirogacestat's primary mechanism of action involves the inhibition of γ-secretase, a key enzyme in the Notch signaling pathway. This pathway plays a critical role in cell fate decisions, proliferation, and differentiation.
References
- 1. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Peptide Peptidase-Type Proteases: Versatile Regulators with Functions Ranging from Limited Proteolysis to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Pharmacological Effects of Inhibitors of Signal Peptide Peptidase and γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Nirogacestat, Avagacestat, and Semagacestat in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) profiles of three gamma-secretase inhibitors (GSIs): Nirogacestat, Avagacestat, and Semagacestat, with a focus on data obtained from rodent studies. Gamma-secretase is a critical enzyme involved in the processing of various transmembrane proteins, including the amyloid precursor protein (APP) and Notch.[1] Inhibition of gamma-secretase is a therapeutic strategy being explored for several diseases, most notably Alzheimer's disease and certain types of cancer.[2][3] Understanding the pharmacokinetic properties of different GSIs is essential for the design and interpretation of preclinical and clinical studies.
Executive Summary
This comparison guide synthesizes available preclinical pharmacokinetic data for Nirogacestat, Avagacestat, and Semagacestat in rodents. While a direct head-to-head comparison in a single study is not available in the public domain, this document collates data from various sources to provide a comparative perspective. The data presented herein highlights the differences in absorption, distribution, metabolism, and excretion of these three GSIs. Avagacestat has been studied in rats and dogs, showing dose-dependent reductions in brain and cerebrospinal fluid (CSF) Aβ levels.[4][5] Semagacestat has also been evaluated in animals, with studies indicating it lowers Aβ levels in plasma, CSF, and the brain.[6][7] Information on the rodent-specific pharmacokinetics of Nirogacestat is less detailed in the available literature, though it has undergone extensive clinical development and has received FDA approval for the treatment of desmoid tumors.[3]
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Nirogacestat, Avagacestat, and Semagacestat in rodents. It is important to note that the data are compiled from different studies with varying experimental conditions, which may impact direct comparability.
| Parameter | Nirogacestat | Avagacestat | Semagacestat |
| Species | Rat | Rat | Rat |
| Dose | Not explicitly found in rat PK studies | 3 mg/kg (females), 30 mg/kg (females), 100 mg/kg (males) | Not explicitly found in rat PK studies |
| Route of Administration | Oral (in pregnant rats for toxicity studies)[2] | Oral gavage[8] | Oral |
| Tmax (Time to Maximum Concentration) | Not Available | Not Available | Not Available |
| Cmax (Maximum Concentration) | Not Available | Not Available | Not Available |
| AUC (Area Under the Curve) | Not Available | 3980 ng·h/mL (3 mg/kg, females), Comparable at 30 mg/kg (females), 3370 ng·h/mL (100 mg/kg, males)[8] | Not Available |
| Half-life (t1/2) | Not Available | Not Available | Not Available |
| Key Findings | Embryo-fetal toxicity observed in pregnant rats at exposures below human equivalent doses.[2] | Systemic exposure was substantially higher in female rats than in males due to rapid metabolism and clearance in males.[8] Dose-dependent reductions in brain Aβ40 and Aβ42 levels were observed.[8] | In animals, it has been shown to reduce Aβ levels in plasma, CSF, and the brain.[6][7] |
Note: The lack of directly comparable, quantitative pharmacokinetic data for all three compounds in the same rodent species (rat) under identical conditions is a significant limitation of this comparison. The presented data for Avagacestat in rats provides a benchmark, but similar detailed parameters for Nirogacestat and Semagacestat in rats were not identified in the searched literature.
Experimental Protocols
The methodologies employed in the cited pharmacokinetic studies are crucial for interpreting the data. Below are generalized descriptions of the experimental protocols typically used in such studies.
General Protocol for Oral Pharmacokinetic Studies in Rats
A common procedure for assessing the pharmacokinetics of an orally administered compound in rats involves the following steps:
-
Animal Models: Male or female rats of a specific strain (e.g., Sprague-Dawley, Wistar) are used. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water.
-
Dosing: The test compound is formulated in a suitable vehicle and administered via oral gavage at one or more dose levels.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Serial sampling from the same animal is often facilitated by cannulation of a blood vessel (e.g., jugular vein).
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using non-compartmental or compartmental analysis.
Specific Methodological Details from Cited Studies
-
Avagacestat: In the nonclinical safety assessment of Avagacestat, the compound was administered to rats orally by gavage in a vehicle of 100% polyethylene glycol-400.[8] Plasma concentrations were determined to calculate systemic exposure (AUC).[8]
Gamma-Secretase Signaling Pathway
Gamma-secretase is a multi-subunit protease complex that plays a central role in the processing of several type I transmembrane proteins. The complex consists of four core components: Presenilin (PSEN), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[1] Its substrates include APP and Notch, making it a key player in both Alzheimer's disease pathology and normal cellular signaling.
The following diagram illustrates the canonical gamma-secretase signaling pathway involving APP and Notch.
Caption: Gamma-Secretase Signaling Pathway and Inhibition by GSIs.
This diagram illustrates the two main processing pathways for Amyloid Precursor Protein (APP) - the amyloidogenic and non-amyloidogenic pathways - both of which involve cleavage by gamma-secretase. It also shows the processing of the Notch receptor by gamma-secretase, leading to the release of the Notch Intracellular Domain (NICD) and subsequent gene transcription. Gamma-secretase inhibitors like Nirogacestat, Avagacestat, and Semagacestat block the activity of the gamma-secretase complex, thereby affecting the production of Aβ peptides and the signaling of Notch.
Conclusion
This guide provides a comparative summary of the preclinical pharmacokinetic profiles of Nirogacestat, Avagacestat, and Semagacestat in rodents. The available data, primarily from rat studies for Avagacestat, indicates that these small molecule inhibitors are orally bioavailable and can achieve systemic exposure necessary to engage the gamma-secretase target in the brain. However, the lack of directly comparable pharmacokinetic data for all three compounds in the same rodent model is a significant gap in the literature. Such studies would be invaluable for a more definitive comparison of their absorption, distribution, metabolism, and excretion profiles, which in turn would better inform the selection and development of GSIs for clinical applications. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to consider the limitations of cross-study comparisons when interpreting these data.
References
- 1. researchgate.net [researchgate.net]
- 2. springworkstx.com [springworkstx.com]
- 3. Nirogacestat - Wikipedia [en.wikipedia.org]
- 4. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Semagacestat, a gamma-secretase inhibitor for the potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Nirogacestat's Synergistic Potential with BCMA-Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of multiple myeloma treatment is rapidly evolving, with B-cell maturation antigen (BCMA) emerging as a key therapeutic target. A diverse array of modalities, including antibody-drug conjugates (ADCs), chimeric antigen receptor (CAR) T-cell therapies, and bispecific antibodies, are being developed to target BCMA on malignant plasma cells. However, challenges such as variable BCMA expression and antigen shedding can limit the efficacy of these therapies. Nirogacestat, an oral, selective gamma-secretase inhibitor (GSI), has garnered significant attention for its potential to enhance the activity of BCMA-directed treatments. This guide provides a comprehensive comparison of nirogacestat's synergistic effects when combined with various BCMA-targeted therapies, supported by experimental data and detailed methodologies.
Mechanism of Action: Enhancing BCMA Target Availability
The primary mechanism by which nirogacestat potentiates BCMA-targeted therapies is through the inhibition of gamma-secretase. This enzyme is responsible for the cleavage of BCMA from the surface of myeloma cells, a process known as "shedding." This shedding has two detrimental effects: it reduces the density of BCMA on the cell surface, diminishing the number of available targets for BCMA-directed drugs, and it releases soluble BCMA (sBCMA) into the tumor microenvironment. sBCMA can act as a decoy, binding to and neutralizing BCMA-targeted therapies before they can reach the tumor cells.
By inhibiting gamma-secretase, nirogacestat effectively blocks this cleavage process. This leads to a significant increase in the density of BCMA on the myeloma cell surface and a concurrent reduction in the levels of sBCMA.[1][2] This enhanced target availability is hypothesized to amplify the anti-tumor activity of BCMA-targeted agents.
Comparative Efficacy of Nirogacestat in Combination with BCMA-Targeted Therapies
Clinical trials are actively investigating the synergistic effects of nirogacestat with various BCMA-targeted therapies in patients with relapsed/refractory multiple myeloma (RRMM). The following tables summarize the key quantitative data from these studies.
Nirogacestat in Combination with Belantamab Mafodotin (ADC)
The DREAMM-5 platform study (NCT04126200) is evaluating low-dose belantamab mafodotin in combination with nirogacestat compared to belantamab mafodotin monotherapy.
| DREAMM-5 Sub-study | Low-Dose Belantamab Mafodotin + Nirogacestat | Belantamab Mafodotin Monotherapy |
| Overall Response Rate (ORR) | 29%[3][4] | 38%[3][4] |
| Complete Response (CR) | 3%[3] | 0%[3] |
| Very Good Partial Response (VGPR) | 15%[3] | 14%[3] |
| Partial Response (PR) | 12%[3] | 24%[3] |
| Key Grade ≥3 Adverse Events | Ocular events (29%), Thrombocytopenia (20.8%)[2] | Ocular events (59%)[4] |
Note: The combination arm used a lower dose of belantamab mafodotin (0.95 mg/kg) compared to the monotherapy arm (2.5 mg/kg). Despite the lower dose, the combination showed encouraging responses with a notable reduction in high-grade ocular events.[4]
Nirogacestat in Combination with Teclistamab (Bispecific Antibody)
The MajesTEC-2 study (NCT04722146) is a Phase 1b trial evaluating the safety and efficacy of teclistamab in combination with other anticancer therapies, including a cohort with nirogacestat.
| MajesTEC-2 (Teclistamab + Nirogacestat) | Dose Level 1 | Dose Level 2 | Dose Level 3 | Overall |
| Overall Response Rate (ORR) | 71% | 57% | 92% | 74.1%[5] |
| Complete Response (CR) or better | 43% | 57% | 54% | 51.9%[5] |
| Very Good Partial Response (VGPR) | - | - | - | 22.2%[5] |
| Key Grade ≥3 Adverse Events | Neutropenia (82.1%), Cytokine Release Syndrome (CRS) (75%), Diarrhea (64.3%)[6] |
Note: All responses were VGPR or better. The combination of teclistamab and nirogacestat demonstrated high and deep response rates.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the synergistic effects of nirogacestat.
Measurement of BCMA Surface Expression by Flow Cytometry
Objective: To quantify the change in BCMA surface density on multiple myeloma cells following treatment with nirogacestat.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) or primary patient samples.
-
Nirogacestat.
-
Fluorochrome-conjugated anti-BCMA antibody (e.g., PE-conjugated).
-
Isotype control antibody.
-
Flow cytometer.
-
Cell culture medium and reagents.
-
FACS buffer (PBS with 2% FBS).
Protocol:
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells to a density of 0.5-1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of nirogacestat (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in FACS buffer.
-
Aliquot approximately 1 x 10^5 cells per tube.
-
Add the anti-BCMA antibody or isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of BCMA expression.
-
In Vitro Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic effects of BCMA-targeted therapies in combination with nirogacestat on multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines.
-
BCMA-targeted therapy (e.g., belantamab mafodotin).
-
Nirogacestat.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to adhere (if applicable) and stabilize.
-
-
Drug Treatment:
-
Treat cells with serial dilutions of the BCMA-targeted therapy alone, nirogacestat alone, and the combination of both.
-
Include untreated control wells.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the IC50 values for each treatment condition.
-
Use synergy analysis software (e.g., CompuSyn) to calculate the combination index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of nirogacestat in combination with a BCMA-targeted therapy.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Human multiple myeloma cell line (e.g., RPMI-8226).
-
Matrigel.
-
Nirogacestat formulation for oral gavage.
-
BCMA-targeted therapy formulation for injection.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation:
-
Subcutaneously implant human multiple myeloma cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, nirogacestat alone, BCMA-targeted therapy alone, combination therapy).
-
-
Drug Administration:
-
Administer nirogacestat via oral gavage daily.
-
Administer the BCMA-targeted therapy according to its specific dosing schedule (e.g., intravenous injection once a week).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Excise tumors for further analysis (e.g., immunohistochemistry for BCMA expression).
-
Conclusion
The combination of nirogacestat with BCMA-targeted therapies represents a promising strategy to enhance anti-myeloma efficacy. By preventing BCMA shedding, nirogacestat increases the density of the target antigen on the surface of cancer cells, thereby potentially overcoming a key mechanism of resistance. The clinical data from studies such as DREAMM-5 and MajesTEC-2, though still maturing, provide encouraging evidence for the synergistic potential of these combinations. The manageable safety profile observed in these trials further supports the continued investigation of nirogacestat as a cornerstone of combination therapies for multiple myeloma. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and explore the synergistic interactions between nirogacestat and the growing arsenal of BCMA-directed treatments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. onclive.com [onclive.com]
- 3. Platform Study of Belantamab Mafodotin as Monotherapy and in Combination With Anti-cancer Treatments in Participants With Relapsed/Refractory Multiple Myeloma (RRMM) [clin.larvol.com]
- 4. P913: LOW-DOSE BELANTAMAB MAFODOTIN (BELAMAF) IN COMBINATION WITH NIROGACESTAT VS BELAMAF MONOTHERAPY IN PATIENTS WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): PHASE 1/2 DREAMM-5 PLATFORM SUB-STUDY 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. S194: TECLISTAMAB (TEC) + NIROGACESTAT (NIRO) IN RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): THE PHASE 1B MAJESTEC-2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Nirogacestat's Dichotomous Impact on BCMA: A Comparative Analysis of Membrane-Bound vs. Soluble Forms
For Immediate Release
Stamford, CT – December 23, 2025 – New research highlights the significant and opposing effects of the gamma-secretase inhibitor, Nirogacestat, on membrane-bound B-cell maturation antigen (mbBCMA) and its soluble counterpart (sBCMA). This comparative guide provides an in-depth analysis of experimental data, offering valuable insights for researchers and drug development professionals in the field of multiple myeloma and other BCMA-targeted therapies.
Nirogacestat, an investigational agent, functions by inhibiting gamma-secretase, an enzyme responsible for the cleavage of mbBCMA from the surface of plasma cells.[1][2][3] This inhibition leads to a desirable increase in the density of mbBCMA, the target for many immunotherapies, while concurrently reducing the levels of sBCMA, which can act as a decoy and impede therapeutic efficacy.[1][4][5]
Quantitative Impact of Nirogacestat on mbBCMA and sBCMA Levels
Experimental data from both in vitro and in vivo studies have consistently demonstrated Nirogacestat's ability to modulate BCMA levels. The following tables summarize the key quantitative findings from studies on multiple myeloma cell lines and in healthy volunteers.
Table 1: Effect of Nirogacestat on Membrane-Bound BCMA (mbBCMA) Levels
| Study Type | Cell/Subject Type | Nirogacestat Dose/Concentration | Fold Increase in mbBCMA | Time to Maximal Effect | Citation |
| In vitro | Multiple Myeloma Cell Lines | 250 nmol/L | Up to 20-fold | 4-8 hours | [6][7][8][9] |
| In vivo | Healthy Volunteers | Single dose (50, 150, 300 mg) | Dose-dependent, rapid and robust increase | 4-8 hours | [2][7][10] |
| In vivo | Healthy Volunteers | 100 mg twice daily | Sustained increase (≥2-fold above baseline) | Maintained throughout dosing interval | [6][9][10] |
Table 2: Effect of Nirogacestat on Soluble BCMA (sBCMA) Levels
| Study Type | Cell/Subject Type | Nirogacestat Dose/Concentration | Observation | Citation |
| In vitro | Multiple Myeloma Cell Lines | Not specified | Concomitant decrease with mbBCMA increase | [2][7][8][9] |
| In vivo | Healthy Volunteers | Single and multiple doses | Dose-related reductions | [6][9] |
Experimental Protocols
The quantification of mbBCMA and sBCMA is crucial for evaluating the pharmacodynamic effects of Nirogacestat. The following are detailed methodologies for the key experiments cited.
Measurement of Membrane-Bound BCMA (mbBCMA) by Flow Cytometry
-
Cell Preparation:
-
For in vitro studies, multiple myeloma cell lines are cultured and treated with varying concentrations of Nirogacestat for specified durations.
-
For in vivo studies, whole blood or bone marrow aspirates are collected from subjects at baseline and at various time points post-Nirogacestat administration. Plasma cells are then isolated.
-
-
Staining:
-
Isolated cells are washed and stained with a fluorochrome-conjugated anti-BCMA antibody.
-
Co-staining with antibodies against plasma cell markers (e.g., CD138, CD38) is performed to specifically gate on the plasma cell population.
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed using a flow cytometer.
-
The geometric mean fluorescence intensity (MFI) of the BCMA signal on the plasma cell population is quantified to determine the density of mbBCMA.
-
Fold change in mbBCMA is calculated relative to baseline or vehicle-treated controls.
-
Measurement of Soluble BCMA (sBCMA) by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection:
-
For in vitro studies, cell culture supernatants are collected after treatment with Nirogacestat.
-
For in vivo studies, peripheral blood is collected, and serum or plasma is separated.
-
-
ELISA Procedure:
-
A solid-phase sandwich ELISA is the standard method used.[11][12][13]
-
Wells of a microplate are coated with a capture antibody specific for human BCMA.
-
Samples (cell culture supernatant, serum, or plasma) and a series of known BCMA standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a measurable colorimetric signal.
-
-
Data Analysis:
-
The optical density is measured using a microplate reader.
-
A standard curve is generated using the known concentrations of the BCMA standards.
-
The concentration of sBCMA in the samples is interpolated from the standard curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Nirogacestat on BCMA.
Caption: Workflow for mbBCMA and sBCMA measurement.
Conclusion
The administration of Nirogacestat results in a significant and clinically relevant modulation of BCMA on plasma cells. The increase in mbBCMA density and the concurrent decrease in sBCMA levels provide a strong rationale for its use in combination with BCMA-targeted therapies for multiple myeloma.[1][14] The data presented in this guide underscore the potential of Nirogacestat to enhance the efficacy of these novel treatments by increasing target availability and mitigating the inhibitory effects of soluble BCMA. Further clinical investigation is ongoing to fully elucidate the therapeutic benefits of this combination approach.[15][16][17]
References
- 1. springworkstx.com [springworkstx.com]
- 2. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SpringWorks Therapeutics Announces Clinical Data [globenewswire.com]
- 4. benchchem.com [benchchem.com]
- 5. springworkstx.com [springworkstx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. springworkstx.com [springworkstx.com]
- 11. mdpi.com [mdpi.com]
- 12. oncotracker.com [oncotracker.com]
- 13. Serum B-cell maturation antigen: a novel biomarker to predict outcomes for multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SpringWorks Therapeutics Announces Dosing of First Patient in Phase 1b Combination Study Evaluating Nirogacestat and Janssen’s BCMA Bispecific Antibody Teclistamab in Patients with Relapsed or Refractory Multiple Myeloma | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 15. Facebook [cancer.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. SpringWorks Therapeutics Highlights Nirogacestat Clinical Data at the 2022 ASCO Annual Meeting | SpringWorks Therapeutics [springworkstx.gcs-web.com]
Navigating the Notch Pathway: A Comparative Analysis of the Therapeutic Window of Nirogacestat and Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of gamma-secretase, a critical enzyme in the Notch signaling pathway, has long been a compelling target for therapeutic intervention in various diseases, including cancer and Alzheimer's disease. However, the narrow therapeutic window of early-generation gamma-secretase inhibitors (GSIs) often led to significant toxicities, primarily due to the inhibition of Notch signaling in healthy tissues. Nirogacestat (OGSIVEO®), the first FDA-approved GSI, has demonstrated a manageable safety profile and significant efficacy in treating desmoid tumors, reigniting interest in this class of drugs. This guide provides a comparative assessment of the therapeutic window of Nirogacestat versus other GSIs, supported by clinical and preclinical data, detailed experimental protocols, and pathway visualizations to aid in research and drug development.
The Therapeutic Window: Balancing Efficacy and On-Target Toxicity
The primary challenge in the development of GSIs has been separating the desired anti-tumor efficacy from the on-target toxicities associated with Notch inhibition in normal tissues. The Notch signaling pathway is crucial for cell-fate decisions, and its disruption can lead to adverse effects, particularly in the gastrointestinal tract.[1] The therapeutic window of a GSI is therefore determined by its ability to inhibit Notch signaling in tumor cells at concentrations that are tolerated by healthy tissues.
Nirogacestat's approval for desmoid tumors, which are often driven by aberrant Notch signaling, underscores a significant advancement in achieving a clinically meaningful therapeutic window.[2][3][4] In contrast, earlier GSIs, such as Semagacestat and Avagacestat, which were primarily investigated for Alzheimer's disease, were discontinued due to a combination of lack of efficacy and unacceptable toxicity profiles, including an increased risk of skin cancer and gastrointestinal issues.[5][6]
Comparative Efficacy and Safety Data
The following tables summarize the available clinical data for Nirogacestat and other notable GSIs. It is important to note that a direct head-to-head comparison is challenging due to the different disease indications, trial designs, and stages of development.
Table 1: Clinical Performance of Nirogacestat in Desmoid Tumors (DeFi Trial) [7][8][9][10][11]
| Endpoint | Nirogacestat (150 mg twice daily) | Placebo |
| Progression-Free Survival (PFS) | 71% reduction in risk of progression or death (HR: 0.29)[10][11] | - |
| 2-Year PFS Rate | 76%[10] | 44%[10] |
| Objective Response Rate (ORR) | 41%[10] | 8%[10] |
| Complete Response (CR) | 7%[10] | 0%[10] |
| Common Adverse Events (≥15%) | Diarrhea (84%), ovarian toxicity (75% of females of reproductive potential), rash (68%), nausea (54%), fatigue (54%), stomatitis (39%), headache (30%), abdominal pain (22%), cough (20%), alopecia (19%), upper respiratory tract infection (17%), dyspnea (16%)[11][12] | - |
| Serious Adverse Events (≥2%) | Ovarian toxicity (4%)[11][12] | - |
Table 2: Overview of Other Investigational Gamma-Secretase Inhibitors
| Compound | Indication(s) | Key Findings | Reason for Discontinuation/Current Status |
| Semagacestat | Alzheimer's Disease | Failed to slow cognitive decline and was associated with increased risk of skin cancer and infections.[5][13] | Discontinued due to lack of efficacy and adverse events.[5][6] |
| Avagacestat | Alzheimer's Disease, Cancer | Showed dose-limiting gastrointestinal toxicity.[5][14] | Development for Alzheimer's was halted.[5][14] |
| MK-0752 | Cancer (e.g., Breast Cancer, T-ALL) | Showed modest clinical activity but was associated with gastrointestinal toxicity and fatigue.[15][16] | Limited efficacy in many solid tumors.[17] |
| RO4929097 | Cancer | Demonstrated anti-tumor activity in preclinical models with a favorable intermittent dosing schedule. IC50 in the low nanomolar range.[18] | Clinical development status is not widely reported. |
| LY450139 | Alzheimer's Disease | Reduced plasma Aβ but not CSF Aβ. Generally well-tolerated at lower doses.[1][15] | Limited central nervous system efficacy. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating GSIs, the following diagrams illustrate the Notch signaling pathway and a general workflow for assessing drug efficacy.
References
- 1. In vitro cleavage assay for assessment of β- and γ-secretase activity [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. esmo.org [esmo.org]
- 12. springworkstx.com [springworkstx.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. theoncologist.onlinelibrary.wiley.com [theoncologist.onlinelibrary.wiley.com]
- 18. Preclinical profile of a potent gamma-secretase inhibitor targeting notch signaling with in vivo efficacy and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Apoptotic Induction: A Comparative Analysis of Nirogacestat and Other Notch Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro apoptotic induction capabilities of Nirogacestat, a selective gamma-secretase inhibitor (GSI), with other Notch inhibitors. The information presented is based on preclinical data from studies on relevant cancer cell lines, offering insights into their potential mechanisms of action in promoting programmed cell death.
Executive Summary
Inhibition of the Notch signaling pathway is a promising strategy in oncology. Gamma-secretase inhibitors (GSIs) block the cleavage and activation of Notch receptors, leading to downstream effects on cell proliferation, differentiation, and apoptosis. This guide focuses on the comparative pro-apoptotic effects of Nirogacestat and another widely studied GSI, DAPT, in the context of ovarian granulosa cell tumors. Preclinical evidence demonstrates that both compounds can induce apoptosis, albeit through the modulation of different apoptotic markers.
Comparative Analysis of Apoptotic Induction
The following table summarizes the apoptotic effects of Nirogacestat and DAPT in the KGN human ovarian granulosa tumor cell line. This cell line is a well-established model for studying adult-type ovarian granulosa cell tumors and harbors a mutation in the FOXL2 gene, a key driver in this cancer type.
| Inhibitor | Cell Line | Apoptotic Marker | Observation | Quantitative Data (Arbitrary Units) | Reference |
| Nirogacestat | KGN | CASP6 | Significant induction | Data not provided | [1][2] |
| DAPT | KGN | BAX | Increased expression | Control: 2.29 ± 0.20 vs. DAPT: 3.27 ± 0.25 | [3] |
| BCLXs | Increased expression | Control: 5.0 ± 0.98 vs. DAPT: 9.26 ± 0.83 | [3] | ||
| PARP Cleavage | Increased | Not quantified | [3] | ||
| Caspase 8 Cleavage | Increased | Not quantified | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the comparative analysis.
Cell Culture and Treatment
-
Cell Line: KGN human ovarian granulosa tumor cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experimental assays, cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing either the vehicle control (e.g., DMSO) or the specified concentrations of Nirogacestat or DAPT. The duration of treatment will vary depending on the specific assay being performed.
Quantitative Real-Time PCR (qPCR) for CASP6
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and primers specific for CASP6 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of CASP6 mRNA is calculated using the delta-delta Ct method.
Western Blot for Apoptotic Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest (e.g., cleaved PARP, cleaved Caspase 8, BAX, BCLXs, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Preparation: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
-
Assay Principle: This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Procedure: A reagent containing the caspase-3/7 substrate and a thermostable luciferase is added directly to the cells in culture. After a defined incubation period, the luminescence is measured using a luminometer.
Conclusion
The available in vitro data suggests that both Nirogacestat and DAPT can induce apoptosis in ovarian granulosa tumor cells. While Nirogacestat has been shown to upregulate the apoptotic marker CASP6, DAPT has been demonstrated to increase the expression of pro-apoptotic proteins BAX and BCLXs, as well as induce the cleavage of PARP and caspase 8. Further head-to-head studies employing a standardized panel of apoptosis assays would be beneficial to provide a more comprehensive quantitative comparison of the apoptotic potency of Nirogacestat relative to other Notch inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
Comparative analysis of the safety profiles of different gamma-secretase inhibitors in preclinical models
A detailed examination of the preclinical safety profiles of Semagacestat, Avagacestat, and Begacestat reveals a landscape shaped by the critical balance between targeting amyloid-beta production and sparing the vital Notch signaling pathway. This comparative guide synthesizes preclinical data to offer researchers, scientists, and drug development professionals a clear overview of the toxicological profiles of these three gamma-secretase inhibitors (GSIs), highlighting the evolution from non-selective to Notch-sparing approaches.
The development of GSIs as a therapeutic strategy for Alzheimer's disease has been fraught with challenges, primarily stemming from on-target toxicities associated with the inhibition of Notch signaling. Gamma-secretase is a crucial enzyme not only for the production of amyloid-beta (Aβ) peptides but also for the processing of the Notch receptor, a protein essential for cellular differentiation and tissue homeostasis. Inhibition of Notch signaling can lead to a range of adverse effects, most notably in the gastrointestinal (GI) tract, the immune system, and the skin.[1][2][3] This guide provides a comparative analysis of the preclinical safety profiles of three GSIs that represent different stages of this development journey: the non-selective inhibitor Semagacestat, and the purportedly "Notch-sparing" inhibitors Avagacestat and Begacestat.
Comparative Safety Profiles in Preclinical Models
The preclinical evaluation of these GSIs in rodent and non-rodent models has been pivotal in understanding their safety liabilities. The primary toxicities observed are a direct consequence of Notch inhibition and manifest as gastrointestinal, hematologic, and dermatologic adverse events.
Gastrointestinal Toxicity
A hallmark of GSI-induced toxicity is the disruption of the intestinal epithelium, characterized by goblet cell metaplasia or hyperplasia.[1] This occurs because Notch signaling is essential for maintaining the balance between absorptive and secretory cell lineages in the gut.
-
Semagacestat (LY450139): As a non-selective GSI, Semagacestat demonstrated significant GI toxicity in preclinical models, a finding that was later mirrored in clinical trials.[3]
-
Avagacestat (BMS-708163): In 6-month and 1-year repeat-dose toxicity studies in rats and dogs, Avagacestat induced GI findings including goblet cell metaplasia, dilatation of intestinal crypts, and villous atrophy, particularly in dogs at higher doses.[1]
-
Begacestat (GSI-953): Developed as a "Notch-sparing" inhibitor, preclinical studies with Begacestat reported a lack of Notch-related toxicity in rats and dogs, suggesting a wider therapeutic window.[4][5]
Hematologic and Immune System Effects
The Notch pathway also plays a critical role in lymphocyte development and function. Inhibition of this pathway can lead to lymphoid depletion and immunosuppression.
-
Semagacestat (LY450139): Preclinical studies with Semagacestat revealed evidence of Notch-related effects on lymphocytes.[3]
-
Avagacestat (BMS-708163): Decreases in peripheral T and B lymphocytes and lymphoid depletion in lymph nodes and the spleen were observed in both rats and dogs treated with Avagacestat.[1]
-
Begacestat (GSI-953): The Notch-sparing profile of Begacestat was associated with a reduced impact on the immune system in preclinical models.[4]
Other Toxicities
Other reported preclinical toxicities for these GSIs include effects on the skin and reproductive organs.
-
Semagacestat (LY450139): Skin rashes and changes in hair color were noted in clinical trials, likely stemming from preclinical findings related to Notch inhibition in the skin.[2]
-
Avagacestat (BMS-708163): Ovarian follicular degeneration and atrophy were observed in both rats and dogs.[1]
-
Begacestat (GSI-953): The improved selectivity of Begacestat was aimed at minimizing such off-target effects.[6]
Quantitative Comparison of Preclinical Safety Data
The following table summarizes the key quantitative data from preclinical safety studies of Semagacestat, Avagacestat, and Begacestat. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental designs.
| Gamma-Secretase Inhibitor | Preclinical Model(s) | Key Safety Findings | Selectivity (APP vs. Notch) | Reference(s) |
| Semagacestat (LY450139) | PDAPP transgenic mice | Dose-related reduction in insoluble brain Aβ. Evidence of Notch-related effects on lymphocytes. | Non-selective (Aβ/Notch inhibition ratio ~1) | [3] |
| Avagacestat (BMS-708163) | Rats, Dogs | Goblet cell metaplasia, villous atrophy (dogs), lymphoid depletion (rats & dogs), ovarian follicular degeneration (rats & dogs). | Purportedly Notch-sparing (up to 190-fold in vitro) | [1][7][8] |
| Begacestat (GSI-953) | Rats, Dogs, Tg2576 transgenic mice | Lack of Notch-related toxicity reported in rats and dogs. | Notch-sparing (~16-fold selective for APP over Notch) | [4][5][6][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying GSI toxicity and the experimental approaches used to assess them, the following diagrams are provided.
References
- 1. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Nirogacestat Hydrobromide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Nirogacestat Hydrobromide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal, state, and local regulations governing pharmaceutical waste. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, grounded in regulatory guidelines and safety data.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals.[1][4] In 2019, the EPA enacted the Subpart P rule, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and is a key regulation to be aware of.[3][5]
While Safety Data Sheets (SDS) for Nirogacestat Dihydrobromide from some suppliers indicate that it is not classified as a hazardous substance or mixture, it is crucial to handle all active pharmaceutical ingredients with a high degree of caution due to their biological activity.[6][7] One SDS for this compound does note hazard classifications of skin, eye, and respiratory irritation.[8][9] Furthermore, this compound has been shown to have the potential to cause fetal harm and impair fertility.[10] Therefore, a conservative approach to its disposal is warranted.
Step-by-Step Disposal Protocol for this compound
The following procedure is a recommended guideline for the proper disposal of this compound in a laboratory or research setting. This protocol is designed to minimize exposure and environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
2. Waste Segregation:
-
Grossly Contaminated Items: All items heavily contaminated with this compound, such as bulk powder, expired stock, or solutions with high concentrations, should be treated as chemical waste.
-
Trace Contaminated Items: Items with trace amounts of contamination, such as empty vials, used gloves, and contaminated lab paper, should also be segregated for proper disposal.
3. Containment:
-
Place all waste materials contaminated with this compound into a dedicated, clearly labeled, and sealed container.
-
For non-hazardous pharmaceutical waste, blue or white containers are often used.[2] Given the potent biological activity of Nirogacestat, using a container designated for "non-hazardous pharmaceutical waste" or "potent compound waste" is a prudent measure.
4. Disposal Pathway:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in any other sewer system. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3]
-
Engage a Licensed Waste Management Vendor: The contained waste should be collected and disposed of by a licensed and reputable hazardous or pharmaceutical waste management company. These companies have the expertise and facilities to handle and dispose of chemical and pharmaceutical waste in a compliant and environmentally sound manner, typically through incineration.[3][4]
5. Accidental Spills: In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or commercial spill kits).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the spill area with a suitable decontamination solution.
-
All materials used for cleanup should be placed in the designated waste container for disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation) | [8][9] |
| Storage Temperature | Room temperature | [8] |
| Recommended Storage | Desiccated, away from moisture | [6][8] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all necessary steps are taken to handle the waste safely and in accordance with general best practices for pharmaceutical waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. PF-03084014 hydrobromide 98 (HPLC) Nirogacestat [sigmaaldrich.cn]
- 9. This compound | C27H43Br2F2N5O | CID 121513889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
